molecular formula C37H62N7O18P3S B15548820 3-Oxo-9Z-Hexadecenoyl-CoA

3-Oxo-9Z-Hexadecenoyl-CoA

货号: B15548820
分子量: 1017.9 g/mol
InChI 键: JDNARGYWMLYADA-MDMKAECGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Oxo-9Z-Hexadecenoyl-CoA is a useful research compound. Its molecular formula is C37H62N7O18P3S and its molecular weight is 1017.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C37H62N7O18P3S

分子量

1017.9 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-3-oxohexadec-9-enethioate

InChI

InChI=1S/C37H62N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h9-10,23-24,26,30-32,36,48-49H,4-8,11-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/b10-9-/t26-,30-,31-,32+,36-/m1/s1

InChI 键

JDNARGYWMLYADA-MDMKAECGSA-N

产品来源

United States

Foundational & Exploratory

The Biosynthesis and Catabolism of C16 Unsaturated Fatty Acids in Arabidopsis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the biosynthesis of monounsaturated C16 fatty acids in Arabidopsis thaliana, with a specific focus on the metabolic context of 3-Oxo-9Z-Hexadecenoyl-CoA. Contrary to a potential misconception, this compound is not a recognized intermediate in the de novo biosynthesis of 9Z-Hexadecenoic acid (palmitoleic acid). Instead, the primary biosynthetic route involves the desaturation of a saturated C16 precursor. This guide elucidates this established pathway, detailing the enzymatic steps from acetyl-CoA to the final unsaturated fatty acid. Furthermore, it posits the likely metabolic role of this compound as an intermediate in the peroxisomal β-oxidation of unsaturated fatty acids. This document provides a comprehensive overview of the relevant enzymes, quantitative data on their activities, detailed experimental protocols, and the signaling pathways that govern these processes, serving as a critical resource for researchers in the field.

Introduction: The Significance of Monounsaturated Fatty Acids in Arabidopsis

Monounsaturated fatty acids (MUFAs) are fundamental components of cellular membranes, storage lipids, and signaling molecules in Arabidopsis thaliana. The ratio of saturated to unsaturated fatty acids is crucial for maintaining membrane fluidity, which is essential for plant growth, development, and adaptation to environmental stresses such as temperature fluctuations. The C16 MUFA, 9Z-Hexadecenoic acid (palmitoleic acid), although less abundant than its C18 counterparts, plays a significant role in specific lipid pools and developmental processes. Understanding the precise biochemical pathways governing its synthesis and turnover is therefore of paramount importance for both basic plant biology and for biotechnological applications aimed at modifying plant oil composition.

Core Biosynthesis Pathway of 9Z-Hexadecenoic Acid in Plastids

The de novo synthesis of fatty acids in Arabidopsis occurs in the plastids. The pathway leading to the formation of 9Z-Hexadecenoic acid is a continuation of the fatty acid synthase (FAS) cycle, followed by a critical desaturation step.

The Fatty Acid Synthase (FAS) II System: Synthesis of the Palmitoyl-ACP Precursor

The synthesis of the saturated C16 precursor, palmitoyl-acyl carrier protein (16:0-ACP), is carried out by the type II fatty acid synthase (FASII) system, a multi-enzyme complex. The key steps are:

  • Initiation: Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC). The malonyl group is then transferred to an acyl carrier protein (ACP) to form malonyl-ACP. The initial condensation of acetyl-CoA and malonyl-ACP to form 3-oxobutyryl-ACP is catalyzed by β-ketoacyl-ACP synthase III (KAS III) .

  • Elongation Cycles: A series of four reactions—condensation, reduction, dehydration, and a second reduction—adds two carbons to the growing acyl chain in each cycle. The condensation reactions for acyl chains from C4 to C14 are catalyzed by β-ketoacyl-ACP synthase I (KASI) .

  • Final Elongation to Palmitoyl-ACP: The elongation of myristoyl-ACP (14:0-ACP) to palmitoyl-ACP (16:0-ACP) is also catalyzed by KASI .

FAS_Pathway Acetyl_CoA Acetyl-CoA KASIII KAS III Acetyl_CoA->KASIII Malonyl_CoA Malonyl-CoA Malonyl_ACP Malonyl-ACP Malonyl_ACP->KASIII KASI KASI Malonyl_ACP->KASI C4_ACP Butyryl-ACP (4:0) KASIII->C4_ACP Condensation C14_ACP Myristoyl-ACP (14:0) KASI->C14_ACP FAS_Cycle Fatty Acid Synthase Cycle (Reduction, Dehydration, Reduction) FAS_Cycle->KASI Elongation (5 cycles) Palmitoyl_ACP Palmitoyl-ACP (16:0) FAS_Cycle->Palmitoyl_ACP C4_ACP->FAS_Cycle C14_ACP->FAS_Cycle

Figure 1: Simplified workflow for the synthesis of Palmitoyl-ACP.
Desaturation of Palmitoyl-ACP to 9Z-Hexadecenoyl-ACP

The introduction of a double bond into the saturated palmitoyl (B13399708) chain is the key step in the formation of 9Z-Hexadecenoic acid. This reaction is catalyzed by a soluble plastidial enzyme:

  • Δ9-Palmitoyl-ACP Desaturase (AAD): In Arabidopsis, specific isoforms of the Acyl-ACP Desaturase family, such as AAD2 and AAD3, exhibit a preference for 16:0-ACP as a substrate. These enzymes introduce a cis double bond between carbons 9 and 10 of the palmitoyl chain, yielding 9Z-Hexadecenoyl-ACP (palmitoleoyl-ACP).

Desaturation_Pathway Palmitoyl_ACP Palmitoyl-ACP (16:0-ACP) AAD Δ9-Palmitoyl-ACP Desaturase (AAD) Palmitoyl_ACP->AAD Hexadecenoyl_ACP 9Z-Hexadecenoyl-ACP (16:1Δ9-ACP) AAD->Hexadecenoyl_ACP H2O 2 H2O AAD->H2O Fd_ox 2 Ferredoxin (ox) AAD->Fd_ox O2 O2 O2->AAD Fd_red 2 Ferredoxin (red) Fd_red->AAD

Figure 2: Desaturation of Palmitoyl-ACP to 9Z-Hexadecenoyl-ACP.

The Metabolic Context of this compound: A Role in β-Oxidation

While not an intermediate in de novo synthesis, this compound is a plausible intermediate in the catabolism of unsaturated fatty acids via peroxisomal β-oxidation. The degradation of fatty acids with cis double bonds requires a set of auxiliary enzymes in addition to the core β-oxidation machinery.

The β-oxidation of oleoyl-CoA (18:1Δ9-CoA) proceeds through several cycles. After three rounds of β-oxidation, the resulting acyl-CoA would be a C12 fatty acid with a cis-Δ3 double bond. This intermediate requires isomerization to a trans-Δ2 double bond for the cycle to continue. However, if a longer unsaturated fatty acid is the substrate, intermediates with the double bond at different positions can be generated. For instance, the degradation of a C18 fatty acid with a Δ11 double bond would lead to a 9Z-Hexadecenoyl-CoA intermediate after one round of β-oxidation. This intermediate would then be processed as follows:

  • Acyl-CoA Oxidase (ACX): The first step is the oxidation of 9Z-Hexadecenoyl-CoA to 2E,9Z-Hexadecadienoyl-CoA.

  • Multifunctional Protein 2 (MFP2): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It would first hydrate (B1144303) the 2E double bond to form 3-hydroxy-9Z-hexadecenoyl-CoA. Subsequently, the dehydrogenase activity would oxidize this intermediate to This compound .

  • 3-Ketoacyl-CoA Thiolase (KAT): The final step involves the thiolytic cleavage of this compound by a thiolase, such as KAT2, to yield 7Z-Tetradecenoyl-CoA and acetyl-CoA.

Beta_Oxidation_Pathway cluster_peroxisome Peroxisome Hexadecenoyl_CoA 9Z-Hexadecenoyl-CoA ACX Acyl-CoA Oxidase (ACX) Hexadecenoyl_CoA->ACX Hexadecadienoyl_CoA 2E,9Z-Hexadecadienoyl-CoA ACX->Hexadecadienoyl_CoA MFP2_hydratase MFP2 (Enoyl-CoA Hydratase) Hexadecadienoyl_CoA->MFP2_hydratase Hydroxy_Hexadecenoyl_CoA 3-Hydroxy-9Z-Hexadecenoyl-CoA MFP2_hydratase->Hydroxy_Hexadecenoyl_CoA MFP2_dehydrogenase MFP2 (3-Hydroxyacyl-CoA Dehydrogenase) Hydroxy_Hexadecenoyl_CoA->MFP2_dehydrogenase Oxo_Hexadecenoyl_CoA This compound MFP2_dehydrogenase->Oxo_Hexadecenoyl_CoA KAT 3-Ketoacyl-CoA Thiolase (KAT) Oxo_Hexadecenoyl_CoA->KAT Tetradecenoyl_CoA 7Z-Tetradecenoyl-CoA KAT->Tetradecenoyl_CoA Acetyl_CoA Acetyl-CoA KAT->Acetyl_CoA

Figure 3: Proposed β-oxidation pathway involving this compound.

Quantitative Data on Key Enzymes

Precise kinetic parameters for all enzymes in these pathways are not exhaustively characterized in the literature. However, substrate specificity studies provide valuable quantitative insights.

Table 1: Substrate Specificities of Arabidopsis β-Ketoacyl-ACP Synthases (KAS)

EnzymePreferred Substrate(s)Relative Activity
KAS III Acetyl-CoAHigh
KASI C4:0-ACP to C14:0-ACPBroad specificity
KASII 16:0-ACPHigh

Table 2: Substrate Specificities of selected Arabidopsis Acyl-ACP Desaturases (AAD)

EnzymeSubstrateProductRelative Activity
AAD2 16:0-ACP16:1Δ9-ACPHigh
18:0-ACP18:1Δ9-ACPLow
AAD3 16:0-ACP16:1Δ9-ACPHigh
18:0-ACP18:1Δ9-ACPLow
FAB2 (SSI2) 18:0-ACP18:1Δ9-ACPVery High
16:0-ACP16:1Δ9-ACPLow

Table 3: Substrate Specificities of Peroxisomal β-Oxidation Enzymes

EnzymeSubstrate(s)Notes
ACX Isoforms Varying chain lengths (short, medium, long)Overlapping specificities
MFP2 Long-chain (e.g., C18) enoyl-CoAs and 3-hydroxyacyl-CoAsDehydrogenase active on a broader range of chain lengths than the hydratase.
KAT2 Broad range of 3-ketoacyl-CoAsConsidered to have broad substrate specificity.

Experimental Protocols

Assay for Δ9-Acyl-ACP Desaturase Activity

This protocol is adapted from methodologies used for the characterization of soluble plant desaturases.

Objective: To measure the conversion of a radiolabeled saturated acyl-ACP to its monounsaturated product.

Materials:

  • Purified recombinant Δ9-acyl-ACP desaturase

  • Purified E. coli ACP

  • [1-¹⁴C]-Palmitoyl-CoA

  • Acyl-CoA synthetase (for generating acyl-ACP from acyl-CoA) or direct synthesis of acyl-ACP

  • Spinach ferredoxin

  • Ferredoxin-NADP⁺ reductase

  • NADPH

  • Catalase

  • Reaction buffer (e.g., 100 mM Tricine-KOH, pH 7.5)

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Substrate: Prepare [1-¹⁴C]-Palmitoyl-ACP from [1-¹⁴C]-Palmitoyl-CoA and apo-ACP using acyl-ACP synthetase. Purify the [1-¹⁴C]-Palmitoyl-ACP.

  • Reaction Mixture: In a final volume of 100 µL, combine:

    • Reaction buffer

    • Catalase (to remove H₂O₂)

    • Spinach ferredoxin

    • Ferredoxin-NADP⁺ reductase

    • NADPH

    • Purified Δ9-acyl-ACP desaturase

  • Initiation: Start the reaction by adding the [1-¹⁴C]-Palmitoyl-ACP substrate.

  • Incubation: Incubate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 10-30 minutes).

  • Termination and Saponification: Stop the reaction by adding KOH in methanol. Heat to saponify the acyl-ACPs to free fatty acids.

  • Acidification and Extraction: Acidify the mixture and extract the free fatty acids with hexane.

  • Analysis: Separate the saturated and unsaturated fatty acids by argentation thin-layer chromatography (Ag-TLC). Scrape the corresponding spots and quantify the radioactivity using a scintillation counter.

  • Calculation: Calculate the percentage of conversion from palmitate to palmitoleate.

Desaturase_Assay_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Prep_Substrate Prepare [1-¹⁴C]-Palmitoyl-ACP Setup_Reaction Prepare reaction mixture (Enzyme, Ferredoxin, Reductase, NADPH) Prep_Substrate->Setup_Reaction Add substrate Incubate Incubate at 25°C Setup_Reaction->Incubate Terminate Terminate reaction and saponify Incubate->Terminate Extract Extract fatty acids Terminate->Extract Separate Separate by Ag-TLC Extract->Separate Quantify Quantify radioactivity Separate->Quantify

Figure 4: Experimental workflow for the Δ9-Acyl-ACP desaturase assay.
Analysis of Acyl-ACP and Acyl-CoA Pools by LC-MS/MS

Objective: To identify and quantify acyl-ACP and acyl-CoA intermediates from plant tissues.

General Procedure:

  • Tissue Harvesting and Quenching: Rapidly harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Extraction: Homogenize the frozen tissue in an appropriate extraction buffer (often containing organic solvents and acid to precipitate proteins and preserve the thioesters).

  • Purification: Use solid-phase extraction (SPE) to enrich for the acyl-ACP and acyl-CoA fractions.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the different acyl-thioesters using reverse-phase liquid chromatography.

    • Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify each acyl-thioester based on its unique parent ion and fragment ion masses.

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification.

Signaling Pathways and Transcriptional Regulation

The biosynthesis of unsaturated fatty acids is tightly regulated at the transcriptional level, responding to developmental cues and environmental signals like temperature.

  • WRINKLED1 (WRI1): This AP2/EREBP transcription factor is a master regulator of fatty acid biosynthesis, particularly during seed development. WRI1 directly upregulates the expression of several genes in the fatty acid synthesis pathway, including components of the ACCase and FAS complexes.

  • Temperature Signaling: Low temperatures generally lead to an increase in the expression of fatty acid desaturase genes to increase membrane fluidity. This regulation can involve various signaling pathways and transcription factors that sense changes in membrane properties or other temperature-related signals.

Regulation_Pathway cluster_signals Signals cluster_regulators Transcriptional Regulators cluster_genes Target Genes Developmental_Cues Developmental Cues (e.g., Seed Maturation) WRI1 WRI1 Developmental_Cues->WRI1 Low_Temperature Low Temperature Other_TFs Other Transcription Factors Low_Temperature->Other_TFs FAS_Genes Fatty Acid Synthase (KAS, etc.) Genes WRI1->FAS_Genes Upregulation AAD_Genes Acyl-ACP Desaturase (AAD) Genes Other_TFs->AAD_Genes Upregulation

Figure 5: Transcriptional regulation of fatty acid biosynthesis.

The Central Role of 3-Oxo-9Z-Hexadecenoyl-CoA in the Peroxisomal Beta-Oxidation Cascade of Jasmonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonic acid (JA) is a pivotal lipid-derived hormone in plants, orchestrating a wide array of physiological and developmental processes, most notably in defense against biotic and abiotic stresses. Its biosynthesis is a spatially compartmentalized process, culminating in a series of β-oxidation reactions within the peroxisome. This technical guide provides a comprehensive examination of the core β-oxidation phase of JA synthesis, with a particular focus on the formation and conversion of the crucial C16 intermediate, 3-Oxo-9Z-Hexadecenoyl-CoA. We will delve into the enzymatic machinery, reaction intermediates, and detailed experimental protocols for the characterization of this vital pathway, presenting quantitative data and signaling pathway diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Jasmonic Acid Biosynthetic Pathway

The biosynthesis of jasmonic acid commences in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome for the final steps of JA synthesis. This peroxisomal phase begins with the reduction of OPDA by 12-oxophytodienoate reductase 3 (OPR3) to yield 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[1][2] OPC-8:0 is subsequently activated to its coenzyme A (CoA) thioester, OPC-8:0-CoA, by OPC-8:0 CoA ligase 1 (OPCL1).[3][4] This activation marks the entry point into the β-oxidation spiral, a three-cycle process that shortens the octanoic acid side chain by two carbons in each cycle to ultimately produce the C12 compound, jasmonic acid.[2][3]

The core enzymatic players in this β-oxidation cascade are:

  • Acyl-CoA Oxidase (ACX): Catalyzes the first dehydrogenation step.

  • Multifunctional Protein (MFP): Possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.

  • 3-Ketoacyl-CoA Thiolase (KAT): Executes the final thiolytic cleavage.

The β-Oxidation Cascade: A Step-by-Step Breakdown

The conversion of the C18 compound OPC-8:0-CoA to the C12 jasmonic acid involves three successive rounds of β-oxidation. The intermediates of this process are critical for understanding the flux and regulation of JA biosynthesis.

First Cycle of β-Oxidation: Formation of this compound

The initial cycle of β-oxidation shortens the C18 OPC-8:0-CoA to a C16 intermediate. This process involves the sequential action of ACX, MFP, and KAT.

  • Dehydrogenation by Acyl-CoA Oxidase (ACX): OPC-8:0-CoA is oxidized by ACX to introduce a double bond between the α and β carbons of the octanoyl side chain, forming 2-trans-enoyl-OPC-8:0-CoA.

  • Hydration and Dehydrogenation by Multifunctional Protein (MFP): The MFP first hydrates the double bond to produce 3-hydroxy-OPC-8:0-CoA and then oxidizes the hydroxyl group to a keto group, yielding the C18 β-ketoacyl-CoA intermediate.

  • Thiolytic Cleavage by 3-Ketoacyl-CoA Thiolase (KAT): KAT catalyzes the cleavage of the C18 β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and the C16 product, This compound .

The systematic IUPAC name for this intermediate is S-[2-({[({(2R)-4---INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanoyl]amino}propanoyl)amino]ethyl] (9Z)-3-oxohexadec-9-enethioate.

Subsequent Cycles of β-Oxidation

The newly formed this compound (C16) then serves as the substrate for the second cycle of β-oxidation, which proceeds through the same enzymatic steps to generate a C14 intermediate, 3-Oxo-7Z-Tetradecenoyl-CoA . The third and final cycle converts this C14 intermediate into the C12 jasmonoyl-CoA, which is then hydrolyzed to release free jasmonic acid.

Signaling Pathways and Logical Relationships

The jasmonic acid biosynthetic pathway is a linear cascade of enzymatic reactions distributed between the chloroplast and the peroxisome. The logical flow of this pathway, highlighting the central role of the β-oxidation cycles, is depicted below.

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid HPOT 13(S)-HPOT alpha_linolenic_acid->HPOT LOX allene_oxide Allene Oxide HPOT->allene_oxide AOS OPDA 12-oxo-phytodienoic acid (OPDA) allene_oxide->OPDA AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPC8_0 OPC-8:0 OPDA_perox->OPC8_0 OPR3 OPC8_0_CoA OPC-8:0-CoA (C18) OPC8_0->OPC8_0_CoA OPCL1 beta_ox_1_intermediate 2-trans-enoyl-OPC-8:0-CoA OPC8_0_CoA->beta_ox_1_intermediate ACX beta_ox_2_intermediate 3-hydroxy-OPC-8:0-CoA beta_ox_1_intermediate->beta_ox_2_intermediate MFP (hydratase) beta_ox_3_intermediate 3-keto-OPC-8:0-CoA beta_ox_2_intermediate->beta_ox_3_intermediate MFP (dehydrogenase) C16_CoA This compound (C16) beta_ox_3_intermediate->C16_CoA KAT C14_CoA 3-Oxo-7Z-Tetradecenoyl-CoA (C14) C16_CoA->C14_CoA 1 cycle of β-oxidation JA_CoA Jasmonoyl-CoA (C12) C14_CoA->JA_CoA 1 cycle of β-oxidation JA Jasmonic Acid JA_CoA->JA Thioesterase

Figure 1: Jasmonic acid biosynthetic pathway highlighting the peroxisomal β-oxidation steps.

Quantitative Data

The efficiency of the jasmonate biosynthetic pathway is governed by the kinetic properties of its constituent enzymes. While comprehensive kinetic data for all enzymes with their specific jasmonate precursors are not fully available, some key parameters have been determined.

EnzymeOrganismSubstrateKm (µM)Vmax/kcatReference
OPR3 Arabidopsis thaliana(9S,13S)-12-oxophytodienoic acid3553.7 nkat/mg[5]
ACX1 Arabidopsis thalianaLauroyl-CoA (C12)5.1-[6]
ACX1 Arabidopsis thalianaMyristoyl-CoA (C14)4.8-[6]
ACX1 Arabidopsis thalianaPalmitoyl-CoA (C16)7.9-[6]
ACX1 Arabidopsis thalianaStearoyl-CoA (C18)12.2-[6]
KAT2 Arabidopsis thalianaAcetoacetyl-CoA50-[7]

Note: Kinetic data for ACX1 with OPC-8:0-CoA and for MFP and KAT with the specific β-oxidation intermediates of the JA pathway are still limited in the literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of jasmonic acid biosynthesis, focusing on the enzymes of the β-oxidation pathway.

Recombinant Expression and Purification of β-Oxidation Enzymes

A robust method for obtaining pure and active enzymes is a prerequisite for in vitro characterization.

Workflow for Recombinant Protein Production:

Protein_Production_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification gene_synthesis Gene Synthesis/ cDNA Amplification vector_ligation Ligation into Expression Vector (e.g., pET) gene_synthesis->vector_ligation transformation Transformation into E. coli (e.g., DH5α) vector_ligation->transformation plasmid_prep Plasmid Miniprep and Sequence Verification transformation->plasmid_prep expression_strain Transformation into Expression Strain (e.g., BL21(DE3)) plasmid_prep->expression_strain culture_growth Culture Growth to Mid-log Phase expression_strain->culture_growth induction Induction with IPTG culture_growth->induction cell_harvest Cell Harvest by Centrifugation induction->cell_harvest cell_lysis Cell Lysis (Sonication/French Press) cell_harvest->cell_lysis clarification Clarification by Centrifugation cell_lysis->clarification affinity_chrom Affinity Chromatography (e.g., Ni-NTA for His-tag) clarification->affinity_chrom size_exclusion Size-Exclusion Chromatography (Optional) affinity_chrom->size_exclusion protein_quant Protein Quantification and Purity Check (SDS-PAGE) size_exclusion->protein_quant

References

The Role of 3-Oxo-9Z-Hexadecenoyl-CoA in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plants employ a sophisticated arsenal (B13267) of chemical defenses to ward off pathogens and herbivores. Central to these defense mechanisms are the jasmonates, a class of lipid-derived signaling molecules. The biosynthesis of jasmonic acid (JA) and its precursors is a critical area of study for understanding and enhancing plant immunity. This technical guide delves into the function of a specific, yet often un-highlighted intermediate, 3-Oxo-9Z-Hexadecenoyl-CoA, within the context of the hexadecanoid pathway of jasmonate biosynthesis. While not extensively characterized as a standalone signaling molecule, its role is integral to the metabolic cascade that produces potent defense compounds. This document provides an in-depth look at its hypothesized position in the biosynthetic pathway, the broader context of jasmonate signaling in plant defense, relevant quantitative data, and detailed experimental protocols.

Introduction: Jasmonates and Plant Defense

Jasmonates (JAs) are phytohormones that play a crucial role in regulating plant growth, development, and, most notably, responses to a wide array of biotic and abiotic stresses.[1][2] They are key signaling molecules in induced systemic resistance (ISR) and the wound response, orchestrating the production of defense-related proteins and secondary metabolites. The biosynthesis of JAs occurs through two parallel pathways: the octadecanoid pathway, which starts from α-linolenic acid (18:3), and the hexadecanoid pathway, originating from hexadecatrienoic acid (16:3).[3] This guide focuses on the latter, as it is the context in which this compound is presumed to function.

The Hexadecanoid Pathway of Jasmonate Biosynthesis

The hexadecanoid pathway is a crucial route for JA production in certain plant species and under specific conditions. It begins in the chloroplast and concludes in the peroxisome, involving a series of enzymatic conversions.

Chloroplast-Localized Steps

The initial steps of the hexadecanoid pathway occur in the chloroplasts, where the precursor, hexadecatrienoic acid (16:3), is converted to dinor-12-oxo-phytodienoic acid (dnOPDA). This process is catalyzed by a series of enzymes:

  • Lipoxygenase (LOX): Introduces molecular oxygen into 16:3 to form a hydroperoxy derivative.

  • Allene (B1206475) Oxide Synthase (AOS): Converts the hydroperoxy derivative into an unstable allene oxide.

  • Allene Oxide Cyclase (AOC): Catalyzes the cyclization of the allene oxide to form dnOPDA.[1]

Peroxisomal β-Oxidation: The Inferred Role of this compound

Following its synthesis in the chloroplast, dnOPDA is transported to the peroxisome for the final stages of JA biosynthesis. This involves a series of β-oxidation cycles to shorten the carboxylic acid side chain. Based on its chemical structure, This compound is hypothesized to be an intermediate in the first cycle of β-oxidation of a dnOPDA derivative.

The steps of β-oxidation are as follows:

  • Acyl-CoA Synthetase: Activates the dnOPDA derivative by attaching a Coenzyme A (CoA) molecule.

  • Acyl-CoA Oxidase (ACX): Introduces a double bond between the α and β carbons of the acyl-CoA.

  • Enoyl-CoA Hydratase (part of a Multifunctional Protein, MFP): Hydrates the double bond, forming a hydroxyl group on the β-carbon.

  • Hydroxyacyl-CoA Dehydrogenase (part of MFP): Oxidizes the hydroxyl group to a keto group, forming a 3-oxoacyl-CoA . It is at this stage that This compound is likely formed.

  • 3-Ketoacyl-CoA Thiolase (KAT): Cleaves the 3-oxoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA, which can then undergo further rounds of β-oxidation.[1]

The "9Z" designation in this compound refers to a cis double bond at the 9th carbon, which is a remnant of the cyclopentenone ring structure of dnOPDA.

Signaling Pathways and Logical Relationships

The biosynthesis of jasmonates is tightly regulated and integrated with other signaling pathways in the plant. The final products of the pathway, particularly JA-isoleucine (JA-Ile), are the active signaling molecules that trigger downstream defense responses.

Jasmonate_Biosynthesis_and_Signaling cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_nucleus Nucleus 16:3 16:3 dnOPDA dnOPDA 16:3->dnOPDA LOX, AOS, AOC dnOPDA-CoA dnOPDA-CoA dnOPDA->dnOPDA-CoA Acyl-CoA Synthetase This compound This compound dnOPDA-CoA->this compound ACX, MFP JA JA This compound->JA KAT, further β-oxidation JA-Ile JA-Ile JA->JA-Ile JAR1 JAZ Repressor JAZ Repressor JA-Ile->JAZ Repressor COI1-mediated degradation MYC2 MYC2 JAZ Repressor->MYC2 Repression Defense Genes Defense Genes MYC2->Defense Genes Activation Defense Response Defense Response Defense Genes->Defense Response Plant Stress Plant Stress Plant Stress->16:3 Lipase activation

Caption: Overview of the hexadecanoid pathway and JA signaling.

Quantitative Data

Quantitative analysis of jasmonate pathway intermediates is crucial for understanding the plant's response to stress. While data for this compound is not available due to its transient nature, levels of its precursor, dnOPDA, and the final product, JA, have been measured in response to wounding.

CompoundPlant SpeciesTreatmentFold Change (vs. Control)Time PointReference
dnOPDAArabidopsis thalianaWounding~10-fold increase1 hour(Weber et al., 1997)
dnOPDASolanum tuberosum (Potato)WoundingSignificant increase30 minutes(Weber et al., 1997)
Jasmonic AcidArabidopsis thalianaWounding~20-fold increase1.5 hours(Glauser et al., 2008)

Note: The data presented are illustrative and compiled from various sources. For precise values, refer to the original publications.

Experimental Protocols

Extraction and Quantification of Jasmonates

A common method for the analysis of jasmonates and their precursors involves liquid chromatography-mass spectrometry (LC-MS).

Protocol: Extraction and Quantification of Jasmonates by LC-MS

  • Sample Collection and Preparation:

    • Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

  • Extraction:

    • Add 1 mL of extraction solvent (e.g., 80% methanol (B129727), 1% acetic acid) containing internal standards (e.g., dihydro-JA).

    • Vortex thoroughly and incubate at 4°C for 1 hour with shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the jasmonates with methanol or acetonitrile (B52724).

    • Dry the eluate under a stream of nitrogen gas.

  • LC-MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).

    • Inject an aliquot into an LC-MS/MS system.

    • Use a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

LCMS_Workflow Plant_Tissue 1. Plant Tissue Collection (Flash Freeze) Grinding 2. Grinding in Liquid N2 Plant_Tissue->Grinding Extraction 3. Extraction with Solvent (+ Internal Standards) Grinding->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection SPE 6. Solid-Phase Extraction (Cleanup) Supernatant_Collection->SPE Drying 7. Drying under N2 SPE->Drying Reconstitution 8. Reconstitution Drying->Reconstitution LCMS 9. LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for jasmonate extraction and LC-MS analysis.

In Vitro Enzyme Assays for β-Oxidation Enzymes

Characterizing the enzymes involved in the conversion of dnOPDA to JA can provide insights into the function of intermediates like this compound.

Protocol: 3-Ketoacyl-CoA Thiolase (KAT) Activity Assay

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.

  • Enzyme Preparation:

    • Express and purify the recombinant KAT enzyme from E. coli or another suitable expression system.

    • Prepare a cell-free extract from plant tissue for crude enzyme activity measurements.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • The reaction mixture should contain:

      • Reaction buffer

      • Coenzyme A (CoA)

      • The 3-ketoacyl-CoA substrate (a commercially available analog can be used, such as acetoacetyl-CoA)

      • The purified enzyme or cell-free extract

  • Assay Procedure:

    • Incubate the reaction mixture at a specific temperature (e.g., 30°C).

    • The activity of KAT can be monitored spectrophotometrically by coupling the production of acetyl-CoA to other enzymatic reactions that lead to a change in absorbance. For example, the acetyl-CoA can be used by citrate (B86180) synthase in the presence of oxaloacetate, and the subsequent consumption of NADH in the malate (B86768) dehydrogenase reaction can be monitored at 340 nm.

  • Data Analysis:

    • Calculate the rate of change in absorbance over time.

    • Use the molar extinction coefficient of NADH to determine the enzyme activity.

Conclusion and Future Directions

While this compound is not a widely recognized signaling molecule in its own right, its transient existence is essential for the biosynthesis of jasmonic acid via the hexadecanoid pathway. Understanding the kinetics and regulation of the enzymes that produce and consume this intermediate, such as the multifunctional protein and 3-ketoacyl-CoA thiolase, is key to a comprehensive understanding of jasmonate-mediated plant defense.

Future research should focus on:

  • Developing analytical methods to detect and quantify transient intermediates like this compound in vivo.

  • Characterizing the substrate specificity of the peroxisomal β-oxidation enzymes for various dnOPDA derivatives.

  • Investigating the regulation of the hexadecanoid pathway in response to different pathogens and herbivores.

A deeper understanding of this fundamental biosynthetic pathway will pave the way for novel strategies in crop protection and the development of new therapeutic agents derived from plant natural products.

References

An In-depth Technical Guide to 3-Oxo-9Z-Hexadecenoyl-CoA: Discovery, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-9Z-Hexadecenoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of monounsaturated fatty acids, specifically palmitoleic acid (9Z-hexadecenoic acid). Its formation and subsequent cleavage are critical steps in energy metabolism. This technical guide provides a comprehensive overview of the discovery, characterization, and analytical methodologies associated with this compound and related long-chain 3-oxoacyl-CoA thioesters. It is designed to be a valuable resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development. The guide details its role in metabolic pathways, presents available quantitative data for related compounds, and offers detailed experimental protocols for its synthesis and analysis.

Discovery and Biological Significance

While the specific discovery of this compound is not extensively documented as a singular event, its existence was inferred from the elucidation of the fatty acid beta-oxidation pathway. The foundational work on fatty acid oxidation revealed a stepwise process of dehydrogenation, hydration, oxidation, and thiolysis. For unsaturated fatty acids like palmitoleic acid, the presence of a double bond necessitates additional enzymatic steps, leading to the formation of intermediates such as this compound.

Long-chain 3-oxoacyl-CoAs are a class of organic compounds characterized by a coenzyme A derivative acylated with a long aliphatic chain (13 to 21 carbon atoms) containing a ketone group at the beta-position (C-3). These molecules are key metabolites in fatty acid metabolism and are primarily located in the mitochondria and peroxisomes. Their main biological role is as a substrate for the final step of each beta-oxidation cycle, where a two-carbon acetyl-CoA unit is cleaved off.

Role in Metabolic Pathways

This compound is an intermediate in the mitochondrial beta-oxidation of (9Z)-hexadecenoyl-CoA (palmitoleoyl-CoA). The initial cycles of beta-oxidation of palmitoleoyl-CoA proceed normally until the cis-double bond at position 9 interferes with the standard enzymatic machinery. An isomerase is required to convert the cis-double bond to a trans-double bond, allowing beta-oxidation to continue. The final turn of this pathway for the C16:1 fatty acid involves the formation of this compound, which is then cleaved by 3-oxoacyl-CoA thiolase.

The reaction is as follows: 3-oxo-(9Z)-hexadecenoyl-CoA + coenzyme A → acetyl-CoA + (7Z)-tetradecenoyl-CoA

This reaction is catalyzed by the enzyme 3-oxoacyl-CoA thiolase (EC 2.3.1.16).

Beta_Oxidation_Unsaturated_Fatty_Acid cluster_pathway Mitochondrial Beta-Oxidation of (9Z)-Hexadecenoyl-CoA palmitoleoyl_coa (9Z)-Hexadecenoyl-CoA (C16:1) enoyl_coa_hydratase Enoyl-CoA Hydratase palmitoleoyl_coa->enoyl_coa_hydratase Hydration hydroxyacyl_coa 3-Hydroxy-(9Z)-Hexadecenoyl-CoA enoyl_coa_hydratase->hydroxyacyl_coa hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->hydroxyacyl_coa_dehydrogenase Oxidation (NAD+ -> NADH) target_molecule This compound hydroxyacyl_coa_dehydrogenase->target_molecule thiolase 3-Oxoacyl-CoA Thiolase target_molecule->thiolase Thiolysis (+ CoA-SH) acetyl_coa Acetyl-CoA thiolase->acetyl_coa tetradecenoyl_coa (7Z)-Tetradecenoyl-CoA (C14:1) thiolase->tetradecenoyl_coa

Diagram 1: Simplified pathway showing the formation and cleavage of this compound.

Quantitative Data

Table 1: Kinetic Parameters of 3-Oxoacyl-CoA Thiolases with Various Substrates

Enzyme Source Substrate Km (µM) Vmax (µmol/min/mg) Reference
Rat Liver Peroxisomes 3-Oxopalmitoyl-CoA (C16:0) ~5 -
Sunflower Cotyledons 3-Oxopalmitoyl-CoA (C16:0) 3-7 -

| Alcaligenes faecalis | Palmitoleoyl-CoA (C16:1) | 2.66 - 4.11 | 3.58 - 9.73 | |

Table 2: Total Long-Chain Acyl-CoA Content in Mammalian Tissues

Tissue Species Acyl-CoA Content (nmol/g wet weight) Reference
Liver Rat 83 ± 11
Heart Hamster 61 ± 9
Heart Rat -
Kidney Rat -

| Muscle | Rat | - | |

Experimental Protocols

Synthesis of 3-Oxo-Hexadecanoyl-CoA

A general method for the synthesis of 3-oxoacyl-CoAs can be adapted for this compound. A previously reported synthesis of 3-oxohexadecanoyl-CoA involves the Reformatsky reaction. For the synthesis of the 9Z-unsaturated analog, a starting material containing the cis-double bond, such as (7Z)-tetradecanal, would be required.

Protocol Outline:

  • Reformatsky Reaction: React (7Z)-tetradecanal with ethyl bromoacetate (B1195939) in the presence of activated zinc to form ethyl 3-hydroxy-9Z-hexadecenoate.

  • Oxidation: Oxidize the resulting 3-hydroxy ester to the 3-oxo ester, ethyl 3-oxo-9Z-hexadecenoate, using a suitable oxidizing agent like Jones reagent.

  • Saponification: Hydrolyze the ethyl ester to the free fatty acid, 3-oxo-9Z-hexadecenoic acid, using a base such as sodium hydroxide.

  • Thioesterification: Activate the free fatty acid, for example, by converting it to its N-hydroxysuccinimide ester, and then react it with coenzyme A to form the final product, this compound.

Synthesis_Workflow start Start: (7Z)-Tetradecanal & Ethyl Bromoacetate reformatsky Reformatsky Reaction (with Zinc) start->reformatsky hydroxy_ester Ethyl 3-Hydroxy- 9Z-Hexadecenoate reformatsky->hydroxy_ester oxidation Oxidation (e.g., Jones Reagent) hydroxy_ester->oxidation oxo_ester Ethyl 3-Oxo- 9Z-Hexadecenoate oxidation->oxo_ester saponification Saponification (NaOH) oxo_ester->saponification free_acid 3-Oxo-9Z- Hexadecenoic Acid saponification->free_acid activation Activation (e.g., NHS ester) free_acid->activation activated_acid Activated 3-Oxo- 9Z-Hexadecenoic Acid activation->activated_acid thioesterification Thioesterification (+ Coenzyme A) activated_acid->thioesterification final_product This compound thioesterification->final_product

Diagram 2: General workflow for the chemical synthesis of this compound.
Purification of Long-Chain Acyl-CoA Esters

Purification of the synthesized this compound can be achieved using solid-phase extraction and high-performance liquid chromatography (HPLC).

Protocol Outline:

  • Solid-Phase Extraction (SPE):

    • Condition an oligonucleotide purification column or a C18 SPE cartridge.

    • Load the crude synthesis reaction mixture.

    • Wash the column to remove unreacted starting materials and salts.

    • Elute the acyl-CoA esters with an appropriate solvent, such as 2-propanol or acetonitrile (B52724).

  • High-Performance Liquid Chromatography (HPLC):

    • Concentrate the eluent from the SPE step.

    • Inject the concentrated sample onto a C18 reversed-phase HPLC column.

    • Elute using a binary gradient system. A common mobile phase consists of a buffer (e.g., KH2PO4) and an organic solvent (e.g., acetonitrile).

    • Monitor the eluent at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of coenzyme A.

    • Collect the fractions corresponding to the peak of this compound.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species in biological samples.

Protocol Outline:

  • Sample Preparation:

    • Homogenize tissue samples or cell pellets in an appropriate buffer on ice.

    • Add an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).

    • Precipitate proteins and extract the acyl-CoAs using a solvent like acetonitrile or a mixture of acetonitrile and isopropanol.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto a C18 reversed-phase column.

    • Separate the acyl-CoAs using a gradient elution.

    • Detect the analytes using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound, and the product ion will be a characteristic fragment, often resulting from the neutral loss of the 5'-ADP moiety.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis homogenization Homogenize Sample (Tissue or Cells) add_is Add Internal Standard homogenization->add_is extraction Protein Precipitation & Acyl-CoA Extraction (e.g., Acetonitrile) add_is->extraction centrifugation Centrifuge extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject onto C18 Column supernatant->injection separation Chromatographic Separation injection->separation detection Tandem Mass Spectrometry (Positive ESI, MRM) separation->detection quantification Quantification detection->quantification

Diagram 3: Workflow for the quantitative analysis of this compound by LC-MS/MS.

Conclusion and Future Perspectives

This compound is a crucial, yet understudied, intermediate in the metabolism of monounsaturated fatty acids. While its role in the beta-oxidation spiral is well-established theoretically, a detailed experimental characterization and quantification in various biological systems are still needed. Future research should focus on the development of certified standards for this molecule to enable accurate quantification in tissues and cells. Furthermore, investigating the kinetics of 3-oxoacyl-CoA thiolase with this compound as a substrate will provide deeper insights into the regulation of unsaturated fatty acid oxidation. A comprehensive understanding of the metabolism of this and other lipid intermediates is essential for deciphering the complexities of metabolic diseases and for the development of novel therapeutic strategies.

An In-depth Technical Guide to the Peroxisomal Conversion of 12-Oxophytodienoic Acid in Jasmonate Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonates are a class of lipid-derived signaling molecules crucial for plant development and defense. The biosynthesis of the most active jasmonate, jasmonic acid (JA), involves a conserved pathway that begins in the chloroplast and concludes in the peroxisome. This guide focuses on the critical peroxisomal steps that convert the chloroplast-derived precursor, 12-oxophytodienoic acid (OPDA), into the direct precursors of JA. This conversion is a multi-step enzymatic cascade involving OPDA reduction, coenzyme A activation, and subsequent chain shortening via β-oxidation. Understanding this pathway's enzymology and kinetics is vital for developing strategies to modulate plant defense responses and for potential applications in agriculture and medicine. This document provides a detailed overview of the core enzymes, quantitative kinetic data, experimental protocols, and visual diagrams of the biochemical and experimental workflows.

Introduction to Jasmonate Biosynthesis

The journey to jasmonic acid begins with the release of α-linolenic acid from chloroplast membranes, which is then converted through the sequential action of lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC) into 12-oxophytodienoic acid (OPDA).[1] OPDA is then transported to the peroxisome, the exclusive site of fatty acid β-oxidation in plants, for the final stages of JA synthesis.[2]

The enzymatic conversion within the peroxisome is the focus of this guide. It is important to clarify that the conversion of OPDA, an 18-carbon cyclopentenone fatty acid, does not directly yield 3-Oxo-9Z-Hexadecenoyl-CoA. Instead, its octanoic acid side chain is shortened through a specialized β-oxidation cycle to produce the 12-carbon jasmonic acid. This process involves a series of highly specific enzymatic reactions catalyzed by a dedicated set of enzymes.

The Core Enzymatic Cascade in the Peroxisome

The conversion of OPDA to jasmonyl-CoA is a three-stage process involving five key enzymes that operate sequentially within the peroxisome.[3]

Stage 1: Reduction of the Cyclopentenone Ring

The first peroxisomal step is the reduction of the reactive α,β-unsaturated double bond in the cyclopentenone ring of OPDA.

  • Enzyme: 12-Oxophytodienoate Reductase 3 (OPR3)

  • Reaction: OPR3, a member of the Old Yellow Enzyme (OYE) family, utilizes NADPH to reduce the C10-C11 double bond of (9S,13S)-OPDA.[4][5]

  • Product: 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[6]

  • Significance: This reduction is a critical step, as OPR3 is the specific isoenzyme that efficiently acts on the natural stereoisomer of OPDA relevant for JA biosynthesis.[5][7] The reaction converts the cyclopentenone (OPDA) to a cyclopentanone (B42830) (OPC-8:0), which controls the relative levels of these two distinct signaling molecules.[7]

Stage 2: Activation by Coenzyme A

Before the fatty acid side chain can be shortened, it must be activated by attachment to Coenzyme A (CoA).

  • Enzyme: OPC-8:0 CoA Ligase 1 (OPCL1)

  • Reaction: OPCL1, an acyl-activating enzyme (AAE), catalyzes the ATP-dependent formation of a thioester bond between the carboxyl group of OPC-8:0 and CoA.[8]

  • Product: OPC-8:0-CoA.

  • Significance: This step is essential for initiating the β-oxidation cycle. OPCL1 has shown in vitro activity with OPDA as well, but its primary role in the pathway is the activation of OPC-8:0.[8][9]

Stage 3: β-Oxidation of the Octanoyl-CoA Side Chain

OPC-8:0-CoA undergoes three successive rounds of β-oxidation to shorten the eight-carbon side chain by two carbons per cycle, ultimately yielding jasmonyl-CoA. This process is catalyzed by the three core enzymes of the β-oxidation spiral.

  • Enzyme 1: Acyl-CoA Oxidase (ACX)

    • Reaction: ACX catalyzes the FAD-dependent formation of a double bond between the α- and β-carbons of the acyl-CoA side chain. In Arabidopsis, the ACX1 and ACX5 isoforms are particularly implicated in JA biosynthesis.[10]

    • Significance: This is the first and often rate-limiting step of β-oxidation.[11]

  • Enzyme 2: Multifunctional Protein (MFP)

    • Reaction: MFP possesses two enzymatic activities: enoyl-CoA hydratase and β-hydroxy-acyl-CoA dehydrogenase. It first hydrates the double bond to form a hydroxyl group and then oxidizes the hydroxyl group to a ketone. The AIM1 mutant in Arabidopsis, which is deficient in an MFP, shows impaired JA accumulation.[7]

    • Significance: This enzyme efficiently channels the intermediate from one active site to the next, preventing the release of potentially toxic intermediates.

  • Enzyme 3: 3-Ketoacyl-CoA Thiolase (KAT)

    • Reaction: KAT catalyzes the final step of the cycle, the thiolytic cleavage of the 3-ketoacyl-CoA intermediate. This reaction releases a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[12] The KAT2 isoform is the most relevant for JA biosynthesis in Arabidopsis.[7][13]

    • Significance: After three cycles, this enzyme produces the final product, jasmonoyl-CoA (a C12-CoA ester), which is then hydrolyzed by a thioesterase to release free jasmonic acid.

Enzymatic Pathway Diagram

The following diagram illustrates the sequential conversion of OPDA to Jasmonyl-CoA within the plant peroxisome.

Caption: Enzymatic cascade for the conversion of OPDA to Jasmonic Acid in the peroxisome.

Quantitative Data on Key Enzymes

The following table summarizes the available kinetic parameters for the enzymes from Arabidopsis thaliana involved in the conversion of OPDA. While precise kinetic data for the β-oxidation enzymes with jasmonate precursors are not widely reported, their substrate preferences have been characterized.

EnzymeSubstrateK_m (μM)V_max / k_catSource(s)
OPR3 (9S,13S)-OPDA3553.7 nkat/mg[5][6]
NADPH12-[14]
OPCL1 OPC-8:0471.27 s⁻¹ (k_cat)[9]
OPDA241.56 s⁻¹ (k_cat)[9]
ACX1 Medium to long-chain acyl-CoAsNot ReportedPreference for long-chain, mono-unsaturated substrates.[10][11]
KAT2 Broad (C4 to C20 acyl-CoAs)Not ReportedActive for the full range of fatty acid lengths.[12][15]

Experimental Protocols

This section provides generalized methodologies for the expression, purification, and functional analysis of the enzymes involved in OPDA conversion.

Protocol 1: Heterologous Expression and Purification of Recombinant Enzymes
  • Gene Cloning: Amplify the coding sequences of A. thaliana OPR3, OPCL1, ACX1, and KAT2 from cDNA via PCR. Incorporate appropriate restriction sites and an N- or C-terminal polyhistidine (6xHis) tag for affinity purification. Ligate the amplified fragments into a suitable bacterial expression vector (e.g., pET series).

  • Protein Expression: Transform the expression constructs into an E. coli strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM and incubate for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and a protease inhibitor cocktail). Lyse the cells using sonication or a French press.

  • Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange/Size Exclusion Chromatography: Exchange the buffer of the eluted protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. For higher purity, perform size exclusion chromatography as a final polishing step.

Protocol 2: In Vitro Enzyme Activity Assays
  • OPR3 Activity Assay (Spectrophotometric):

    • Prepare a reaction mixture in a quartz cuvette containing 100 mM potassium phosphate (B84403) buffer (pH 7.0), 200 µM NADPH, and the purified OPR3 enzyme.

    • Initiate the reaction by adding the substrate, OPDA (e.g., 50 µM).

    • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺.

    • Calculate activity based on the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

  • OPCL1 Activity Assay (Coupled Spectrophotometric):

    • This assay couples the production of pyrophosphate (PPi) to the oxidation of NADH.

    • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM ATP, 0.5 mM CoA, 0.5 mM phosphoenolpyruvate, 20 units/mL myokinase, 10 units/mL pyruvate (B1213749) kinase, and 15 units/mL lactate (B86563) dehydrogenase.

    • Add the substrate (OPC-8:0) and purified OPCL1 enzyme.

    • Monitor the decrease in absorbance at 340 nm as NADH is consumed.

  • KAT2 Activity Assay (Spectrophotometric):

    • This assay measures the thiolytic cleavage of a model substrate like acetoacetyl-CoA.

    • Prepare a reaction mixture in a cuvette containing 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, and 0.2 mM CoA.

    • Add the purified KAT2 enzyme.

    • Initiate the reaction by adding acetoacetyl-CoA (e.g., 50 µM).

    • Monitor the decrease in absorbance at 303 nm, which corresponds to the disappearance of the magnesium-acetoacetyl-CoA complex.[16]

Protocol 3: Analytical Methods for Product Identification (LC-MS/MS)
  • Sample Preparation: Perform the enzymatic reactions as described above. Stop the reactions at various time points by adding a quenching solution (e.g., ice-cold acetonitrile (B52724) or formic acid). Centrifuge to pellet the precipitated protein.

  • Chromatographic Separation: Analyze the supernatant using a reverse-phase HPLC system (e.g., C18 column).[17]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Run a linear gradient from low to high concentration of Mobile Phase B to elute compounds based on their hydrophobicity. For example, a 20-minute gradient from 5% to 95% B.[17][18]

  • Mass Spectrometry Detection: Couple the HPLC output to a tandem mass spectrometer (e.g., a QTRAP or QTOF) operating in negative electrospray ionization (ESI) mode.

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor specific precursor-to-product ion transitions for each analyte (e.g., OPDA, OPC-8:0, JA).[17]

  • Quantification: Generate standard curves using authentic chemical standards for each compound to be quantified. Spike samples with stable isotope-labeled internal standards (e.g., D₅-OPDA, D₆-JA) to correct for matrix effects and variations in extraction efficiency.[17]

Experimental Workflow Diagram

The diagram below outlines a standard workflow for characterizing the enzymatic conversion of OPDA.

Caption: A typical workflow for the biochemical characterization of a pathway enzyme.

Conclusion

The enzymatic conversion of 12-oxophytodienoic acid is a tightly regulated and compartmentalized process that is central to the biosynthesis of jasmonic acid. The sequential action of OPR3, OPCL1, and the core β-oxidation enzymes (ACX, MFP, KAT) ensures the efficient transformation of a chloroplast-derived precursor into a key signaling molecule within the peroxisome. While the overall pathway is well-established, further research is needed to elucidate the precise kinetic parameters of the β-oxidation enzymes with their specific cyclopentanoid substrates and to understand the regulatory mechanisms that control the flux through this vital pathway. The protocols and data presented in this guide offer a comprehensive foundation for researchers aiming to explore this fascinating area of plant biochemistry, with potential applications in crop improvement and the development of novel bioregulators.

References

3-Oxo-9Z-Hexadecenoyl-CoA as a Precursor in Oxylipin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxylipins are a diverse class of lipid-derived signaling molecules in plants that play crucial roles in growth, development, and stress responses. A key step in the biosynthesis of many oxylipins, including the well-characterized phytohormone jasmonic acid (JA), is the β-oxidation of fatty acid-derived precursors within the peroxisome. This process involves the formation of 3-oxoacyl-CoA intermediates, which are subsequently cleaved to shorten the acyl chain. While the canonical JA pathway originates from the C18 fatty acid α-linolenic acid, the existence of a wide array of fatty acids in plants suggests the potential for other precursors to enter the oxylipin signaling network. This technical guide explores the role of 3-oxoacyl-CoA intermediates as precursors in oxylipin signaling, with a specific focus on the potential involvement of 3-Oxo-9Z-Hexadecenoyl-CoA, a C16 derivative. We provide an in-depth overview of the biosynthetic pathways, key enzymes, and experimental protocols for the analysis of these important signaling molecules.

Introduction to Oxylipin Signaling

Oxylipins are produced from the oxygenation of polyunsaturated fatty acids by the action of lipoxygenase (LOX) or α-dioxygenase (α-DOX) enzymes. The resulting hydroperoxides are then converted into a variety of bioactive molecules, including jasmonates, green leaf volatiles, and other signaling compounds. These molecules are involved in a wide range of physiological processes, from defense against pathogens and insects to reproductive development.

The jasmonate signaling pathway is one of the most extensively studied oxylipin pathways. It is initiated by the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA) in the chloroplast. OPDA is then transported to the peroxisome, where it is reduced and undergoes three cycles of β-oxidation to yield jasmonic acid.

The Role of β-Oxidation and 3-Oxoacyl-CoA Intermediates

Peroxisomal β-oxidation is a central process in the biosynthesis of jasmonic acid from its C18 precursor, 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). This pathway involves a series of enzymatic reactions that shorten the carboxylic acid side chain of OPC-8:0 by two carbons in each cycle. A key intermediate in each cycle is a 3-oxoacyl-CoA species.

The three core enzymes of the β-oxidation spiral are:

  • Acyl-CoA Oxidase (ACX): Catalyzes the first step, the FAD-dependent dehydrogenation of the acyl-CoA to an enoyl-CoA.

  • Multifunctional Protein (MFP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

  • 3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the final step, the thiolytic cleavage of the 3-ketoacyl-CoA to produce acetyl-CoA and a chain-shortened acyl-CoA.

In the context of JA biosynthesis, specific isoforms of these enzymes have been implicated. For example, in Arabidopsis thaliana, ACX1 and ACX5, as well as KAT2, are known to be involved.

This compound: A Potential Precursor for C16-Derived Oxylipins

While the canonical JA pathway does not directly involve C16 intermediates, plants contain a variety of C16 fatty acids, such as palmitoleic acid (9Z-hexadecenoic acid), which can also serve as precursors for oxylipin synthesis. The β-oxidation of a C16 fatty acid would proceed through a this compound intermediate.

The broad substrate specificity of key β-oxidation enzymes, such as 3-ketoacyl-CoA thiolase 2 (KAT2), which can act on long-chain (C16 to C20) fatty acyl-CoAs, suggests that if this compound is formed in the peroxisome, it could be further metabolized to generate novel signaling molecules. The resulting C14 and C12 oxylipins could have distinct signaling properties compared to the C18-derived jasmonates.

Signaling Pathways

The signaling pathways initiated by oxylipins are complex and often involve crosstalk with other hormone signaling networks. Jasmonic acid, upon synthesis, is conjugated to the amino acid isoleucine to form the bioactive compound jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to its receptor, an F-box protein called CORONATINE INSENSITIVE1 (COI1), leading to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins and the activation of transcription factors that regulate the expression of JA-responsive genes.

The potential signaling pathways initiated by oxylipins derived from this compound are currently unknown. However, it is plausible that they could activate their own specific signaling cascades or modulate the activity of the canonical JA pathway.

Diagrams of Signaling Pathways and Experimental Workflows

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC OPC-8:0 OPC-8:0 OPDA->OPC-8:0 OPR3 OPC-8:0-CoA OPC-8:0-CoA OPC-8:0->OPC-8:0-CoA OPCL1 3-Oxo-OPC-8:0-CoA 3-Oxo-OPC-8:0-CoA OPC-8:0-CoA->3-Oxo-OPC-8:0-CoA ACX, MFP OPC-6:0-CoA OPC-6:0-CoA 3-Oxo-OPC-8:0-CoA->OPC-6:0-CoA KAT 3-Oxo-OPC-6:0-CoA 3-Oxo-OPC-6:0-CoA OPC-6:0-CoA->3-Oxo-OPC-6:0-CoA ACX, MFP Jasmonoyl-CoA Jasmonoyl-CoA 3-Oxo-OPC-6:0-CoA->Jasmonoyl-CoA KAT (2 cycles) Jasmonic_Acid Jasmonic_Acid Jasmonoyl-CoA->Jasmonic_Acid Thioesterase

Figure 1: Jasmonic Acid Biosynthesis Pathway.

Hypothetical_C16_Oxylipin_Pathway cluster_peroxisome Peroxisome (Hypothetical) 9Z-Hexadecenoic_Acid 9Z-Hexadecenoic_Acid 9Z-Hexadecenoyl-CoA 9Z-Hexadecenoyl-CoA 9Z-Hexadecenoic_Acid->9Z-Hexadecenoyl-CoA LACS This compound This compound 9Z-Hexadecenoyl-CoA->this compound ACX, MFP 7Z-Tetradecenoyl-CoA 7Z-Tetradecenoyl-CoA This compound->7Z-Tetradecenoyl-CoA KAT2 C12-Oxylipin-CoA C12-Oxylipin-CoA 7Z-Tetradecenoyl-CoA->C12-Oxylipin-CoA β-oxidation cycle C12-Oxylipin C12-Oxylipin C12-Oxylipin-CoA->C12-Oxylipin Thioesterase

Figure 2: Hypothetical C16-Oxylipin Pathway.

Experimental_Workflow Plant_Tissue_Harvest Plant_Tissue_Harvest Acyl-CoA_Extraction Acyl-CoA_Extraction Plant_Tissue_Harvest->Acyl-CoA_Extraction LC-MS_MS_Analysis LC-MS_MS_Analysis Acyl-CoA_Extraction->LC-MS_MS_Analysis Data_Processing Data_Processing LC-MS_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification Pathway_Analysis Pathway_Analysis Quantification->Pathway_Analysis

Figure 3: Experimental Workflow for Acyl-CoA Analysis.

Quantitative Data

Table 1: Acyl-CoA Concentrations in Plant Tissues

Acyl-CoA SpeciesPlant TissueConcentration (nmol/g fresh weight)Reference
Acetyl-CoADeveloping Oilseeds5 - 25
C16:0-CoAArabidopsis Seedlings~1.5
C18:0-CoAArabidopsis Seedlings~0.5
C18:1-CoAArabidopsis Seedlings~1.0
C18:2-CoAArabidopsis Seedlings~0.2

Note: These values are approximate and can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Experimental Protocols

Extraction of Acyl-CoAs from Plant Tissues

This protocol is a generalized method and may require optimization for specific tissues and target molecules.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer: 100 mM KH₂PO₄, pH 4.9

  • 2-propanol

  • Acetonitrile

  • Saturated (NH₄)₂SO₄

  • Heptadecanoyl-CoA (internal standard)

  • Centrifuge

  • Solid-phase extraction (SPE) columns (optional, for purification)

Procedure:

  • Freeze approximately 1 g of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a tube containing 2 mL of ice-cold extraction buffer with a known amount of internal standard (e.g., 16 nmol of heptadecanoyl-CoA).

  • Add 2 mL of 2-propanol and homogenize thoroughly.

  • Add 0.25 mL of saturated (NH₄)₂SO₄ and 4 mL of acetonitrile. Vortex vigorously for 5 minutes.

  • Centrifuge at 1,900 x g for 5 minutes at 4°C.

  • Collect the upper phase containing the acyl-CoAs.

  • For further purification, the extract can be diluted with 100 mM KH₂PO₄ (pH 4.9) and applied to an SPE column. Elute the acyl-CoAs according to the manufacturer's instructions.

  • Dry the purified extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

LC-MS/MS Analysis of Acyl-CoAs

This is a general guideline for setting up an LC-MS/MS method for acyl-CoA analysis. Specific parameters will need to be optimized for the instrument and the target analytes.

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with a modifier (e.g., 15 mM ammonium (B1175870) hydroxide (B78521) or 0.1% formic acid).

  • Mobile Phase B: Acetonitrile with the same modifier as mobile phase A.

  • Gradient: A gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for acyl-CoA analysis.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting a specific precursor ion for each acyl-CoA and monitoring a specific product ion after fragmentation.

  • MRM Transitions: The precursor ion will be the [M+H]⁺ of the acyl-CoA. A common product ion for all acyl-CoAs corresponds to the fragmentation of the phosphopantetheine moiety. Specific transitions will need to be determined for each target analyte using authentic standards.

Conclusion

The biosynthesis of oxylipins through peroxisomal β-oxidation is a critical component of plant signaling. While the role of 3-oxoacyl-CoA intermediates in the well-established jasmonic acid pathway is clear, the involvement of other fatty acid precursors, such as those that would generate this compound, remains an exciting area for future research. The development of sensitive analytical techniques, such as LC-MS/MS, provides the tools necessary to explore the full diversity of the plant oxylipin metabolome and to uncover novel signaling molecules and pathways. This knowledge will be invaluable for researchers in plant science and for professionals in the agricultural and pharmaceutical industries seeking to modulate plant growth, development, and stress responses.

Unraveling the Cellular Compartmentalization of 3-Oxo-9Z-Hexadecenoyl-CoA Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular localization of the metabolic pathways involving 3-Oxo-9Z-Hexadecenoyl-CoA, an intermediate in the degradation of monounsaturated fatty acids. A thorough understanding of the spatial organization of these metabolic processes is critical for elucidating cellular lipid homeostasis and for the development of therapeutic strategies targeting metabolic disorders.

Core Concepts: The Beta-Oxidation of Unsaturated Fatty Acids

The breakdown of fatty acids, a process known as beta-oxidation, is a fundamental source of cellular energy. The metabolism of unsaturated fatty acids, such as those that give rise to this compound, requires a set of core enzymes to handle the double bonds that are not present in their saturated counterparts. This metabolic machinery is primarily housed within two key subcellular compartments: the mitochondria and peroxisomes. While very long-chain fatty acids are initially processed in peroxisomes, the subsequent breakdown of shorter-chain fatty acids, including the C16 backbone of hexadecenoyl-CoA, predominantly occurs in the mitochondria.

The metabolism of a fatty acid with a cis-double bond at an odd-numbered carbon, such as the 9Z bond in the precursor to this compound, necessitates the action of an auxiliary enzyme, enoyl-CoA isomerase, to convert the cis-double bond to a trans-isomer that can be processed by the subsequent enzymes in the beta-oxidation spiral.

Subcellular Localization of Key Metabolic Enzymes

The efficient metabolism of this compound is dependent on the coordinated action of several enzymes located in specific subcellular compartments. The following table summarizes the known localization of the critical enzymes involved in this process.

EnzymeSubcellular LocalizationFunction in this compound Metabolism
Acyl-CoA DehydrogenaseMitochondria, PeroxisomesCatalyzes the initial dehydrogenation step in each cycle of beta-oxidation.
Enoyl-CoA HydrataseMitochondria, PeroxisomesCatalyzes the hydration of the double bond introduced by acyl-CoA dehydrogenase.
3-Hydroxyacyl-CoA DehydrogenaseMitochondria, PeroxisomesCatalyzes the dehydrogenation of the 3-hydroxyacyl-CoA intermediate.
3-Ketoacyl-CoA Thiolase Mitochondria, Peroxisomes Catalyzes the final thiolytic cleavage, releasing acetyl-CoA and a shortened acyl-CoA chain.[1][2]
Enoyl-CoA Isomerase Mitochondria, Peroxisomes Isomerizes the cis-double bond (e.g., at position 9) to a trans-double bond, allowing beta-oxidation to proceed.[3][4][5]
2,4-Dienoyl-CoA ReductaseMitochondria, PeroxisomesRequired for the metabolism of polyunsaturated fatty acids with double bonds at even-numbered positions.[6][7][8]

Experimental Protocols for Determining Subcellular Localization

The determination of the subcellular localization of metabolic pathways is a cornerstone of cell biology research. A combination of biochemical and imaging techniques is typically employed.

Differential Centrifugation and Marker Enzyme Analysis

This classical biochemical technique separates subcellular organelles based on their size and density.

Protocol:

  • Homogenization: Tissues or cultured cells are disrupted in an isotonic buffer to release their organelles.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds.

    • Low-speed centrifugation (e.g., 600 x g): Pellets intact cells and nuclei.

    • Medium-speed centrifugation (e.g., 10,000 x g): Pellets mitochondria from the supernatant of the previous step.

    • High-speed centrifugation (e.g., 100,000 x g): Pellets the microsomal fraction (including endoplasmic reticulum and peroxisomes) from the mitochondrial supernatant. The remaining supernatant is the cytosolic fraction.

  • Marker Enzyme Assays: The activity of enzymes known to be specific to certain organelles (marker enzymes) is measured in each fraction to assess the purity of the separation.

    • Mitochondria: Succinate dehydrogenase or citrate (B86180) synthase.

    • Peroxisomes: Catalase.

    • Endoplasmic Reticulum: Glucose-6-phosphatase.

    • Cytosol: Lactate dehydrogenase.

  • Enzyme Activity Measurement: The activity of the enzymes involved in this compound metabolism is then measured in each of the isolated fractions.

Stable Isotope Labeling and Mass Spectrometry

This powerful technique allows for the tracing of metabolites through specific pathways within intact cells, providing insights into their subcellular distribution.

Protocol:

  • Cell Culture: Cells are cultured in a medium containing a stable isotope-labeled precursor of this compound (e.g., ¹³C-labeled oleic acid).

  • Subcellular Fractionation: After a defined incubation period, the cells are harvested and subjected to subcellular fractionation as described above.

  • Metabolite Extraction: Metabolites are extracted from each subcellular fraction.

  • Mass Spectrometry Analysis: The isotopic enrichment of this compound and its downstream metabolites in each fraction is quantified using liquid chromatography-mass spectrometry (LC-MS). The relative abundance of the labeled metabolites in each fraction indicates the primary site of their metabolism.

Visualizing the Metabolic Landscape

The following diagrams illustrate the experimental workflow for determining subcellular localization and the metabolic pathway of this compound.

Experimental_Workflow cluster_start Sample Preparation cluster_homogenization Cell Lysis cluster_centrifugation Differential Centrifugation cluster_fractions Subcellular Fractions cluster_analysis Analysis Tissue Tissue/Cells Homogenization Homogenization Tissue->Homogenization Cent1 Low Speed (600g) Homogenization->Cent1 Cent2 Medium Speed (10,000g) Cent1->Cent2 Supernatant Nuclei Nuclei & Debris Cent1->Nuclei Pellet Cent3 High Speed (100,000g) Cent2->Cent3 Supernatant Mitochondria Mitochondria Cent2->Mitochondria Pellet Peroxisomes Peroxisomes/ER Cent3->Peroxisomes Pellet Cytosol Cytosol Cent3->Cytosol Supernatant MarkerAssay Marker Enzyme Assays Mitochondria->MarkerAssay MetaboliteAssay Metabolite/Enzyme Assays Mitochondria->MetaboliteAssay Peroxisomes->MarkerAssay Peroxisomes->MetaboliteAssay Cytosol->MarkerAssay Cytosol->MetaboliteAssay

Caption: Experimental workflow for subcellular fractionation.

Metabolic_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion / Peroxisome FattyAcid 9Z-Hexadecenoic Acid AcylCoA 9Z-Hexadecenoyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase BetaOx1 Beta-Oxidation Cycles AcylCoA->BetaOx1 Transport Oxo_intermediate This compound BetaOx1->Oxo_intermediate EnoylCoA_intermediate 3Z-Decenoyl-CoA Isomerase Enoyl-CoA Isomerase EnoylCoA_intermediate->Isomerase TransEnoylCoA 2-trans-Decenoyl-CoA Isomerase->TransEnoylCoA BetaOx2 Further Beta-Oxidation TransEnoylCoA->BetaOx2 AcetylCoA Acetyl-CoA BetaOx2->AcetylCoA Oxo_intermediate->EnoylCoA_intermediate Further Cycles

Caption: Subcellular metabolism of this compound.

References

Regulation of 3-Oxo-9Z-Hexadecenoyl-CoA Levels in Response to Wounding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In response to mechanical wounding, plants initiate a complex cascade of signaling events to mount an effective defense. A key component of this response is the production of oxylipins, a class of lipid-derived signaling molecules. Among these, the jasmonate family of hormones plays a central role. While the 18-carbon jasmonates, derived from α-linolenic acid, have been extensively studied, the biosynthesis and regulatory roles of 16-carbon jasmonates, originating from hexadecatrienoic acid (16:3), are also critical, particularly in certain plant species. This technical guide focuses on the regulation of 3-Oxo-9Z-Hexadecenoyl-CoA, a putative intermediate in the biosynthesis of 16-carbon jasmonates, and its modulation in response to wounding. Understanding the dynamics of this molecule is crucial for elucidating the intricacies of the plant wound signaling network and may offer novel targets for the development of compounds that can modulate plant defense responses.

Data Presentation

CompoundTreatmentTime After WoundingFold Increase (Wounded vs. Control)Plant SpeciesReference
dinor-OPDAMechanical Wounding15 min>10Arabidopsis thaliana[1]
dinor-OPDAMechanical Wounding30 minSignificant IncreaseMarchantia polymorpha[2]

Note: The data presented for dinor-OPDA strongly suggests that the downstream metabolic intermediates, including this compound, would also experience a corresponding, transient increase in concentration following wounding.

Signaling Pathways

The biosynthesis of 16-carbon jasmonates, including the formation of this compound, is a multi-step process that occurs in different cellular compartments. The following diagram illustrates the proposed signaling pathway leading to the production of 16-carbon jasmonates in response to wounding.

Wound_Signaling_Pathway cluster_Peroxisome Peroxisome Wounding Mechanical Wounding Membrane Chloroplast Membrane (Hexadecatrienoic Acid - 16:3) Wounding->Membrane Release of 16:3 LOX Lipoxygenase (LOX) Membrane->LOX AOS Allene Oxide Synthase (AOS) LOX->AOS AOC Allene Oxide Cyclase (AOC) AOS->AOC dnOPDA dinor-12-oxo-phytodienoic acid (dn-OPDA) AOC->dnOPDA Peroxisome Peroxisome dnOPDA->Peroxisome OPR3 OPDA Reductase 3 (OPR3) OPC6_CoA_Ligase OPC-6:0 CoA Ligase OPR3->OPC6_CoA_Ligase OPC6_CoA 3-oxo-2-(2'(Z)-pentenyl)- cyclopentane-1-hexanoyl-CoA OPC6_CoA_Ligase->OPC6_CoA ACX Acyl-CoA Oxidase (ACX) OPC6_CoA->ACX Enoyl_CoA 2,3-didehydro-3-oxo-2-(2'(Z)-pentenyl)- cyclopentane-1-hexanoyl-CoA ACX->Enoyl_CoA MFP Multifunctional Protein (MFP) Enoyl_CoA->MFP Hydroxyacyl_CoA 3-hydroxy-3-oxo-2-(2'(Z)-pentenyl)- cyclopentane-1-hexanoyl-CoA MFP->Hydroxyacyl_CoA KAT 3-Ketoacyl-CoA Thiolase (KAT) Hydroxyacyl_CoA->KAT Target_Molecule This compound KAT->Target_Molecule Downstream Downstream Signaling (e.g., Gene Expression) Target_Molecule->Downstream

Biosynthetic pathway of 16-carbon jasmonates.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of acyl-CoA molecules from plant tissue, adapted for the analysis of this compound.

1. Plant Material and Wounding Treatment:

  • Grow Arabidopsis thaliana (or other relevant plant species) under controlled conditions (e.g., 16-h light/8-h dark photoperiod at 22°C).

  • For wounding treatment, mechanically damage leaves with a hemostat across the midrib.

  • Harvest wounded and unwounded (control) leaf tissue at various time points (e.g., 0, 15, 30, 60 minutes) and immediately freeze in liquid nitrogen.

2. Extraction of Acyl-CoAs:

  • Grind frozen plant tissue (100-200 mg) to a fine powder in liquid nitrogen.

  • Add 1 mL of extraction buffer (e.g., 2.5% (w/v) trichloroacetic acid in 50% methanol) containing an internal standard (e.g., a commercially available C17:0-CoA).

  • Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and subject it to solid-phase extraction (SPE) for purification.

3. Solid-Phase Extraction (SPE):

  • Use a strong anion exchange (SAX) SPE cartridge.

  • Condition the cartridge with methanol, followed by water, and then equilibration buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 4.5).

  • Load the supernatant onto the cartridge.

  • Wash the cartridge with equilibration buffer, followed by a higher concentration salt wash (e.g., 200 mM ammonium acetate, pH 4.5) to remove impurities.

  • Elute the acyl-CoAs with a high salt buffer (e.g., 1 M ammonium acetate, pH 4.5).

  • Desalt the eluate using a C18 SPE cartridge.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95% acetonitrile.

    • Use a gradient elution to separate the acyl-CoAs.

  • Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for quantification.

    • Predicted MRM Transition for this compound:

      • Precursor Ion (Q1): [M+H]+ (exact mass to be calculated based on the chemical formula C37H60N7O18P3S).

      • Product Ion (Q3): A characteristic fragment ion of Coenzyme A (e.g., m/z corresponding to the adenosine-3',5'-diphosphate fragment).

    • Optimize collision energy and other MS parameters for the specific transition.

5. Data Analysis:

  • Quantify the peak area of the MRM transition for this compound.

  • Normalize the peak area to the internal standard.

  • Generate a standard curve using a synthesized or commercially available standard of this compound to determine the absolute concentration.

Experimental Workflow Diagram

Experimental_Workflow Start Plant Growth and Wounding Harvest Harvest and Freeze Tissue Start->Harvest Extraction Acyl-CoA Extraction Harvest->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Analysis and Quantification LCMS->Data Result Determination of This compound Levels Data->Result

Workflow for quantifying this compound.

Conclusion

The regulation of this compound is intricately linked to the broader jasmonate-mediated wound response in plants. While direct quantification of this specific intermediate remains a challenge, its position within the well-established 16-carbon jasmonate biosynthetic pathway strongly suggests its wound-inducible nature. The provided hypothetical signaling pathway and generalized experimental protocol offer a solid foundation for researchers to further investigate the precise role and dynamics of this compound. Future studies focusing on the development of specific analytical standards and the characterization of the enzymes involved in its metabolism will be crucial for a complete understanding of its function in plant defense and for exploring its potential as a target for modulating plant stress responses.

References

Unraveling the Genetic Blueprint for 3-Oxo-9Z-Hexadecenoyl-CoA Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification of genes involved in the synthesis of 3-Oxo-9Z-Hexadecenoyl-CoA, a crucial intermediate in fatty acid metabolism. Understanding the genetic and enzymatic machinery behind the production of this molecule is paramount for developing novel therapeutic agents and for advancing our knowledge of lipid biochemistry. This document details the biosynthetic pathway, the key genes and enzymes involved, experimental protocols for their identification and characterization, and quantitative data to support further research.

The Biosynthetic Pathway: A Two-Act Play of Elongation and Desaturation

The synthesis of the precursor to this compound, namely 9Z-Hexadecenoyl-ACP, is a meticulously orchestrated process primarily occurring in the plastids of plant cells. It involves the coordinated action of two major enzymatic systems: the Fatty Acid Synthase (FAS) system for chain elongation and a soluble desaturase for the introduction of a specific double bond. The final conversion to the 3-oxo form likely involves a subsequent oxidation step.

Act 1: The Elongasome - Building the Carbon Chain

The backbone of the molecule is constructed by the Type II Fatty Acid Synthase (FAS) system, a multi-enzyme complex that iteratively adds two-carbon units from malonyl-ACP to a growing acyl chain. The key players in this elongation cycle are:

  • 3-Ketoacyl-ACP Synthase (KAS): Initiates the condensation of acetyl-CoA with malonyl-ACP and subsequent elongation steps.

  • 3-Ketoacyl-ACP Reductase (KAR), encoded by genes like fabG: Reduces the 3-ketoacyl-ACP intermediate to 3-hydroxyacyl-ACP.

  • 3-Hydroxyacyl-ACP Dehydratase (HD), encoded by genes like fabZ: Dehydrates the 3-hydroxyacyl-ACP to form a trans-2-enoyl-ACP.

  • Enoyl-ACP Reductase (ENR): Reduces the trans-2-enoyl-ACP to a saturated acyl-ACP, now two carbons longer.

This cycle repeats until a 16-carbon saturated fatty acyl-ACP, palmitoyl-ACP, is formed.

Act 2: The Desaturase - Introducing the "Z" Configuration

The critical step for the "9Z" characteristic is the introduction of a cis-double bond at the ninth carbon position of the 16-carbon chain. This reaction is catalyzed by a soluble Stearoyl-Acyl Carrier Protein Desaturase (SAD) , also known as FAB2 . While the name suggests a preference for stearoyl (18-carbon) substrates, several isoforms have been shown to exhibit significant activity towards palmitoyl-ACP (C16:0-ACP), making it the prime candidate for this desaturation step.

The Final Act: The Emergence of the 3-Oxo Group

The conversion of the 9Z-hexadecenoyl intermediate to this compound represents the least characterized step of the pathway. The presence of the 3-oxo group suggests the action of a dehydrogenase enzyme that would oxidize the hydroxyl group at the C3 position of a 3-hydroxy-9Z-hexadecenoyl intermediate. This could potentially be a reversal of the 3-ketoacyl-ACP reductase step under specific metabolic conditions or the action of a distinct 3-hydroxyacyl-ACP dehydrogenase.

Key Genes Identified in the Synthesis of this compound Precursor

The following table summarizes the core genes and their encoded enzymes that are essential for the synthesis of the 9Z-hexadecenoyl-ACP precursor.

Enzyme Gene Family Function in Pathway Substrate(s) Product(s)
3-Ketoacyl-ACP Reductase fabGReduction of the β-keto group during fatty acid elongation.3-Oxoacyl-ACP, NADPH(3R)-3-Hydroxyacyl-ACP, NADP+
3-Hydroxyacyl-ACP Dehydratase fabZDehydration of the 3-hydroxyacyl intermediate.(3R)-3-Hydroxyacyl-ACPtrans-Δ2-Enoyl-ACP, H₂O
Stearoyl-ACP Desaturase SAD / FAB2Introduction of a cis-double bond at the Δ9 position.Palmitoyl-ACP (C16:0-ACP), Ferredoxin(9Z)-Hexadecenoyl-ACP, Oxidized Ferredoxin

Experimental Protocols for Gene Identification and Characterization

This section provides an overview of the key experimental methodologies employed to identify and characterize the genes involved in this compound synthesis.

Gene Cloning and Sequence Analysis

Objective: To isolate the full-length coding sequences of candidate genes.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from tissues actively synthesizing fatty acids. First-strand cDNA is then synthesized using reverse transcriptase and oligo(dT) or random primers.

  • PCR Amplification: Degenerate primers, designed based on conserved regions of known fatty acid synthesis genes from other species, are used to amplify a fragment of the target gene.

  • RACE (Rapid Amplification of cDNA Ends): 5' and 3' RACE are performed to obtain the full-length cDNA sequence.

  • Sequence Analysis: The full-length cDNA is sequenced and analyzed using bioinformatics tools to predict the protein sequence, identify conserved domains, and infer function.

Heterologous Expression and Functional Characterization

Objective: To confirm the enzymatic function of a candidate gene.

Methodology (Example: Expression in Saccharomyces cerevisiae):

  • Vector Construction: The full-length coding sequence of the candidate gene is cloned into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: The expression vector is transformed into a suitable yeast strain. For desaturases, a strain deficient in its endogenous desaturase can be used.

  • Induction and Substrate Feeding: Gene expression is induced (e.g., by adding galactose). The yeast culture is supplemented with the putative substrate (e.g., palmitic acid for a desaturase).

  • Lipid Analysis: Lipids are extracted from the yeast cells, and the fatty acid profile is analyzed by gas chromatography-mass spectrometry (GC-MS) to detect the product of the enzymatic reaction.

Quantitative Gene Expression Analysis (qRT-PCR)

Objective: To quantify the transcript levels of identified genes in different tissues or under various conditions.

Methodology:

  • RNA Extraction and DNase Treatment: High-quality total RNA is extracted and treated with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: First-strand cDNA is synthesized from the RNA.

  • Primer Design and Validation: Gene-specific primers are designed to amplify a short fragment (100-200 bp) of the target gene. Primer efficiency is validated through a standard curve analysis.

  • qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based master mix, the cDNA template, and the specific primers.

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalized to one or more stably expressed reference genes.

Visualizing the Pathways and Workflows

To better illustrate the relationships and processes described, the following diagrams have been generated using the DOT language.

fatty_acid_synthesis_and_desaturation cluster_elongation Fatty Acid Elongation (FAS II) cluster_desaturation Desaturation cluster_final_oxidation Final Oxidation (Hypothesized) Acetyl_CoA Acetyl_CoA KAS KAS Acetyl_CoA->KAS Malonyl_ACP Malonyl_ACP Malonyl_ACP->KAS 3_Oxoacyl_ACP 3_Oxoacyl_ACP KAS->3_Oxoacyl_ACP KAR_FabG KAR (fabG) 3_Oxoacyl_ACP->KAR_FabG 3_Hydroxyacyl_ACP 3_Hydroxyacyl_ACP KAR_FabG->3_Hydroxyacyl_ACP HD_FabZ HD (fabZ) 3_Hydroxyacyl_ACP->HD_FabZ trans_2_Enoyl_ACP trans_2_Enoyl_ACP HD_FabZ->trans_2_Enoyl_ACP ENR ENR trans_2_Enoyl_ACP->ENR Acyl_ACP_n2 Acyl-ACP (n+2) ENR->Acyl_ACP_n2 Acyl_ACP_n Acyl-ACP (n) Acyl_ACP_n->KAS Palmitoyl_ACP Palmitoyl-ACP (C16:0) Acyl_ACP_n2->Palmitoyl_ACP SAD_FAB2 SAD (FAB2) Palmitoyl_ACP->SAD_FAB2 9Z_Hexadecenoyl_ACP (9Z)-Hexadecenoyl-ACP SAD_FAB2->9Z_Hexadecenoyl_ACP Dehydrogenase 3-Hydroxyacyl-ACP Dehydrogenase? 9Z_Hexadecenoyl_ACP->Dehydrogenase 3_Oxo_Product This compound Dehydrogenase->3_Oxo_Product

Caption: Biosynthetic pathway of this compound.

experimental_workflow RNA_Extraction 1. RNA Extraction from target tissue cDNA_Synthesis 2. cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Cloning 3. Gene Cloning (PCR/RACE) cDNA_Synthesis->Gene_Cloning qRT_PCR 7. Quantitative RT-PCR cDNA_Synthesis->qRT_PCR Sequence_Analysis 4. Sequence Analysis Gene_Cloning->Sequence_Analysis Heterologous_Expression 5. Heterologous Expression (e.g., in yeast) Sequence_Analysis->Heterologous_Expression Functional_Assay 6. Functional Assay (GC-MS) Heterologous_Expression->Functional_Assay Data_Analysis 8. Data Analysis and Pathway Reconstruction Functional_Assay->Data_Analysis qRT_PCR->Data_Analysis

Caption: Experimental workflow for gene identification.

Quantitative Data Summary

The following table presents a summary of representative quantitative data that is crucial for understanding the efficiency and regulation of the key enzymes. Note: Specific values can vary significantly between plant species and experimental conditions.

Enzyme Substrate Km (µM) Vmax (nmol/min/mg) Relative Gene Expression (Fold Change) Reference
Castor SAD (mutant 5.2) C16:0-ACP0.5 ± 0.125.3 ± 1.2N/A[1]
Wild-type Castor SAD C16:0-ACP1.8 ± 0.32.8 ± 0.2N/A[1]
Camelina sativa FAB2c N/AN/AN/AConstitutively expressed across developmental stages[2]

Conclusion and Future Directions

The identification of genes involved in the synthesis of this compound has significantly advanced our understanding of fatty acid metabolism. The core pathway involves the fatty acid elongation machinery to produce a C16 acyl-ACP, followed by desaturation by a soluble SAD/FAB2-type desaturase. While the genes for these initial steps are well-characterized, the final oxidation to the 3-oxo form remains an area for active investigation. Future research should focus on identifying the specific 3-hydroxyacyl-ACP dehydrogenase responsible for this terminal step. Furthermore, elucidating the regulatory networks that coordinate the expression of the elongase, desaturase, and the putative final oxidase will be critical for a complete understanding of this pathway and for its potential manipulation in biotechnological and pharmaceutical applications.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 3-Oxo-9Z-Hexadecenoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-9Z-Hexadecenoyl-CoA is a crucial intermediate in fatty acid metabolism, particularly in the β-oxidation pathway of unsaturated fatty acids. Its availability as a high-purity standard is essential for a variety of research applications, including enzyme kinetics, inhibitor screening, and as an internal standard for mass spectrometry-based quantification in biological samples. These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of this compound.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the precursor fatty acid, 3-Oxo-9Z-Hexadecenoic acid, which is not readily commercially available. This is followed by the activation of the carboxylic acid and subsequent coupling with Coenzyme A (CoA).

Part 1: Synthesis of 3-Oxo-9Z-Hexadecenoic Acid

A plausible synthetic route for 3-Oxo-9Z-Hexadecenoic acid involves a Claisen-type condensation or the use of Meldrum's acid chemistry. The following protocol outlines a strategy using Meldrum's acid, which often provides good yields for the synthesis of β-keto acids.

Experimental Protocol:

  • Preparation of 9Z-Heptenoyl Chloride:

    • Start with commercially available 9Z-Heptenoic acid.

    • In a fume hood, dissolve 9Z-Heptenoic acid in an anhydrous, inert solvent such as dichloromethane (B109758) (DCM) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add oxalyl chloride or thionyl chloride (1.2 equivalents) to the solution at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain crude 9Z-Heptenoyl chloride. Use this directly in the next step.

  • Acylation of Meldrum's Acid:

    • Dissolve Meldrum's acid (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C and add pyridine (B92270) (2.2 equivalents) dropwise.

    • Slowly add the crude 9Z-Heptenoyl chloride in anhydrous DCM to the Meldrum's acid solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-5 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with dilute hydrochloric acid and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated Meldrum's acid derivative.

  • Hydrolysis and Decarboxylation:

    • Reflux the acylated Meldrum's acid derivative in a mixture of methanol (B129727) and water with a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) for 4-6 hours.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (B1210297).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 3-Oxo-9Z-Hexadecenoic acid by column chromatography on silica (B1680970) gel.

Part 2: Synthesis of this compound

The final step involves the conversion of the synthesized 3-Oxo-9Z-Hexadecenoic acid to its CoA thioester. The mixed anhydride (B1165640) method is a commonly used and effective approach.

Experimental Protocol:

  • Formation of the Mixed Anhydride:

    • Dissolve 3-Oxo-9Z-Hexadecenoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

    • Cool the solution to -15 °C.

    • Add N-methylmorpholine (1.1 equivalents) followed by the dropwise addition of isobutyl chloroformate (1.1 equivalents).

    • Stir the reaction mixture at -15 °C for 30 minutes to form the mixed anhydride.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in a minimal amount of cold, deoxygenated water.

    • Slowly add the solution of Coenzyme A to the mixed anhydride solution at -15 °C.

    • Allow the reaction to stir at -15 °C for 1 hour and then at room temperature for 2-3 hours.

    • Monitor the reaction progress by reverse-phase TLC or LC-MS.

Purification and Characterization

Purification Protocol:

  • Solid-Phase Extraction (SPE):

    • Acidify the reaction mixture to pH 3-4 with dilute acid.

    • Load the mixture onto a C18 SPE cartridge pre-conditioned with methanol and water.

    • Wash the cartridge with water to remove salts and water-soluble impurities.

    • Elute the this compound with a stepwise gradient of methanol or acetonitrile (B52724) in water.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the product using preparative reverse-phase HPLC.

    • A C18 column is typically used with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate or triethylammonium (B8662869) bicarbonate).

    • Monitor the elution at 260 nm (adenine base of CoA).

    • Collect the fractions containing the pure product and lyophilize to obtain the final product as a white powder.

Characterization:

  • Mass Spectrometry (MS): Confirm the identity of the product by electrospray ionization mass spectrometry (ESI-MS) in positive or negative ion mode. The expected molecular weight should be observed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the fatty acid portion and the presence of the CoA moiety.

  • Purity Assessment: Analytical HPLC can be used to determine the purity of the final product.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionKey ReagentsSolventTypical Yield (%)
1Acid Chloride Formation9Z-Heptenoic acid, Oxalyl chlorideDCM>95 (crude)
2Acylation of Meldrum's Acid9Z-Heptenoyl chloride, Meldrum's acid, PyridineDCM80-90
3Hydrolysis & DecarboxylationAcylated Meldrum's acidMethanol/Water60-75
4Mixed Anhydride Formation3-Oxo-9Z-Hexadecenoic acid, Isobutyl chloroformateTHF>90 (in situ)
5ThioesterificationMixed anhydride, Coenzyme ATHF/Water50-70

Table 2: HPLC Purification Parameters for this compound

ParameterValue
ColumnC18 Reverse-Phase (e.g., 10 x 250 mm, 5 µm)
Mobile Phase A50 mM Ammonium Acetate in Water, pH 6.5
Mobile Phase BAcetonitrile
Gradient10-70% B over 30 minutes
Flow Rate4 mL/min
Detection260 nm
Expected Retention Time15-20 minutes (dependent on exact conditions)

Stability and Storage

Long-chain acyl-CoA thioesters are susceptible to hydrolysis, especially at alkaline pH. It is recommended to store the lyophilized this compound standard at -80°C. For use, prepare fresh solutions in a slightly acidic buffer (pH 5-6) and keep them on ice. Avoid repeated freeze-thaw cycles.

Visualizations

Synthesis_Workflow cluster_acid Part 1: 3-Oxo-9Z-Hexadecenoic Acid Synthesis cluster_coa Part 2: Thioesterification cluster_purification Purification Acid_start 9Z-Heptenoic Acid AcidChloride 9Z-Heptenoyl Chloride Acid_start->AcidChloride Oxalyl Chloride Meldrums Acylated Meldrum's Acid AcidChloride->Meldrums Meldrum's Acid, Pyridine KetoAcid 3-Oxo-9Z-Hexadecenoic Acid Meldrums->KetoAcid Hydrolysis & Decarboxylation MixedAnhydride Mixed Anhydride KetoAcid->MixedAnhydride Isobutyl Chloroformate FinalProduct This compound MixedAnhydride->FinalProduct Coenzyme A SPE Solid-Phase Extraction (C18) FinalProduct->SPE HPLC Preparative HPLC SPE->HPLC PureProduct Pure Standard HPLC->PureProduct

Caption: Workflow for the chemical synthesis and purification of this compound.

Fatty_Acid_Beta_Oxidation Unsaturated_Acyl_CoA Unsaturated Acyl-CoA (e.g., 9Z-Hexadecenoyl-CoA) Beta_Oxidation_Cycle β-Oxidation Spiral (Multiple Cycles) Unsaturated_Acyl_CoA->Beta_Oxidation_Cycle Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Enoyl_CoA_Isomerase->Beta_Oxidation_Cycle Beta_Oxidation_Cycle->Enoyl_CoA_Isomerase Isomerization of double bond Three_Oxo_Hexadecenoyl_CoA This compound Beta_Oxidation_Cycle->Three_Oxo_Hexadecenoyl_CoA Hydration & Oxidation Thiolase Thiolase Three_Oxo_Hexadecenoyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Shorter_Acyl_CoA->Beta_Oxidation_Cycle Re-entry

Caption: Role of this compound in the β-oxidation of unsaturated fatty acids.

Application Notes and Protocols for the HPLC Purification of 3-Oxo-9Z-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-9Z-Hexadecenoyl-CoA is a crucial intermediate in the biosynthesis of unsaturated very-long-chain fatty acids (VLCFAs). These fatty acids are integral components of various complex lipids, including sphingolipids and glycerophospholipids, which play vital roles in membrane structure and cell signaling. The accurate purification and quantification of this compound are essential for studying the enzymatic pathways of fatty acid metabolism and for the development of potential therapeutic agents targeting these pathways. This document provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC), along with relevant biochemical context and experimental workflows.

Biochemical Pathway: Fatty Acid Elongation

This compound is synthesized as part of the fatty acid elongation cycle in the endoplasmic reticulum. This process involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl-CoA chain. The cycle consists of four key enzymatic reactions: condensation, reduction, dehydration, and a second reduction. This compound is the product of the initial condensation step, catalyzed by a 3-ketoacyl-CoA synthase (KCS), and serves as the substrate for the subsequent reduction reaction.

Fatty_Acid_Elongation cluster_elongation Fatty Acid Elongation Cycle Acyl_CoA Acyl-CoA (Cn) 3_Ketoacyl_CoA 3-Oxo-acyl-CoA (Cn+2) (e.g., this compound) Acyl_CoA->3_Ketoacyl_CoA 3-Ketoacyl-CoA Synthase (KCS) Malonyl_CoA Malonyl-CoA Malonyl_CoA->3_Ketoacyl_CoA 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) 3_Ketoacyl_CoA->3_Hydroxyacyl_CoA 3-Ketoacyl-CoA Reductase (KCR) NADPH -> NADP+ trans_2_Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) 3_Hydroxyacyl_CoA->trans_2_Enoyl_CoA 3-Hydroxyacyl-CoA Dehydratase (HCD) Elongated_Acyl_CoA Acyl-CoA (Cn+2) trans_2_Enoyl_CoA->Elongated_Acyl_CoA trans-2-Enoyl-CoA Reductase (TER) NADPH -> NADP+ Elongated_Acyl_CoA->Acyl_CoA Further Elongation or Incorporation into Lipids HPLC_Purification_Workflow Enzymatic_Synthesis Enzymatic Synthesis of This compound Reaction_Quenching Reaction Quenching (Acetonitrile) Enzymatic_Synthesis->Reaction_Quenching Centrifugation Centrifugation to Remove Protein Reaction_Quenching->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection HPLC_Injection Injection onto Reversed-Phase C18 Column Supernatant_Collection->HPLC_Injection Gradient_Elution Gradient Elution (Phosphate Buffer/Acetonitrile) HPLC_Injection->Gradient_Elution UV_Detection UV Detection at 260 nm Gradient_Elution->UV_Detection Fraction_Collection Fraction Collection of Purified Product UV_Detection->Fraction_Collection

Application Note: Quantification of 3-Oxo-9Z-Hexadecenoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-9Z-Hexadecenoyl-CoA is a key intermediate in mitochondrial fatty acid elongation, a crucial metabolic pathway for the synthesis of long-chain fatty acids. The accurate quantification of this and other acyl-CoA species is vital for understanding cellular metabolism, identifying metabolic dysregulation in disease states, and for the development of therapeutic agents targeting these pathways. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

The synthesis of this compound is an integral part of the mitochondrial fatty acid elongation pathway, which is essentially a reversal of beta-oxidation. This pathway incrementally adds two-carbon units from acetyl-CoA to a growing fatty acyl-CoA chain.

cluster_Mitochondrion Mitochondrial Matrix Acyl-CoA (Cn) Acyl-CoA (Cn) 3-Ketoacyl-CoA (Cn+2) This compound (Cn+2) Acyl-CoA (Cn)->3-Ketoacyl-CoA (Cn+2) Acetyl-CoA C-acyltransferase Acetyl-CoA Acetyl-CoA Acetyl-CoA->3-Ketoacyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2) 3-Ketoacyl-CoA (Cn+2)->3-Hydroxyacyl-CoA (Cn+2) 3-Ketoacyl-CoA reductase (NADPH -> NADP+) trans-2-Enoyl-CoA (Cn+2) trans-2-Enoyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2)->trans-2-Enoyl-CoA (Cn+2) 3-Hydroxyacyl-CoA dehydratase Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) trans-2-Enoyl-CoA (Cn+2)->Acyl-CoA (Cn+2) Enoyl-CoA reductase (NADH -> NAD+)

Caption: Mitochondrial Fatty Acid Elongation Pathway

Experimental Workflow

The overall experimental workflow for the quantification of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.

cluster_workflow Experimental Workflow Sample_Collection Biological Sample (Cells or Tissues) Extraction Acyl-CoA Extraction (Protein Precipitation with SSA) Sample_Collection->Extraction LC_Separation Reversed-Phase LC Separation (C18 Column) Extraction->LC_Separation MS_Detection Tandem MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: LC-MS/MS Workflow

Experimental Protocols

This protocol is designed for the analysis of this compound from cultured mammalian cells.

Materials and Reagents
  • This compound standard (custom synthesis or commercial source)

  • Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA

  • 5% (w/v) Sulfosalicylic Acid (SSA) in water

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Ammonium Acetate

  • Formic Acid

Sample Preparation
  • Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold PBS. Scrape cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

  • Cell Lysis and Protein Precipitation: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and add 200 µL of ice-cold 5% SSA containing the internal standard (e.g., 1 µM Heptadecanoyl-CoA). Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

  • Centrifugation: Incubate the samples on ice for 10 minutes, then centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 5% B (re-equilibration)

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key MRM Transitions:

    • Analyte: this compound

      • Precursor Ion (Q1): m/z 1018.3

      • Product Ion (Q3): m/z 511.3 (Quantitative)

      • Product Ion (Q3): m/z 428.0 (Qualitative)

    • Internal Standard: Heptadecanoyl-CoA

      • Precursor Ion (Q1): m/z 1020.4

      • Product Ion (Q3): m/z 513.4 (Quantitative)

Data Presentation

The following tables present hypothetical quantitative data for this compound in different cell lines under varying experimental conditions.

Table 1: Basal Levels of this compound in Different Cell Lines

Cell LineThis compound (pmol/mg protein)
HEK2931.2 ± 0.2
HeLa0.8 ± 0.1
A5491.5 ± 0.3

Table 2: Effect of a Fatty Acid Elongase Inhibitor on this compound Levels in A549 Cells

TreatmentConcentration (µM)This compound (pmol/mg protein)
Vehicle Control-1.6 ± 0.2
Inhibitor X10.9 ± 0.1
Inhibitor X100.3 ± 0.05

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound by LC-MS/MS. The described method, including sample preparation, chromatography, and mass spectrometry parameters, offers a robust and sensitive approach for researchers in metabolic studies and drug development. The provided diagrams and data tables serve as a guide for experimental design and data interpretation.

Application Notes and Protocols for In Vitro Jasmonate Biosynthesis Assays Using 3-Oxo-9Z-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates are a class of lipid-derived signaling molecules crucial for regulating plant growth, development, and defense responses against biotic and abiotic stresses. The biosynthesis of jasmonic acid (JA) culminates in the peroxisome through a series of β-oxidation steps. 3-Oxo-9Z-Hexadecenoyl-CoA is a key intermediate in the final thiolytic cleavage step, which yields jasmonoyl-CoA and acetyl-CoA. This reaction is catalyzed by 3-ketoacyl-CoA thiolase. Understanding the kinetics and regulation of this step is vital for developing novel herbicides and plant growth regulators. These application notes provide a detailed protocol for an in vitro assay to study the enzymatic conversion of this compound in the jasmonate biosynthesis pathway.

Principle

The in vitro jasmonate biosynthesis assay using this compound as a substrate relies on the activity of recombinant 3-ketoacyl-CoA thiolase (KAT), the enzyme responsible for the final step in the β-oxidation cycle of JA synthesis. The assay measures the production of jasmonoyl-CoA or the release of Coenzyme A (CoA-SH). The subsequent hydrolysis of jasmonoyl-CoA, either spontaneously or enzymatically, yields jasmonic acid, which can be quantified using chromatographic techniques such as HPLC or LC-MS.

Materials and Reagents

  • Enzyme: Recombinant 3-ketoacyl-CoA thiolase 2 (KAT2) from Arabidopsis thaliana is the recommended enzyme for this assay, as it has been identified as the primary thiolase involved in JA biosynthesis.

  • Substrate: this compound

  • Reagents for Enzyme Assay:

    • Potassium phosphate (B84403) buffer (pH 7.5-8.0)

    • Dithiothreitol (DTT) or other reducing agents

    • Coenzyme A (CoA-SH)

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric quantification of free CoA

  • Reagents for Product Analysis (LC-MS):

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid

    • Jasmonic acid standard

    • Internal standard (e.g., dihydro-JA)

  • Equipment:

    • Spectrophotometer or plate reader

    • HPLC or LC-MS/MS system

    • Thermomixer or water bath

    • Centrifuge

    • Standard laboratory glassware and consumables

Data Presentation

Table 1: Representative Kinetic Parameters for Recombinant Arabidopsis thaliana KAT2

SubstrateKм (µM)Vмax (nmol/min/mg)Reference
This compound15 - 50100 - 500Illustrative Data
Acetoacetyl-CoA25 - 75150 - 600Illustrative Data

Note: The kinetic values for this compound are illustrative and should be determined empirically for the specific experimental conditions.

Table 2: Typical Reaction Conditions for in vitro Jasmonate Biosynthesis Assay

ComponentFinal Concentration
Potassium Phosphate Buffer (pH 8.0)50 mM
Dithiothreitol (DTT)1 mM
Recombinant KAT20.1 - 1.0 µg
This compound1 - 100 µM
Coenzyme A (for thiolase assay)50 - 200 µM
Total Volume 100 µL
Incubation Temperature 30°C
Incubation Time 10 - 60 minutes

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant KAT2
  • Gene Cloning: Clone the coding sequence of Arabidopsis thaliana KAT2 (At2g33150) into a suitable expression vector (e.g., pET vector with a His-tag).

  • Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or using a French press.

  • Protein Purification: Centrifuge the lysate to pellet cell debris. Purify the His-tagged KAT2 protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. Wash the column extensively and elute the protein with an imidazole gradient.

  • Purity and Concentration: Assess the purity of the recombinant protein by SDS-PAGE. Determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 2: In Vitro Thiolase Activity Assay (Spectrophotometric)

This protocol measures the thiolytic cleavage of this compound by monitoring the release of CoA-SH, which reacts with DTNB to produce a yellow-colored product.

  • Prepare Reaction Mixture: In a microcentrifuge tube or a 96-well plate, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 8.0), 1 mM DTT, and 200 µM DTNB.

  • Add Enzyme and Substrate: Add 0.5 µg of purified recombinant KAT2 to the reaction mixture. Pre-incubate at 30°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding this compound to a final concentration of 50 µM.

  • Measure Absorbance: Immediately monitor the increase in absorbance at 412 nm for 10-15 minutes at 30-second intervals using a spectrophotometer or plate reader.

  • Calculate Activity: Calculate the rate of CoA-SH release using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

Protocol 3: In Vitro Jasmonic Acid Production and LC-MS Analysis

This protocol directly measures the formation of jasmonic acid from this compound.

  • Set up the Reaction: In a microcentrifuge tube, combine 50 mM potassium phosphate buffer (pH 8.0), 1 mM DTT, and 1 µg of purified recombinant KAT2.

  • Add Substrate: Add this compound to a final concentration of 50 µM.

  • Incubate: Incubate the reaction mixture at 30°C for 30-60 minutes in a thermomixer.

  • Stop the Reaction: Terminate the reaction by adding an equal volume of ice-cold methanol containing an internal standard (e.g., 10 ng/mL dihydro-JA).

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the dried extract in a suitable volume of mobile phase (e.g., 50% methanol in water with 0.1% formic acid). Analyze the sample by LC-MS/MS.

  • Quantification: Quantify the amount of jasmonic acid produced by comparing the peak area to a standard curve of authentic jasmonic acid, normalized to the internal standard.

Mandatory Visualizations

Jasmonate_Biosynthesis_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome Linolenic_Acid α-Linolenic Acid LOX LOX Linolenic_Acid->LOX AOS AOS LOX->AOS AOC AOC AOS->AOC OPDA 12-oxo-PDA (OPDA) AOC->OPDA OPDA_perox OPDA OPDA->OPDA_perox Transport OPR3 OPR3 OPDA_perox->OPR3 β-oxidation (1st cycle) OPC8_CoA OPC-8:0-CoA OPR3->OPC8_CoA β-oxidation (1st cycle) ACX ACX OPC8_CoA->ACX β-oxidation (2nd cycle) MFP MFP ACX->MFP β-oxidation (2nd cycle) 3_Oxo_Hexadecenoyl_CoA This compound MFP->3_Oxo_Hexadecenoyl_CoA β-oxidation (2nd cycle) KAT2 KAT2 3_Oxo_Hexadecenoyl_CoA->KAT2 Jasmonoyl_CoA Jasmonoyl-CoA KAT2->Jasmonoyl_CoA Thioesterase Thioesterase Jasmonoyl_CoA->Thioesterase JA Jasmonic Acid Thioesterase->JA

Caption: Jasmonate biosynthesis pathway highlighting the peroxisomal β-oxidation steps.

Experimental_Workflow Incubation In Vitro Reaction (30°C, 30-60 min) Termination Reaction Termination (e.g., with Methanol) Incubation->Termination Analysis Product Analysis Termination->Analysis LCMS LC-MS/MS for Jasmonic Acid Analysis->LCMS Spectro Spectrophotometry for CoA-SH Analysis->Spectro Data Data Analysis & Quantification LCMS->Data Spectro->Data End End Data->End

Caption: General experimental workflow for the in vitro jasmonate biosynthesis assay.

Application Notes and Protocols for Stable Isotope Labeling of 3-Oxo-9Z-Hexadecenoyl-CoA in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the flow of atoms from isotopically labeled substrates through metabolic pathways, MFA provides a quantitative understanding of cellular metabolism. Fatty acid oxidation is a central metabolic process, and its dysregulation is implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer. 3-Oxo-9Z-hexadecenoyl-CoA is a key intermediate in the β-oxidation of unsaturated fatty acids. The use of stable isotope-labeled this compound, such as a uniformly labeled 13C version ([U-13C]), allows for precise tracking of its metabolic fate and the quantification of fatty acid oxidation fluxes.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of [U-13C]-3-Oxo-9Z-Hexadecenoyl-CoA and its application in metabolic flux analysis using cell culture and liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data from a metabolic flux experiment using [U-13C]-3-Oxo-9Z-Hexadecenoyl-CoA in a human hepatocyte cell line (HepG2) under two conditions: a control state and a condition with a hypothetical fatty acid oxidation inhibitor.

MetaboliteFold Change (Inhibitor vs. Control)13C Enrichment (%) - Control13C Enrichment (%) - Inhibitor
This compound2.595.296.1
Acetyl-CoA0.645.320.1
Citrate0.740.115.8
Succinate0.835.612.5
Malate0.836.213.1
Palmitoyl-CoA (C16:0)1.25.12.3

Experimental Protocols

Protocol 1: Synthesis of [U-13C]-3-Oxo-9Z-Hexadecenoyl-CoA

This protocol describes a plausible multi-step synthesis of uniformly 13C-labeled this compound, starting from commercially available [U-13C]-lauric acid.

Materials and Reagents:

  • [U-13C]-Lauric acid

  • Oxalyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine (B92270)

  • Vinylmagnesium bromide

  • Grignard-grade tetrahydrofuran (B95107) (THF)

  • Coenzyme A trilithium salt

  • Standard organic synthesis glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Activation of [U-13C]-Lauric Acid:

    • Dissolve [U-13C]-lauric acid in an anhydrous solvent (e.g., dichloromethane).

    • Add oxalyl chloride dropwise at 0°C and stir for 2 hours at room temperature to form the acyl chloride.

    • Remove the solvent under reduced pressure.

  • Formation of the Weinreb Amide:

    • Dissolve the resulting acyl chloride in anhydrous THF.

    • Add a solution of N,O-dimethylhydroxylamine hydrochloride and pyridine in THF at 0°C.

    • Stir the reaction overnight at room temperature.

    • Extract the Weinreb amide and purify by column chromatography.

  • Introduction of the Vinyl Group:

    • Dissolve the purified Weinreb amide in anhydrous THF.

    • Add vinylmagnesium bromide dropwise at -78°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated ammonium (B1175870) chloride solution.

    • Extract the resulting enone and purify.

  • Formation of the 3-Oxo-Hexadecenoyl Moiety:

    • Perform a Wittig or Horner-Wadsworth-Emmons reaction with a suitable 13C-labeled C4-phosphonium ylide or phosphonate (B1237965) ester to introduce the 9Z double bond and extend the carbon chain. This step requires careful selection of reagents and conditions to ensure the correct stereochemistry.

  • Thioesterification with Coenzyme A:

    • Activate the synthesized 13C-labeled 3-oxo-9Z-hexadecenoic acid to its N-hydroxysuccinimide (NHS) ester.

    • React the NHS ester with Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate) to form the final product, [U-13C]-3-Oxo-9Z-Hexadecenoyl-CoA.

    • Purify the final product using solid-phase extraction or HPLC.

Protocol 2: Cell Culture, Labeling, and Metabolite Extraction

This protocol details the procedure for labeling cultured cells with [U-13C]-3-Oxo-9Z-Hexadecenoyl-CoA and extracting metabolites for LC-MS analysis.

Materials and Reagents:

  • HepG2 cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • [U-13C]-3-Oxo-9Z-Hexadecenoyl-CoA

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727), acetonitrile (B52724), and water (LC-MS grade)

  • -80°C freezer

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in complete DMEM in a humidified incubator at 37°C and 5% CO2.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of [U-13C]-3-Oxo-9Z-Hexadecenoyl-CoA complexed with fatty acid-free BSA in serum-free DMEM.

    • The final concentration of the labeled substrate in the medium should be determined based on experimental optimization (typically in the low micromolar range).

  • Isotope Labeling:

    • Aspirate the growth medium from the cells and wash once with pre-warmed PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.

  • Metabolite Extraction:

    • To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until LC-MS analysis.

Protocol 3: LC-MS Analysis of Labeled Metabolites

This protocol provides a general framework for the analysis of 13C-labeled metabolites by liquid chromatography-mass spectrometry.

Materials and Reagents:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • A C18 reversed-phase LC column

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of 50% methanol.

    • Centrifuge to pellet any insoluble debris and transfer the supernatant to LC-MS vials.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Separate the metabolites using a gradient of Mobile Phase A and B. A typical gradient might start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode for the detection of acyl-CoAs and organic acids.

    • Acquire data in full scan mode over a mass range of m/z 70-1200.

    • Use a data-dependent acquisition method to trigger fragmentation (MS/MS) of the most abundant ions for metabolite identification.

  • Data Analysis:

    • Process the raw data using a vendor-specific software or an open-source platform like XCMS or MZmine.

    • Identify metabolites based on accurate mass and retention time by comparing to a metabolite library or by matching MS/MS fragmentation patterns.

    • Quantify the peak areas for each metabolite and its isotopologues (M+1, M+2, etc.).

    • Correct for the natural abundance of 13C to determine the fractional enrichment of the label in each metabolite.

    • Calculate metabolic fluxes using software packages such as INCA or Metran.

Visualizations

G cluster_0 Synthesis of [U-13C]-3-Oxo-9Z-Hexadecenoyl-CoA U-13C_Lauric_Acid [U-13C]-Lauric Acid Acyl_Chloride [U-13C]-Lauroyl Chloride U-13C_Lauric_Acid->Acyl_Chloride Oxalyl Chloride Weinreb_Amide [U-13C]-Weinreb Amide Acyl_Chloride->Weinreb_Amide HN(OMe)Me Enone [U-13C]-Enone Intermediate Weinreb_Amide->Enone VinylMgBr Oxo_Acid [U-13C]-3-Oxo-9Z-Hexadecenoic Acid Enone->Oxo_Acid Wittig/HWE Final_Product [U-13C]-3-Oxo-9Z-Hexadecenoyl-CoA Oxo_Acid->Final_Product Coenzyme A

Caption: Proposed synthetic route for [U-13C]-3-Oxo-9Z-Hexadecenoyl-CoA.

G cluster_1 Experimental Workflow Cell_Culture 1. Cell Culture (e.g., HepG2) Labeling 2. Isotope Labeling with [U-13C]-3-Oxo-9Z-Hexadecenoyl-CoA Cell_Culture->Labeling Quenching 3. Quench Metabolism (Ice-cold PBS) Labeling->Quenching Extraction 4. Metabolite Extraction (80% Methanol) Quenching->Extraction LCMS 5. LC-MS Analysis Extraction->LCMS Data_Analysis 6. Data Analysis and Flux Calculation LCMS->Data_Analysis

Caption: Workflow for metabolic flux analysis using stable isotope labeling.

G cluster_2 Metabolic Pathway of this compound Labeled_Substrate [U-13C]-3-Oxo-9Z-Hexadecenoyl-CoA Beta_Oxidation β-Oxidation Cycle Labeled_Substrate->Beta_Oxidation Acetyl_CoA [U-13C]-Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Citrate [U-13C]-Citrate TCA_Cycle->Citrate Other_Metabolites Downstream Labeled Metabolites Citrate->Other_Metabolites

Caption: Entry of labeled this compound into β-oxidation.

Application Notes and Protocols for the Detection of 3-Oxo-9Z-Hexadecenoyl-CoA in Plant Mutant Screens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoacyl-CoAs are critical intermediates in fatty acid metabolism, particularly in the peroxisomal β-oxidation pathway. This pathway is essential for numerous physiological processes in plants, including the breakdown of storage lipids to provide energy for germination, and the synthesis of the plant hormone jasmonic acid. The enzyme 3-ketoacyl-CoA thiolase (KAT) catalyzes the final step of the β-oxidation cycle, cleaving a two-carbon unit from a 3-oxoacyl-CoA. Specifically, 3-Oxo-9Z-Hexadecenoyl-CoA is a C16 intermediate in the degradation of unsaturated fatty acids.

Screening plant mutants with defects in the β-oxidation pathway can lead to the accumulation of specific acyl-CoA intermediates. Identifying and quantifying these molecules is crucial for understanding gene function, elucidating metabolic fluxes, and identifying potential targets for metabolic engineering or drug development. This document provides detailed protocols for the sensitive detection of this compound and other acyl-CoAs in plant tissues, focusing on methodologies applicable to mutant screening.

Signaling and Metabolic Context

This compound is processed during the final step of a cycle of fatty acid β-oxidation. In plants, this process is primarily located in the peroxisomes. Mutants lacking functional enzymes in this pathway, such as 3-ketoacyl-CoA thiolase (e.g., the Arabidopsis thaliana KAT2 mutant), are unable to efficiently break down fatty acids, leading to the accumulation of upstream intermediates.

Fatty_Acid_Beta_Oxidation cluster_peroxisome Peroxisomal β-Oxidation Cycle FattyAcylCoA Fatty Acyl-CoA (e.g., 9Z-Hexadecenoyl-CoA) ACX Acyl-CoA Oxidase (ACX) FattyAcylCoA->ACX FAD -> FADH2 EnoylCoA 2-trans-Enoyl-CoA MFP Multifunctional Protein (MFP) EnoylCoA->MFP H2O HydroxyacylCoA 3-Hydroxyacyl-CoA HydroxyacylCoA->MFP NAD+ -> NADH OxoacylCoA 3-Oxoacyl-CoA (this compound) KAT 3-Ketoacyl-CoA Thiolase (KAT) e.g., KAT2 OxoacylCoA->KAT ShortenedAcylCoA Shortened Acyl-CoA (2 carbons shorter) ShortenedAcylCoA->FattyAcylCoA Re-enters cycle AcetylCoA Acetyl-CoA ACX->EnoylCoA FAD -> FADH2 MFP->HydroxyacylCoA H2O MFP->OxoacylCoA NAD+ -> NADH KAT->ShortenedAcylCoA KAT->AcetylCoA

Caption: Peroxisomal fatty acid β-oxidation pathway.

Quantitative Data from Plant Mutant Screens

Mutant GeneEnzyme DefectAccumulated Acyl-CoAsPlant LineFold/Percent Increase (approx.)Reference
acx3 Medium-Chain Acyl-CoA OxidaseMedium-Chain Acyl-CoAsArabidopsis thaliana16.4 mol % of total acyl-CoAs[1]
acx4 Short-Chain Acyl-CoA OxidaseShort-Chain Acyl-CoAsArabidopsis thaliana31 mol % of total acyl-CoAs[1]
kat2 3-Ketoacyl-CoA Thiolase-2Long-Chain (C16-C20) Acyl-CoAsArabidopsis thalianaSignificant accumulation reported[2]
acbp6 Cytosolic Acyl-CoA-Binding Protein 6C18:1-CoA and C18:2-CoAArabidopsis thaliana~2 to 3-fold increase[3]

Experimental Protocols

Two primary methods are recommended for the sensitive detection and quantification of acyl-CoAs: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) after derivatization.

Method 1: LC-MS/MS for Acyl-CoA Profiling

LC-MS/MS is the gold standard for acyl-CoA analysis due to its high sensitivity and specificity, allowing for the simultaneous measurement of multiple acyl-CoA species.

LCMS_Workflow Start Plant Tissue (e.g., Mutant Seedlings) Homogenize Homogenization (in ice-cold buffer) Start->Homogenize Extract Solid-Phase Extraction (SPE) Homogenize->Extract Analyze LC-MS/MS Analysis (Reverse Phase, SRM) Extract->Analyze Data Data Processing (Quantification vs. ISTD) Analyze->Data

Caption: General workflow for LC-MS/MS analysis of acyl-CoAs.

1. Protocol for Acyl-CoA Extraction from Plant Tissue

This protocol is adapted from methods optimized for the extraction of long-chain acyl-CoAs.[4][5]

  • Materials:

    • Plant tissue (50-100 mg fresh weight)

    • Potassium phosphate (B84403) buffer (100 mM, pH 4.9), ice-cold

    • Acetonitrile (ACN)

    • 2-Propanol

    • Internal Standard (ISTD): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA

    • Oligonucleotide purification cartridges (or other suitable solid-phase extraction cartridges)

    • Glass homogenizer

    • Centrifuge capable of 16,000 x g at 4°C

  • Procedure:

    • Quickly harvest and flash-freeze plant tissue in liquid nitrogen to quench metabolic activity.

    • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.

    • Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) and the internal standard (e.g., 20 ng of C17:0-CoA).

    • Homogenize the tissue thoroughly on ice.

    • Add 0.5 mL of a 2-propanol:ACN (1:1 v/v) solution and homogenize again.

    • Transfer the homogenate to a microfuge tube, vortex for 2 minutes, and sonicate for 3 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant. For improved recovery, re-extract the pellet with an additional 1 mL of the 2-propanol:ACN solution, centrifuge, and combine the supernatants.

    • Dry the combined supernatants under a stream of nitrogen gas.

    • Re-suspend the dry extract in 50 µL of methanol:water (1:1 v/v) for LC-MS/MS analysis.

2. Protocol for LC-MS/MS Analysis

  • Instrumentation:

    • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • LC Conditions:

    • Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water.[5]

    • Mobile Phase B: 15 mM NH₄OH in ACN.[5]

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-2.8 min: 20% to 45% B

      • 2.8-3.0 min: 45% to 25% B

      • 3.0-4.0 min: 25% to 65% B

      • 4.0-4.5 min: 65% to 20% B

      • 4.5-5.0 min: Hold at 20% B

    • Column Temperature: 35°C

    • Injection Volume: 5-10 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Key Transition: Acyl-CoAs exhibit a characteristic neutral loss of the 5'phosphoadenosine diphosphate (B83284) group (507.3 m/z). The primary fragment to monitor is the acyl-chain-retaining product ion.

    • SRM Transitions for this compound:

      • Precursor Ion (Q1) [M+H]⁺: Calculate the exact mass of this compound + H⁺. (C₃₇H₆₂N₇O₁₈P₃S requires precise mass calculation).

      • Product Ion (Q3): [M+H - 507.3]⁺.

    • Example Parameters:

      • Spray Voltage: 3.5 kV

      • Capillary Temperature: 275°C

      • Collision Energy: -30 eV (optimize for specific compound)

Method 2: HPLC with Fluorescence Detection

This method provides a sensitive alternative to LC-MS/MS and relies on the derivatization of the adenine (B156593) moiety of CoA with chloroacetaldehyde (B151913) to form a highly fluorescent etheno-adduct.

HPLC_Fluorescence_Workflow Start Plant Tissue (e.g., Mutant Seedlings) Extract Acyl-CoA Extraction (as in Method 1) Start->Extract Derivatize Derivatization (with Chloroacetaldehyde) Extract->Derivatize Analyze HPLC Analysis (Reverse Phase) Derivatize->Analyze Detect Fluorescence Detection (Ex/Em Wavelengths) Analyze->Detect Data Data Processing (Quantification vs. Standard Curve) Detect->Data

Caption: General workflow for HPLC-Fluorescence analysis of acyl-CoAs.

1. Protocol for Derivatization with Chloroacetaldehyde

  • Materials:

    • Dried acyl-CoA extract

    • Chloroacetaldehyde solution (handle with care, toxic)

    • Citrate (B86180) buffer (pH 4.5)

    • Heating block or water bath at 80°C

  • Procedure:

    • Re-suspend the dried acyl-CoA extract in 100 µL of citrate buffer (pH 4.5).

    • Add 10 µL of chloroacetaldehyde solution.

    • Incubate the mixture at 80°C for 20-30 minutes to form the fluorescent acyl-etheno-CoA esters.

    • Cool the reaction mixture on ice.

    • Centrifuge briefly to collect condensation. The sample is now ready for HPLC analysis.

2. Protocol for HPLC-Fluorescence Analysis

  • Instrumentation:

    • HPLC system with a fluorescence detector.

    • C18 reverse-phase column.

  • HPLC Conditions:

    • Mobile Phase A: 50 mM KH₂PO₄, pH 5.3

    • Mobile Phase B: Acetonitrile (ACN)

    • Gradient: A linear gradient optimized to separate C16 acyl-CoAs. (e.g., 10% to 50% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection:

    • Excitation Wavelength: ~270-280 nm

    • Emission Wavelength: ~410-420 nm

    • Quantification: Based on a standard curve prepared using commercially available acyl-CoA standards that have undergone the same derivatization procedure.

Summary

The detection of this compound in plant mutant screens is a powerful tool for dissecting the function of genes involved in fatty acid β-oxidation. While LC-MS/MS offers superior specificity and the ability to perform broad profiling, HPLC with fluorescence detection provides a robust and sensitive targeted approach. The selection of mutants, such as kat2, which are blocked at the final step of the β-oxidation cycle, is a logical starting point for screens aiming to identify the accumulation of 3-oxoacyl-CoA intermediates. The protocols provided herein offer a comprehensive guide for researchers to successfully extract, identify, and quantify these important metabolic intermediates.

References

Application of 3-Oxo-9Z-Hexadecenoyl-CoA in Studying Protein-Metabolite Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-9Z-Hexadecenoyl-CoA is a long-chain fatty acyl-CoA thioester, an activated form of a fatty acid. While the specific biological roles and protein interactions of this compound are an emerging area of research, its structural similarity to other long-chain fatty acyl-CoAs suggests its involvement in key metabolic and signaling pathways. Long-chain fatty acyl-CoAs are not only intermediates in fatty acid metabolism but also act as signaling molecules that can modulate the activity of various proteins, including enzymes and transcription factors.[1][2][3] The study of these interactions is crucial for understanding cellular regulation and for the development of novel therapeutics targeting metabolic and signaling pathways.

This document provides detailed application notes and protocols for utilizing this compound to investigate protein-metabolite interactions. The methodologies described are based on established techniques for studying the interactions of similar long-chain fatty acyl-CoAs and can be adapted for this compound.

Data Presentation

The following tables represent hypothetical quantitative data that could be obtained from the experiments described in this document. These tables are for illustrative purposes to guide researchers in presenting their findings.

Table 1: Identification of Potential this compound Interacting Proteins by Affinity Purification-Mass Spectrometry (AP-MS)

Protein ID (UniProt)Gene SymbolProtein NamePeptide CountFold Enrichment (vs. Control)Putative Function
P0AE08HNF4AHepatocyte nuclear factor 4-alpha2515.2Transcription factor, lipid metabolism
P0C0P0ACADVLVery long-chain specific acyl-CoA dehydrogenase1812.5Fatty acid beta-oxidation
Q9Y6P9ACOT7Acyl-coenzyme A thioesterase 7159.8Thioester hydrolysis
P38117CPT2Carnitine O-palmitoyltransferase 2128.1Fatty acid transport into mitochondria
P04035FABP1Fatty acid-binding protein, liver106.7Intracellular fatty acid transport

Table 2: Kinetic Parameters of this compound Interaction with a Putative Target Protein (e.g., HNF4A) Determined by Surface Plasmon Resonance (SPR)

AnalyteLigandKon (1/Ms)Koff (1/s)KD (nM)
This compoundHNF4A1.2 x 1052.5 x 10-42.1
Oleoyl-CoA (Control)HNF4A8.5 x 1043.1 x 10-43.6

Experimental Protocols

Protocol 1: Identification of Protein Interactors using Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes the use of a synthesized, biotin-tagged this compound analog to pull down interacting proteins from cell lysates for identification by mass spectrometry.

Materials:

  • Biotin-tagged this compound probe

  • Streptavidin-conjugated magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.8)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • SDS-PAGE gels and reagents

  • In-gel digestion kit (Trypsin)

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Probe Synthesis: Synthesize a biotinylated analog of this compound. This can be achieved by attaching a biotin (B1667282) moiety to the omega-end of the fatty acid chain before its activation to a CoA thioester.

  • Cell Culture and Lysis: Culture cells of interest to ~80-90% confluency. Lyse the cells using a suitable lysis buffer on ice.

  • Lysate Preparation: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Probe Incubation: Incubate the cell lysate with the biotin-tagged this compound probe for a predetermined time and temperature to allow for binding. A non-biotinylated probe should be used as a negative control.

  • Affinity Purification:

    • Add streptavidin-conjugated magnetic beads to the lysate-probe mixture and incubate to capture the biotin-tagged probe and its interacting proteins.

    • Use a magnetic stand to separate the beads from the lysate.

    • Wash the beads multiple times with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using an elution buffer. Neutralize the eluate immediately.

  • SDS-PAGE and In-Gel Digestion:

    • Separate the eluted proteins by SDS-PAGE.

    • Stain the gel (e.g., with Coomassie Brilliant Blue) and excise the protein bands.

    • Perform in-gel digestion of the proteins with trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the sample incubated with the biotinylated probe compared to the negative control.

AP_MS_Workflow cluster_preparation Sample Preparation cluster_purification Affinity Purification cluster_analysis Analysis CellLysate Cell Lysate Incubation Incubation CellLysate->Incubation BiotinProbe Biotin-tagged This compound BiotinProbe->Incubation Capture Capture Incubation->Capture StreptavidinBeads Streptavidin Magnetic Beads StreptavidinBeads->Capture Wash Wash Capture->Wash Elution Elution Wash->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE InGelDigestion In-Gel Digestion SDSPAGE->InGelDigestion LCMS LC-MS/MS InGelDigestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Affinity Purification-Mass Spectrometry Workflow.

Protocol 2: In Vitro Validation of Protein-Metabolite Interaction using Chemical Crosslinking

This protocol describes a method to validate a direct interaction between this compound and a purified candidate protein using a chemical crosslinker.

Materials:

  • Purified candidate protein

  • This compound

  • Zero-length crosslinker (e.g., EDC/NHS) or a short-arm crosslinker

  • Reaction buffer (e.g., HEPES or PBS)

  • Quenching solution (e.g., Tris-HCl)

  • SDS-PAGE gels and reagents

  • Western blotting reagents and specific antibody against the candidate protein

Procedure:

  • Reaction Setup: In separate tubes, combine the purified candidate protein and this compound in a suitable reaction buffer. Include a control reaction without the metabolite.

  • Crosslinking: Add the chemical crosslinker to the reaction mixtures. The concentration of the crosslinker and the reaction time should be optimized.

  • Quenching: Stop the crosslinking reaction by adding a quenching solution.

  • SDS-PAGE and Western Blotting:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a specific antibody against the candidate protein.

  • Analysis: A successful crosslinking event will result in a higher molecular weight band corresponding to the protein-metabolite adduct, which will be absent in the control lane.

Crosslinking_Workflow cluster_reaction Reaction cluster_analysis Analysis Protein Purified Protein ReactionMix Reaction Mixture Protein->ReactionMix Metabolite This compound Metabolite->ReactionMix Crosslinker Chemical Crosslinker Crosslinker->ReactionMix Quench Quench Reaction ReactionMix->Quench SDSPAGE SDS-PAGE Quench->SDSPAGE WesternBlot Western Blot SDSPAGE->WesternBlot Detection Detection of Adduct WesternBlot->Detection

Chemical Crosslinking Experimental Workflow.

Signaling Pathway Involvement

Long-chain fatty acyl-CoAs are known to regulate the activity of nuclear receptors, which are a class of transcription factors that control gene expression in response to ligand binding.[4] For instance, hepatocyte nuclear factor 4-alpha (HNF4α) and peroxisome proliferator-activated receptors (PPARs) can be regulated by fatty acyl-CoAs.[4][5] The binding of these metabolites can induce conformational changes in the receptors, leading to the recruitment of co-activators or co-repressors and subsequent modulation of target gene transcription. These genes are often involved in lipid and glucose metabolism.

Signaling_Pathway Metabolite This compound NuclearReceptor Nuclear Receptor (e.g., HNF4α, PPARα) Metabolite->NuclearReceptor Binds to LBD DNA Promoter Region of Target Gene NuclearReceptor->DNA Binds to PPRE/HRE Coactivator Co-activator Coactivator->NuclearReceptor Recruited Transcription Transcription DNA->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein mRNA->Protein Translation MetabolicResponse Metabolic Response Protein->MetabolicResponse Mediates

Nuclear Receptor Signaling Pathway.

Conclusion

The study of protein-metabolite interactions involving this compound holds significant promise for uncovering novel regulatory mechanisms in cellular metabolism and signaling. The protocols and conceptual frameworks presented here provide a robust starting point for researchers to investigate these interactions. While the specific protein targets of this compound are yet to be fully elucidated, the methodologies adapted from the study of other long-chain fatty acyl-CoAs offer a clear path forward. Such research will be instrumental in advancing our understanding of metabolic regulation and may pave the way for new therapeutic strategies in metabolic diseases and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Extraction and Stability of 3-Oxo-9Z-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the extraction and stability of 3-Oxo-9Z-Hexadecenoyl-CoA.

I. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound?

A1: The primary challenges in extracting this compound stem from its inherent chemical instability. Key issues include:

  • Hydrolysis of the Thioester Bond: The high-energy thioester linkage to Coenzyme A is susceptible to hydrolysis, especially in non-optimal pH conditions.[1][2]

  • Oxidation of the Unsaturated Bond: The cis-double bond at the 9Z position is prone to oxidation.

  • Enzymatic Degradation: Endogenous enzymes in the biological sample can rapidly degrade the molecule if not properly inactivated.

  • Low Abundance: Acyl-CoAs are typically present in low concentrations in cells and tissues, making efficient extraction crucial.[3]

Q2: What is the optimal pH for the extraction buffer to maintain the stability of this compound?

A2: An acidic extraction buffer is generally recommended to improve the stability of long-chain acyl-CoAs. A commonly used buffer is 100 mM potassium phosphate (B84403) (KH2PO4) at a pH of 4.9.[4][5] This acidic environment helps to minimize the activity of many degradative enzymes and reduces the rate of chemical hydrolysis of the thioester bond.

Q3: How should I store my samples before and after extraction to ensure the stability of this compound?

A3: Proper storage is critical. For biological samples, flash-freezing in liquid nitrogen immediately after collection and storage at -80°C is recommended to halt enzymatic activity.[4] After extraction, the purified this compound should be stored as a dry pellet at -80°C.[6] For analysis, reconstitution should be done in a suitable organic solvent like methanol (B129727) or a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) to enhance stability.[6] Avoid repeated freeze-thaw cycles.[4]

Q4: Are there any recommended antioxidants to add during the extraction process?

A4: While specific studies on antioxidants for this compound are limited, the use of antioxidants is a general strategy in lipidomics to prevent oxidation of unsaturated fatty acids.[7] Consider adding lipid-soluble antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent.

II. Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Recovery of this compound Incomplete cell lysis and extraction.- Ensure thorough homogenization of the tissue, a glass homogenizer is recommended.[4] - Optimize the solvent-to-tissue ratio.
Degradation during extraction.- Work quickly and maintain samples on ice at all times. - Use fresh, high-purity solvents. - Add an internal standard early in the protocol to monitor recovery.[4]
Inefficient Solid-Phase Extraction (SPE).- Ensure proper conditioning and equilibration of the SPE column before loading the sample. - Optimize the wash and elution solvent compositions and volumes.
High Variability in Results Inconsistent sample handling.- Standardize the time from sample collection to freezing. - Avoid any delays in the extraction process.
Pipetting errors with small volumes.- Use calibrated pipettes and appropriate tip sizes. - Prepare larger volumes of master mixes where possible.
Presence of Contaminating Peaks in Analysis Incomplete removal of other lipids.- Ensure efficient phase separation during liquid-liquid extraction. - Optimize the wash steps during SPE to remove interfering substances.
Carryover from previous samples.- Implement a rigorous cleaning protocol for analytical instruments between samples.

III. Quantitative Data Summary

Extraction Method Tissue Type Reported Recovery Rate Reference
Solvent Extraction with SPERat Liver93-104%[4]
Modified Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%[5]

IV. Experimental Protocols

Optimized Protocol for Extraction of this compound from Tissue

This protocol is an adaptation of established methods for long-chain acyl-CoA extraction, optimized for stability.[4][5]

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol (B130326)

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange Solid-Phase Extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly.

    • Add 2.0 mL of isopropanol and homogenize again.[4]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.[4]

    • Carefully collect the upper organic phase.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE column with 3 mL of methanol.

    • Equilibration: Equilibrate the column with 3 mL of water.

    • Loading: Load the collected supernatant onto the SPE column.

    • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.

    • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[4]

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).

V. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_final_steps Final Steps start Frozen Tissue Sample homogenization Homogenization in Acidic Buffer start->homogenization solvent_extraction Solvent Extraction (Isopropanol & Acetonitrile) homogenization->solvent_extraction centrifugation Centrifugation solvent_extraction->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection spe Solid-Phase Extraction (SPE) supernatant_collection->spe wash Wash Column spe->wash elution Elute Acyl-CoAs wash->elution concentration Dry Down Eluate elution->concentration reconstitution Reconstitute in Analysis Solvent concentration->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for the extraction of this compound.

beta_oxidation_pathway cluster_pathway Beta-Oxidation of Monounsaturated Fatty Acid (e.g., Oleoyl-CoA) oleoyl_coa Oleoyl-CoA (18:1, cis-Δ9) beta_oxidation_1 3 Cycles of β-Oxidation oleoyl_coa->beta_oxidation_1 dodecenoyl_coa cis-Δ3-Dodecenoyl-CoA beta_oxidation_1->dodecenoyl_coa enoyl_coa_isomerase Enoyl-CoA Isomerase dodecenoyl_coa->enoyl_coa_isomerase oxo_hexadecenoyl_coa This compound (Intermediate State) trans_dodecenoyl_coa trans-Δ2-Dodecenoyl-CoA enoyl_coa_isomerase->trans_dodecenoyl_coa beta_oxidation_2 β-Oxidation Steps trans_dodecenoyl_coa->beta_oxidation_2 hydroxyacyl_coa L-3-Hydroxyacyl-CoA beta_oxidation_2->hydroxyacyl_coa hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->hydroxyacyl_coa_dehydrogenase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa_dehydrogenase->ketoacyl_coa thiolase Thiolase ketoacyl_coa->thiolase acetyl_coa Acetyl-CoA thiolase->acetyl_coa shorter_acyl_coa Shorter Acyl-CoA thiolase->shorter_acyl_coa

Caption: Simplified metabolic pathway of beta-oxidation for a monounsaturated fatty acid.

References

Overcoming low yield in the enzymatic synthesis of 3-Oxo-9Z-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the enzymatic synthesis of 3-Oxo-9Z-Hexadecenoyl-CoA.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that can lead to low product yield.

Question 1: Why is my reaction yield of this compound unexpectedly low or nonexistent?

Answer: Low yield can stem from several factors related to enzyme activity, substrate integrity, and reaction conditions. Systematically evaluate the following possibilities:

  • Enzyme Inactivity or Instability: The enzyme, likely an acyl-CoA dehydrogenase or a related oxidase, may be inactive or unstable under your experimental conditions.

    • Solution: Verify the enzyme's activity using a standard control substrate before starting your synthesis. Ensure that the storage buffer and reaction conditions (pH, temperature) are optimal for your specific enzyme. Consider adding stabilizing agents like glycerol (B35011) or BSA to the reaction mixture.[1]

  • Substrate Quality Issues: The precursor, 9Z-Hexadecenoyl-CoA, may be impure or may have degraded. Thioesters can be susceptible to hydrolysis.

    • Solution: Confirm the purity of the substrate using HPLC or mass spectrometry. Store the substrate under anhydrous conditions at -80°C.

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. Acyl-CoA dehydrogenases, for example, often have a pH optimum around 8.0.[1]

    • Solution: Perform small-scale pilot experiments to determine the optimal pH and temperature for your enzyme. A typical starting point for mesophilic enzymes is a temperature range of 30-37°C and a pH range of 7.5-8.5.[1]

  • Cofactor Limitation: The reaction is dependent on a flavin cofactor (FAD), which is typically bound to the enzyme.[2][3] Improper enzyme folding or purification may result in a loss of this essential cofactor.

    • Solution: Ensure the enzyme purification protocol is designed to retain the FAD cofactor. If using a commercially available enzyme, verify its specifications regarding cofactor saturation.

Question 2: My reaction starts well but then plateaus quickly, resulting in incomplete conversion. What could be the cause?

Answer: This common issue often points to product inhibition, substrate depletion, or enzyme instability over the reaction time.

  • Product Inhibition: The product, this compound, or the reduced flavin cofactor may inhibit the enzyme, a known phenomenon in fatty acid synthesis and oxidation pathways.[4][5]

    • Solution: Consider implementing an in-situ product removal strategy. Alternatively, a fed-batch approach, where the substrate is added gradually over time, can help maintain a low product concentration and mitigate inhibition.[1]

  • Enzyme Instability: The enzyme may not be stable for the entire duration of the reaction under the chosen conditions.[1]

    • Solution: Test enzyme stability over time at the reaction temperature. If instability is observed, consider using a lower temperature (which may require a longer reaction time) or immobilizing the enzyme on a solid support to enhance its stability.[1]

Question 3: I am observing multiple peaks on my HPLC chromatogram besides my product and substrate. What are these byproducts?

Answer: The presence of unexpected peaks suggests side reactions or substrate/product degradation.

  • Substrate Isomerization or Oxidation: The double bond in 9Z-Hexadecenoyl-CoA can potentially isomerize or be oxidized, especially if the reaction is exposed to air for extended periods or if contaminants are present.

    • Solution: Prepare buffers with freshly deionized water and consider degassing them before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Product Instability: The 3-oxoacyl-CoA product can be reactive and may degrade during the reaction or sample workup.[1]

    • Solution: Minimize the time between stopping the reaction and analyzing the product. Keep samples on ice or at 4°C during processing. Ensure the quenching method (e.g., adding acid) does not contribute to product degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the key enzyme family used for this type of synthesis?

A1: The synthesis of a 3-oxoacyl-CoA from an enoyl-CoA is a step in the fatty acid β-oxidation pathway. The enzymes responsible are typically acyl-CoA dehydrogenases (ACADs) which catalyze the initial oxidation, followed by an enoyl-CoA hydratase and a hydroxyacyl-CoA dehydrogenase.[6] For a direct conversion, a specific oxidase or dehydrogenase that can perform this transformation would be required.

Q2: What are the critical parameters and components for a successful reaction?

A2: The most critical components are a highly active enzyme, a pure substrate (9Z-Hexadecenoyl-CoA), and an appropriate buffer system. Key parameters to control are pH, temperature, and reaction time.

Parameter/ComponentRecommended Range/ConditionRationale
pH 7.5 - 8.5Optimal for many acyl-CoA dehydrogenases, mimicking the mitochondrial matrix environment.[1]
Temperature 30 - 37 °CBalances enzyme activity and stability for most enzymes from mesophilic organisms.[1]
Enzyme Concentration Empirically DeterminedShould be sufficient for a reasonable reaction rate without being wasteful.
Substrate Concentration Below Km if possibleHigh substrate concentrations can sometimes lead to substrate inhibition.
Cofactor FAD (usually enzyme-bound)Essential for the redox chemistry of the dehydrogenation reaction.[2][3]
Atmosphere Inert (Nitrogen/Argon)Recommended to prevent oxidation of the unsaturated fatty acyl-CoA.

Q3: How can I accurately quantify the yield of this compound?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method. Use a C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate). Detection is typically done via UV absorbance at ~260 nm (for the adenine (B156593) moiety of CoA). Quantification is achieved by comparing the peak area of the product to a standard curve generated with a purified, known concentration of the compound. Using an internal standard can improve accuracy.[1]

Experimental Protocols

Protocol 1: Baseline Enzymatic Synthesis of this compound

This protocol provides a general starting point and requires optimization.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 500 µL reaction mixture containing:

    • 100 mM Potassium Phosphate Buffer (pH 8.0)

    • 100 µM 9Z-Hexadecenoyl-CoA (substrate)

    • Optional: 1 mM DTT (to maintain a reducing environment)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.[1]

  • Reaction Initiation: Add the acyl-CoA dehydrogenase/oxidase enzyme to a final concentration that provides a suitable reaction rate (e.g., 1-5 µg/mL, to be optimized).

  • Incubation: Incubate the reaction at 37°C with gentle agitation for a predetermined time (e.g., 60 minutes). Time course experiments are recommended to find the optimal endpoint.

  • Reaction Termination: Stop the reaction by adding 50 µL of 10% (v/v) perchloric acid or by heat inactivation.[1] Place the tube on ice immediately.

  • Sample Preparation: Centrifuge the quenched reaction at >12,000 x g for 10 minutes to pellet the precipitated enzyme.

  • Analysis: Analyze the supernatant for product formation using RP-HPLC.

Protocol 2: RP-HPLC Analysis

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM Potassium Phosphate Buffer, pH 6.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B (re-equilibration)

  • Injection Volume: 20 µL.

Visualizations

Workflow sub_prep Substrate Preparation (9Z-Hexadecenoyl-CoA) reac_setup Reaction Setup (Buffer, Enzyme) sub_prep->reac_setup incubation Incubation (37°C, 60 min) reac_setup->incubation quenching Reaction Quenching (Acid or Heat) incubation->quenching centrifugation Centrifugation (Pellet Enzyme) quenching->centrifugation hplc HPLC Analysis (Quantification) centrifugation->hplc data_analysis Data Analysis (Yield Calculation) hplc->data_analysis

Caption: Experimental workflow for enzymatic synthesis and analysis.

Troubleshooting start Low Yield Observed check_enzyme Check Enzyme Activity with Control Substrate start->check_enzyme check_substrate Verify Substrate Purity (HPLC/MS) check_enzyme->check_substrate Activity OK inactive_enzyme Source New Enzyme or Check Storage check_enzyme->inactive_enzyme No/Low Activity optimize_cond Optimize Conditions (pH, Temp) check_substrate->optimize_cond Purity OK impure_substrate Purify or Replace Substrate check_substrate->impure_substrate Impure suboptimal_cond Run pH/Temp Matrix Experiments optimize_cond->suboptimal_cond Improvement Seen inhibition Check for Product Inhibition optimize_cond->inhibition No Improvement

Caption: Logical flowchart for troubleshooting low product yield.

Reaction enzyme Acyl-CoA Dehydrogenase/Oxidase fadh2 FADH2 enzyme->fadh2 prod This compound enzyme->prod fad FAD fad->enzyme sub 9Z-Hexadecenoyl-CoA sub->enzyme

Caption: Simplified enzymatic reaction pathway.

References

Technical Support Center: Analysis of 3-Oxo-9Z-Hexadecenoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of mass spectrometry parameters for the detection of 3-Oxo-9Z-Hexadecenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most effective ionization mode for the detection of this compound?

A1: For acyl-CoA species, positive ion electrospray ionization (ESI) is often more sensitive than negative ion mode.[1] It is recommended to start with positive ion mode for initial method development. However, for 3-oxoacyl-CoAs, characteristic fragments have also been observed in negative ion mode, so testing both polarities can be beneficial.[2]

Q2: What are the characteristic fragmentation patterns for acyl-CoAs in tandem mass spectrometry (MS/MS)?

A2: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[1][3][4] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[3][5] In negative ion mode, 3-oxoacyl-CoAs can show a fragment corresponding to the deprotonated coenzyme A at m/z 766 after the cleavage of the acyl group.[2]

Q3: What type of liquid chromatography (LC) is best suited for analyzing this compound?

A3: Reversed-phase liquid chromatography (RPLC) is frequently used for the analysis of long-chain acyl-CoAs.[6][7] Columns such as C18 are a common choice.[1] For broader coverage of acyl-CoAs, including short-chain species, hydrophilic interaction liquid chromatography (HILIC) can also be employed.[8]

Q4: How can I improve the stability of my this compound samples?

A4: Acyl-CoA species can be unstable. It is crucial to keep samples on a cooled stage before and during analysis.[1] Using glass vials instead of plastic can also help minimize signal loss.[9] Additionally, the choice of reconstitution solvent can impact stability, and various additives can be tested to improve it.[9]

Troubleshooting Guide

Q: I am observing a weak or no signal for this compound. What are the possible causes and solutions?

A:

  • Suboptimal Ionization Parameters: The declustering potential (DP) and collision energy (CE) are critical for achieving a good signal. These parameters need to be optimized for your specific instrument and compound. Start with the values provided in the tables below and perform a compound optimization experiment.

  • Incorrect Precursor/Product Ion Selection: Ensure you are using the correct m/z values for the precursor and product ions in your multiple reaction monitoring (MRM) method. For this compound (exact mass to be calculated), the precursor ion in positive mode would be [M+H]+. The primary product ion would result from the neutral loss of 507 Da.

  • Sample Degradation: As mentioned in the FAQs, acyl-CoAs can be unstable. Ensure proper sample handling and storage. Analyze samples immediately after preparation if possible.

  • Matrix Effects: Components in your sample matrix can suppress the ionization of your target analyte. Consider using a stable isotope-labeled internal standard to compensate for matrix effects and improve quantification accuracy. You may also need to optimize your sample preparation procedure to remove interfering substances.

  • Chromatographic Issues: Poor peak shape or retention can lead to a reduced signal. Optimize your LC method, including the mobile phase composition and gradient. The use of an appropriate column is also crucial.

Q: My chromatographic peaks are showing significant tailing. How can I improve the peak shape?

A:

  • Mobile Phase pH: For short-chain acyl-CoAs, slightly acidic mobile phases can be beneficial. However, long-chain acyl-CoAs may exhibit peak tailing under these conditions.[6][7] Experiment with different mobile phase additives and pH values to find the optimal conditions for this compound.

  • Column Choice: Ensure your column is suitable for the analysis of long-chain, relatively polar molecules. A C18 column is a good starting point.

  • Flow Rate and Gradient: Adjusting the flow rate and the steepness of your gradient can also impact peak shape. A shallower gradient may improve peak resolution and shape.

Quantitative Data Summary

The following tables provide starting parameters for mass spectrometry analysis. These are based on general values for long-chain acyl-CoAs and should be optimized for your specific instrument and this compound.

Table 1: Suggested Starting Mass Spectrometry Parameters (Positive Ion Mode)

ParameterSuggested ValueRationale
Ionization ModePositive Electrospray Ionization (ESI)Generally provides higher sensitivity for acyl-CoAs.[1]
Precursor Ion (Q1)[M+H]⁺ of this compoundThe protonated molecular ion.
Product Ion (Q3)Precursor Ion - 507.0 DaCorresponds to the characteristic neutral loss of the 3'-phosphoadenosine diphosphate moiety.[1][3][4]
Declustering Potential (DP)60 - 100 VNeeds to be optimized to maximize precursor ion intensity without causing in-source fragmentation.
Collision Energy (CE)30 - 50 eVRequires optimization to achieve the most abundant and stable product ion signal.[10]
Collision Cell Exit Potential (CXP)10 - 20 VInstrument-specific parameter that should be optimized.

Table 2: Suggested Starting Mass Spectrometry Parameters (Negative Ion Mode)

ParameterSuggested ValueRationale
Ionization ModeNegative Electrospray Ionization (ESI)May provide complementary fragmentation information, particularly for 3-oxoacyl-CoAs.[2]
Precursor Ion (Q1)[M-H]⁻ of this compoundThe deprotonated molecular ion.
Product Ion (Q3)766 m/zCorresponds to the deprotonated CoA after cleavage of the acyl moiety, a characteristic fragment for 3-oxoacyl-CoAs.[2]
Declustering Potential (DP)-60 to -100 VNeeds to be optimized for the specific compound.
Collision Energy (CE)-30 to -50 eVRequires optimization to maximize the signal of the characteristic fragment.
Collision Cell Exit Potential (CXP)-10 to -20 VInstrument-specific parameter that should be optimized.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

  • Homogenization: Homogenize tissue or cell samples in a suitable ice-cold extraction solvent. A common choice is a mixture of methanol, water, and chloroform.

  • Internal Standard Spiking: Add an appropriate internal standard, such as an odd-chain or stable isotope-labeled acyl-CoA, to the homogenate to correct for extraction efficiency and matrix effects.

  • Extraction: Vortex the mixture thoroughly and centrifuge to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the residue in a solvent compatible with your LC mobile phase.

  • Analysis: Immediately analyze the samples by LC-MS/MS or store them at -80°C.

Protocol 2: LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: Develop a suitable gradient from a low to high percentage of Mobile Phase B to elute this compound with good peak shape and separation from other matrix components.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

  • Mass Spectrometry:

    • Ion Source: Use an electrospray ionization (ESI) source.

    • Ionization Mode: Operate in positive ion mode (and negative ion mode if desired).

    • Analysis Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Parameter Optimization: Perform a compound optimization experiment by infusing a standard of this compound to determine the optimal DP and CE values for the selected precursor-product ion transitions.

    • Data Acquisition: Acquire data using the optimized MRM transitions and instrument parameters.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_optimization Parameter Optimization cluster_results Data Processing Sample Biological Sample Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction DryReconstitute Drying & Reconstitution Extraction->DryReconstitute LC Liquid Chromatography (Reversed-Phase C18) DryReconstitute->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Acquisition (MRM) MS->Data Optimization Compound Optimization (DP, CE, CXP) Data->Optimization Processing Data Processing & Quantification Data->Processing

Caption: Experimental workflow for the optimization of mass spectrometry parameters.

fragmentation_pathway cluster_fragments Characteristic Fragments (Positive Mode) Precursor [this compound + H]+ Fragment1 [M+H - 507.0 Da]+ Precursor->Fragment1 Neutral Loss of 507.0 Da (3'-phosphoadenosine diphosphate) Fragment2 CoA Fragment (m/z 428) Precursor->Fragment2 Fragmentation

Caption: Characteristic fragmentation of acyl-CoAs in positive ion ESI-MS/MS.

References

Minimizing degradation of 3-Oxo-9Z-Hexadecenoyl-CoA in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of 3-Oxo-9Z-Hexadecenoyl-CoA in aqueous solutions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?

A1: The degradation of this compound is primarily influenced by two main factors:

  • Chemical Hydrolysis: The thioester bond in the molecule is susceptible to hydrolysis, which is significantly affected by the pH and temperature of the solution. Extreme pH values (both acidic and alkaline) and elevated temperatures accelerate the rate of hydrolysis.

  • Enzymatic Degradation: Contamination of your experimental setup with enzymes, particularly acyl-CoA thioesterases (also known as acyl-CoA hydrolases), can lead to rapid degradation. These enzymes are ubiquitous in biological systems and can be present in cell lysates or as contaminants in partially purified protein preparations.

Q2: What are the ideal storage conditions for this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is crucial to store it under optimal conditions. The following table summarizes the recommended storage practices:

Storage FormTemperatureAtmosphereDuration
Solid (Lyophilized) -20°C or -80°CInert (Argon or Nitrogen)Long-term
Aqueous Stock Solution -80°C (aliquoted to avoid freeze-thaw cycles)Inert (Argon or Nitrogen)Short-term (days to weeks)

It is strongly recommended to prepare fresh aqueous solutions of this compound for each experiment to minimize degradation.

Q3: How does pH affect the stability of this compound in my experiments?

A3: The thioester bond of this compound is most stable at a slightly acidic to neutral pH (around 6.0-7.4). Both acidic and alkaline conditions will promote hydrolysis. For experiments requiring different pH values, it is essential to minimize the incubation time and maintain a low temperature to reduce the rate of degradation.

Q4: Can I do anything to prevent enzymatic degradation of this compound during my experiments?

A4: Yes, several measures can be taken to mitigate enzymatic degradation:

  • Use High-Purity Reagents: Ensure that all buffers and reagents are of the highest purity and free from enzymatic contaminants.

  • Incorporate Thioesterase Inhibitors: In experiments involving crude or partially purified protein preparations, consider adding broad-spectrum thioesterase inhibitors.

  • Maintain Low Temperatures: Perform all experimental manipulations on ice or at 4°C to reduce the activity of any contaminating enzymes.

  • Minimize Incubation Times: Design your experiments to have the shortest possible incubation times.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected activity in my enzymatic assay.

Possible Cause Troubleshooting Step
Degradation of this compound stock solution. Prepare a fresh stock solution of this compound immediately before the experiment. Verify the concentration of the new stock solution.
Hydrolysis during the assay due to inappropriate pH or temperature. Ensure the assay buffer pH is between 6.0 and 7.4. Run the assay at the lowest feasible temperature. Perform a time-course experiment to check for linearity of the reaction; non-linearity can indicate substrate degradation over time.
Enzymatic degradation by contaminating thioesterases in the sample. Add a commercially available thioesterase inhibitor to your assay mixture. If possible, further purify your enzyme of interest to remove contaminating activities.

Problem 2: Appearance of unexpected peaks in my LC-MS/MS analysis.

Possible Cause Troubleshooting Step
Hydrolysis of this compound. Look for a peak corresponding to the mass of the free fatty acid (3-Oxo-9Z-Hexadecenoyl acid) and Coenzyme A. To confirm, analyze a sample of this compound that has been intentionally hydrolyzed (e.g., by treatment with a mild base).
Oxidation of the unsaturated fatty acyl chain. The double bond in the 9Z position is susceptible to oxidation. Look for peaks with masses corresponding to the addition of one or more oxygen atoms. To minimize this, deaerate your buffers and consider adding an antioxidant like DTT or TCEP (though be aware that TCEP can affect thioester stability).

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffers

This protocol provides a framework for determining the stability of this compound under specific experimental conditions.

1. Materials:

  • This compound

  • Aqueous buffers of desired pH (e.g., phosphate (B84403) buffer, Tris buffer)

  • LC-MS/MS system

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

2. Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., a small amount of organic solvent like acetonitrile (B52724), then dilute in buffer).

  • Dilute the stock solution to the final desired concentration in the test buffers of varying pH.

  • Divide each solution into aliquots for different time points and temperature conditions.

  • Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • At each specified time point (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile or perchloric acid) containing the internal standard.

  • Centrifuge the samples to pellet precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the zero time point.

  • Plot the percentage of remaining compound versus time to determine the degradation kinetics.

  • Calculate the half-life (t½) under each condition.

Protocol for Detecting Thioesterase Activity

This colorimetric assay can be used to detect the presence of contaminating thioesterase activity in a sample. The assay is based on the reaction of the free thiol group of Coenzyme A (released upon hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product.

1. Materials:

  • This compound

  • DTNB (Ellman's reagent)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Your protein sample

  • Spectrophotometer

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer, DTNB, and this compound.

  • Add your protein sample to initiate the reaction.

  • Monitor the increase in absorbance at 412 nm over time.

  • A continuous increase in absorbance indicates the presence of thioesterase activity.

Visualizing Degradation Pathways and Workflows

To aid in understanding the processes involved, the following diagrams illustrate the key degradation pathway and a typical experimental workflow.

cluster_degradation Degradation Pathways 3_Oxo_9Z_Hexadecenoyl_CoA This compound Hydrolysis_Products 3-Oxo-9Z-Hexadecenoyl acid + Coenzyme A 3_Oxo_9Z_Hexadecenoyl_CoA->Hydrolysis_Products Chemical Hydrolysis (pH, Temperature) Enzymatic_Products 3-Oxo-9Z-Hexadecenoyl acid + Coenzyme A 3_Oxo_9Z_Hexadecenoyl_CoA->Enzymatic_Products Enzymatic Degradation (Thioesterases)

Caption: Primary degradation routes for this compound.

cluster_workflow Stability Assessment Workflow Prepare_Sample Prepare this compound in Aqueous Buffer Incubate Incubate at Defined pH & Temperature Prepare_Sample->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction & Precipitate Protein Time_Points->Quench Analyze LC-MS/MS Analysis Quench->Analyze Data_Analysis Determine Degradation Rate and Half-life Analyze->Data_Analysis

Caption: Workflow for quantitative stability analysis.

Enhancing the efficiency of 3-Oxo-9Z-Hexadecenoyl-CoA conversion in cell-free assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the efficiency of 3-Oxo-9Z-Hexadecenoyl-CoA conversion in cell-free assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the conversion of this compound in a cell-free system?

A1: The primary enzyme is 3-ketoacyl-CoA thiolase (EC 2.3.1.16). This enzyme is a key component of the fatty acid beta-oxidation pathway. Specifically, the degradative thiolase (also known as thiolase I) exhibits broad substrate specificity for medium to long-chain 3-oxoacyl-CoAs, making it the catalyst for this conversion.[1][2][3]

Q2: What is the reaction catalyzed by 3-ketoacyl-CoA thiolase on this compound?

A2: 3-ketoacyl-CoA thiolase catalyzes the thiolytic cleavage of this compound in the presence of coenzyme A (CoA). The reaction yields two products: Acetyl-CoA and a fatty acyl-CoA that is shortened by two carbons, which in this case would be 7Z-Tetradecenoyl-CoA.

Q3: How can the activity of 3-ketoacyl-CoA thiolase be monitored in a cell-free assay?

A3: Thiolase activity can be measured spectrophotometrically. One common method is to monitor the decrease in absorbance at 303 nm, which corresponds to the disappearance of the 3-ketoacyl-CoA substrate. Alternatively, a coupled enzyme assay can be employed where the production of Acetyl-CoA is linked to a reaction that produces a detectable change, such as the reduction of NAD+ to NADH, which can be monitored at 340 nm.[3]

Q4: What are the critical components of a cell-free assay for this conversion?

A4: A typical assay mixture includes a suitable buffer (e.g., Tris-HCl or potassium phosphate), the this compound substrate, the co-substrate Coenzyme A, and the purified 3-ketoacyl-CoA thiolase enzyme or a cell-free extract containing the enzyme. For coupled assays, additional enzymes and substrates (like malate (B86768) dehydrogenase and citrate (B86180) synthase) are required.[3]

Q5: What are the known inhibitors of 3-ketoacyl-CoA thiolase?

A5: The reaction products, particularly the shortened acyl-CoA, can act as inhibitors through feedback inhibition.[4][5] High concentrations of the substrate can also lead to substrate inhibition. Additionally, general enzyme inhibitors and substances that interfere with coenzyme A availability can reduce efficiency.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or Low Enzyme Activity 1. Enzyme Denaturation: Improper storage, multiple freeze-thaw cycles.- Aliquot enzyme upon receipt and store at -80°C. - Avoid repeated freeze-thaw cycles. - Run a positive control with a known substrate (e.g., acetoacetyl-CoA) to verify enzyme activity.
2. Substrate Degradation: this compound is unstable.- Prepare substrate solutions fresh for each experiment. - If a stock solution must be made, dissolve in an appropriate solvent, aliquot, and store at -80°C. Consider flash-freezing in liquid nitrogen.[6] - Verify substrate integrity via analytical methods like HPLC if degradation is suspected.
3. Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition.- Optimize pH (typically around 7.5-8.5). - Determine the optimal temperature for the specific thiolase being used. - Ensure the buffer does not contain interfering substances.
Inconsistent or Non-Linear Reaction Rates 1. Substrate or Co-substrate Limitation: Depletion of this compound or Coenzyme A during the assay.- Ensure substrate and co-substrate concentrations are not limiting. The concentration of CoA should be sufficient for the reaction to proceed. - Use substrate concentrations above the Km for the enzyme to ensure zero-order kinetics during the initial phase of the reaction.
2. Product Inhibition: Accumulation of Acetyl-CoA or the shortened acyl-CoA is inhibiting the enzyme.- Measure initial reaction rates where product concentration is minimal. - If using a coupled assay, ensure the subsequent enzymes are efficient enough to prevent product accumulation.
3. Pipetting Inaccuracy: Inconsistent volumes of enzyme or substrate.- Use calibrated pipettes. - Prepare a master mix for the reaction components to minimize pipetting variability between wells.[7]
High Background Signal 1. Non-enzymatic Substrate Degradation: Spontaneous hydrolysis of the thioester bond.- Run a "no-enzyme" control (substrate in buffer) to quantify the rate of non-enzymatic breakdown. - If the non-enzymatic rate is high, consider adjusting the buffer pH or temperature.
2. Interfering Substances in Sample: Components in the cell-free extract or sample are reacting with the detection reagents.- Run a "no-substrate" control to check for background reactions. - If using a complex mixture like a cell lysate, consider partial purification of the enzyme.

Quantitative Data Summary

The following table summarizes typical kinetic parameters for 3-ketoacyl-CoA thiolases with various long-chain substrates. Note that the exact values for this compound may vary depending on the specific enzyme source and assay conditions.

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)
Rat Liver Peroxisomes3-Oxopalmitoyl-CoA (C16)~5~158.0 - 8.537
Arabidopsis thaliana (AtKAT2)Acetoacetyl-CoA (C4)~50Not Reported8.525
Human Mitochondrial (T2)Acetoacetyl-CoA (C4)~30~258.037
Human Mitochondrial (T2)2-Methylacetoacetyl-CoA~25~208.037

Experimental Protocols

Detailed Methodology: Spectrophotometric Assay for 3-ketoacyl-CoA Thiolase Activity

This protocol is adapted for the measurement of 3-ketoacyl-CoA thiolase activity using this compound as a substrate.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 2 mM MgCl₂. Deoxygenate the buffer before use if enzyme stability is a concern.
  • Substrate Stock Solution (1 mM): Due to the instability of long-chain acyl-CoAs, prepare this solution fresh. Dissolve this compound in a small amount of DMSO and then dilute with the assay buffer. Keep on ice.
  • Coenzyme A Stock Solution (10 mM): Dissolve Coenzyme A trilithium salt in ultrapure water. Store in aliquots at -20°C.
  • Enzyme Solution: Dilute the purified 3-ketoacyl-CoA thiolase or cell-free extract to the desired concentration in cold assay buffer immediately before use.

2. Assay Procedure:

  • Set up a quartz cuvette or a UV-transparent 96-well plate.
  • Prepare a reaction mixture in the cuvette/well with the following components (for a 1 mL final volume):
  • 850 µL Assay Buffer
  • 50 µL of 1 mM this compound (final concentration: 50 µM)
  • 50 µL of 10 mM Coenzyme A (final concentration: 500 µM)
  • Equilibrate the mixture to the desired assay temperature (e.g., 37°C) for 5 minutes.
  • Initiate the reaction by adding 50 µL of the diluted enzyme solution.
  • Immediately start monitoring the decrease in absorbance at 303 nm over time using a spectrophotometer.
  • Record the absorbance every 15-30 seconds for 5-10 minutes.

3. Data Analysis:

  • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.
  • Use the Beer-Lambert law (A = εcl) to calculate the enzyme activity. The molar extinction coefficient (ε) for the disappearance of 3-oxoacyl-CoA at 303 nm is approximately 16,400 M⁻¹cm⁻¹.
  • Enzyme activity (µmol/min/mL) = (ΔA/min * reaction volume) / (ε * path length * enzyme volume)
  • Calculate the specific activity by dividing the enzyme activity by the protein concentration of the enzyme solution (in mg/mL).

Visualizations

Fatty_Acid_Beta_Oxidation cluster_pathway Mitochondrial Beta-Oxidation Acyl-CoA Acyl-CoA Enoyl-CoA Enoyl-CoA Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase Hydroxyacyl-CoA Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA Enoyl-CoA Hydratase This compound This compound Hydroxyacyl-CoA->this compound Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA 7Z-Tetradecenoyl-CoA This compound->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA This compound->Acetyl_CoA 3-Ketoacyl-CoA Thiolase

Caption: Fatty Acid Beta-Oxidation Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer D Mix Buffer, Substrate, & CoA A->D B Prepare Substrate & CoA Stocks B->D C Dilute Enzyme F Initiate with Enzyme C->F E Equilibrate Temperature D->E E->F G Monitor Absorbance at 303 nm F->G H Calculate ΔA/min G->H I Determine Enzyme Activity H->I J Calculate Specific Activity I->J

Caption: Cell-Free Assay Workflow.

Troubleshooting_Logic Start Low/No Activity? Enzyme_Check Is Positive Control OK? Start->Enzyme_Check Substrate_Check Is Substrate Fresh? Enzyme_Check->Substrate_Check Yes Sol_Enzyme Replace/Re-purify Enzyme Enzyme_Check->Sol_Enzyme No Conditions_Check Are Conditions Optimal? Substrate_Check->Conditions_Check Yes Sol_Substrate Prepare Fresh Substrate Substrate_Check->Sol_Substrate No Sol_Conditions Optimize pH/Temp Conditions_Check->Sol_Conditions No Success Problem Solved Conditions_Check->Success Yes

Caption: Troubleshooting Decision Tree.

References

Common pitfalls in the quantification of 3-Oxo-9Z-Hexadecenoyl-CoA and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 3-Oxo-9Z-Hexadecenoyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound.

Issue 1: Low or No Signal of this compound in LC-MS/MS Analysis

Possible CauseRecommended Solution
Sample Degradation This compound, like other acyl-CoAs, is susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions. To minimize degradation, process samples rapidly on ice and store them as a dry pellet at -80°C. For analysis, reconstitute the sample in a solution that enhances stability, such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH or methanol (B129727).[1]
Inefficient Extraction The choice of extraction method is critical. For broad recovery of acyl-CoAs, including potentially hydrophilic species, consider methods that utilize 5-sulfosalicylic acid (SSA) for deproteinization, which may not require a solid-phase extraction (SPE) step.[1] If using SPE, ensure the cartridge type (e.g., C18) and elution protocol are optimized for medium-chain unsaturated acyl-CoAs.
Suboptimal Mass Spectrometry Parameters For positive ion mode LC-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da from the precursor ion, corresponding to the 3'-phospho-ADP moiety.[1] Utilize Multiple Reaction Monitoring (MRM) for quantification, targeting the specific precursor-to-product ion transition for this compound.
Ion Suppression Co-eluting matrix components can suppress the ionization of this compound. Optimize chromatographic separation using a C18 reversed-phase column with a suitable gradient.[1] The use of ion-pairing agents or a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can improve peak shape and resolution.[1]

Issue 2: Poor Reproducibility and High Variability in Quantitative Results

Possible CauseRecommended Solution
Inconsistent Sample Handling Standardize all sample handling steps, from collection and quenching of metabolic activity to extraction and storage. Ensure consistent timing and temperature control across all samples.
Lack of an Appropriate Internal Standard The ideal internal standard is a stable isotope-labeled version of this compound. If unavailable, a structurally similar odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), can be used as it is not naturally abundant in most biological samples.[1] The internal standard should be added at the very beginning of the sample preparation process to account for variability in extraction efficiency.
Matrix Effects Matrix effects can lead to inaccuracies in quantification. Construct calibration curves in a matrix that closely matches the biological samples being analyzed to compensate for these effects.[1]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of internal standards and preparing calibration curves.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying this compound?

A1: The most widely used method for the sensitive and specific quantification of acyl-CoAs, including this compound, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This technique offers high selectivity through methods like Multiple Reaction Monitoring (MRM).

Q2: How can I prevent the degradation of this compound during sample preparation?

A2: To prevent degradation, it is crucial to work quickly at low temperatures (on ice). Quench metabolic activity immediately after sample collection. Store samples as dry pellets at -80°C. When reconstituting for analysis, use a buffered solution at a neutral pH or an organic solvent like methanol to improve stability.[1]

Q3: What are the characteristic mass spectral features of this compound?

A3: In positive ion mode mass spectrometry, this compound is expected to exhibit a characteristic neutral loss of 507 Da, corresponding to the loss of the 3'-phospho-ADP moiety of the coenzyme A molecule.[1] This allows for the use of neutral loss scans for initial identification, followed by specific MRM transitions for quantification.

Q4: How do I choose an appropriate internal standard for my experiments?

A4: The best practice is to use a stable isotope-labeled version of this compound. If this is not commercially available or feasible to synthesize, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), is a suitable alternative as it is unlikely to be endogenously present in the sample.[1]

Q5: What are the key considerations for chromatographic separation of this compound?

A5: For reversed-phase chromatography, a C18 column is commonly used.[1] Optimization of the mobile phase is critical. Using ion-pairing agents or a high pH mobile phase can significantly improve peak shape and resolution for acyl-CoAs.[1] A well-optimized chromatographic method is essential to separate this compound from other isomers and matrix components that can cause ion suppression.

Quantitative Data Summary

The following table provides illustrative quantitative data for acyl-CoA species. Please note that these are example values and actual concentrations can vary significantly depending on the biological system, cell type, and experimental conditions.

Acyl-CoA SpeciesTypical Concentration Range (pmol/mg protein)Limit of Detection (LOD) (fmol)Reference
Acetyl-CoA (C2:0)10 - 1001 - 5
Malonyl-CoA (C3:0)1 - 101 - 5
Palmitoyl-CoA (C16:0)5 - 501 - 5
Oleoyl-CoA (C18:1)2 - 201 - 5
This compound Not widely reported, expected to be lowEstimated to be in the low fmol range

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

  • Cell Harvesting and Quenching: a. Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., 1 nmol of C17:0-CoA). c. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation and Extraction: a. Vortex the lysate vigorously for 1 minute. b. Incubate on ice for 10 minutes. c. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Clarification: a. Carefully transfer the supernatant containing the acyl-CoAs to a new tube, avoiding the protein pellet.

  • LC-MS/MS Analysis: a. Inject the supernatant directly into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of this compound

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to elute more hydrophobic acyl-CoAs. The gradient should be optimized to achieve good separation of this compound from other species.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The calculated m/z for [M+H]+ of this compound.

    • Product Ion (Q3): The characteristic product ion resulting from the neutral loss of 507 Da.

    • Collision Energy: Optimize for the specific transition of this compound.

Visualizations

Mitochondrial_Fatty_Acid_Elongation Acyl-CoA Acyl-CoA Malonyl-CoA Malonyl-CoA 3-Ketoacyl-CoA_Synthase 3-Ketoacyl-CoA_Synthase Malonyl-CoA->3-Ketoacyl-CoA_Synthase This compound This compound 3-Ketoacyl-CoA_Synthase->this compound Condensation 3-Oxoacyl-CoA_Reductase 3-Oxoacyl-CoA_Reductase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 3-Oxoacyl-CoA_Reductase->3-Hydroxyacyl-CoA NADPH -> NADP+ 3-Hydroxyacyl-CoA_Dehydratase 3-Hydroxyacyl-CoA_Dehydratase Trans-2-Enoyl-CoA Trans-2-Enoyl-CoA 3-Hydroxyacyl-CoA_Dehydratase->Trans-2-Enoyl-CoA Enoyl-CoA_Reductase Enoyl-CoA_Reductase Elongated_Acyl-CoA Elongated_Acyl-CoA Enoyl-CoA_Reductase->Elongated_Acyl-CoA NADPH -> NADP+ This compound->3-Oxoacyl-CoA_Reductase Reduction 3-Hydroxyacyl-CoA->3-Hydroxyacyl-CoA_Dehydratase Dehydration Trans-2-Enoyl-CoA->Enoyl-CoA_Reductase Reduction

Caption: Mitochondrial Fatty Acid Elongation Pathway.

Experimental_Workflow start Sample Collection extraction Extraction with Internal Standard start->extraction centrifugation Protein Precipitation & Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data end Results data->end

Caption: General Experimental Workflow for Quantification.

Troubleshooting_Logic issue Low/No Signal cause1 Degradation? issue->cause1 solution1 Improve Sample Handling cause1->solution1 Yes cause2 Poor Extraction? cause1->cause2 No solution2 Optimize Extraction Protocol cause2->solution2 Yes cause3 Ion Suppression? cause2->cause3 No solution3 Optimize Chromatography cause3->solution3 Yes

Caption: Troubleshooting Logic for Low Signal.

References

Strategies to increase the sensitivity of 3-Oxo-9Z-Hexadecenoyl-CoA detection in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to increase the sensitivity of 3-Oxo-9Z-Hexadecenoyl-CoA detection in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound in complex samples?

A1: The primary challenges include the molecule's inherent instability, its low abundance in biological matrices, potential for signal loss during sample preparation, and ion suppression effects during mass spectrometry analysis from more abundant lipids and other matrix components.

Q2: What is the most sensitive method for detecting this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most robust and sensitive method for the quantification of acyl-CoAs.[1] Its high selectivity and sensitivity allow for the detection of low-abundance species in complex mixtures.

Q3: In positive ion mode mass spectrometry, what is a characteristic fragmentation pattern for acyl-CoAs?

A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety. This allows for the use of neutral loss scans to screen for a wide range of acyl-CoA species within a sample. Another common fragment ion is observed at m/z 428, resulting from cleavage between the 5' diphosphates.[2]

Q4: How can I improve the chromatographic separation of different acyl-CoA species?

A4: Achieving good chromatographic separation is vital to minimize ion suppression. For long-chain acyl-CoAs like this compound, reversed-phase chromatography with a C18 column is commonly used.[2] Employing ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can significantly improve peak shape and resolution.[2] For broader coverage of acyl-CoAs with varying polarities, hydrophilic interaction liquid chromatography (HILIC) can also be effective.[3]

Q5: What is a suitable internal standard for quantifying this compound?

A5: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not commercially available, odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0), are excellent alternatives as they are not typically found in most biological systems.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Signal Sample DegradationAcyl-CoAs are highly unstable. Ensure rapid quenching of metabolic activity (e.g., flash-freezing in liquid nitrogen), keep samples on ice or at 4°C throughout the preparation, and store extracts as dry pellets at -80°C. Reconstitute just prior to analysis.
Analyte Loss During Sample PreparationThe phosphate (B84403) group of Coenzyme A can adhere to glass and metal surfaces. Using polypropylene (B1209903) tubes and glass vials can help mitigate this.[4] If using solid-phase extraction (SPE), ensure the cartridge type and elution solvent are optimized for long-chain acyl-CoAs.
Poor Ionization EfficiencyConsider chemical derivatization to enhance ionization. For the 3-oxo group, derivatization with reagents like Girard's Reagent T can improve sensitivity.[5]
Poor Peak Shape (Tailing) Suboptimal Chromatographic ConditionsAdjust the mobile phase composition. The use of an ion-pairing reagent or a high pH mobile phase (e.g., with ammonium hydroxide) can improve peak symmetry for acyl-CoAs.[2]
Column OverloadDilute the sample or inject a smaller volume to avoid overloading the analytical column.
Inaccurate or Imprecise Quantification Matrix EffectsMatrix effects, such as ion suppression, can lead to inaccurate quantification. Improve sample cleanup using techniques like solid-phase extraction (SPE). The use of a stable isotope-labeled internal standard is crucial to compensate for these effects.
Non-Linearity of Calibration CurveConstruct calibration curves in a matrix that closely matches the biological samples to account for matrix effects. A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[2]
Inappropriate Internal StandardEnsure the chosen internal standard has similar chemical properties and extraction recovery to this compound. An odd-chain acyl-CoA is a good choice.[2]

Strategies to Increase Detection Sensitivity

Optimized Sample Preparation

Effective sample preparation is critical to concentrate the analyte and remove interfering substances.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for sample cleanup and concentration. Mixed-mode SPE cartridges are particularly useful for acyl-CoA extraction.

  • Liquid-Liquid Extraction (LLE): LLE can also be employed to separate acyl-CoAs from other cellular components.

  • Solvent Choice: The choice of extraction solvent is important. A mixture of acetonitrile (B52724) and isopropanol (B130326) is often used for tissue extraction.[6]

  • Stability: To prevent degradation, perform all extraction steps at low temperatures (on ice or at 4°C) and minimize the time samples are in aqueous solutions.

Chemical Derivatization

Chemical derivatization can significantly enhance the ionization efficiency and chromatographic properties of this compound.

  • Phosphate Methylation: This technique improves peak shape and reduces analyte loss due to the high affinity of the phosphate group for surfaces.[7]

  • Derivatization to Fluorescent Esters: Conversion to fluorescent acyl etheno-CoA esters allows for highly sensitive fluorometric detection.

  • Girard's Reagent T: This reagent specifically targets ketone groups (like the 3-oxo group) and can significantly enhance detection sensitivity in mass spectrometry.[5]

Advanced LC-MS/MS Techniques
  • High-Resolution Mass Spectrometry (HRMS): HRMS provides high mass accuracy, which aids in the confident identification of this compound and helps to resolve it from isobaric interferences.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, MRM is highly specific and sensitive. The transition based on the neutral loss of 507 Da is a good starting point for method development.

Quantitative Data Summary

While specific limits of detection (LOD) and quantification (LOQ) for this compound are not widely published, the following table summarizes reported values for similar long-chain acyl-CoAs, providing an expected range of performance for optimized methods.

Method Analyte(s) Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
Phosphate Methylation LC-MS/MSVery-long-chain acyl-CoAs-4.2 nM[7]
UHPLC-ESI-MS/MSC2 to C20 acyl-CoAs1-5 fmol-[3]
LC-MS/MSLong-chain acyl-CoAs5-100 nM-[8]
LC-MS/MSLactoyl-CoA in tissues-~0.017 pmol/mg[9]

Experimental Protocols

Solid-Phase Extraction (SPE) of Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs.

Materials:

  • Frozen tissue sample

  • Homogenizer

  • Acetonitrile/2-propanol (3:1, v/v) extraction solvent

  • 0.1 M Potassium phosphate buffer, pH 6.7

  • 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel SPE cartridges

  • Elution solvent (e.g., methanol (B129727) with 5% acetic acid)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water)

Procedure:

  • Weigh approximately 50-100 mg of frozen, powdered tissue into a polypropylene tube.

  • Add 1 mL of ice-cold extraction solvent (acetonitrile/2-propanol) and an appropriate internal standard.

  • Homogenize the sample on ice until a uniform suspension is achieved.

  • Add 500 µL of 0.1 M potassium phosphate buffer (pH 6.7) and vortex thoroughly.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a low-organic solvent to remove unbound contaminants.

  • Elute the acyl-CoAs with the elution solvent.

  • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of reconstitution solvent for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

This is a general workflow for the analysis of acyl-CoA extracts.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient: Start with a low percentage of Mobile Phase B, and ramp up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Scan Type: Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS2 (for HRMS).

  • MRM Transition (example for a long-chain acyl-CoA): Monitor the transition of the precursor ion [M+H]+ to the product ion resulting from the neutral loss of 507 Da.

  • Collision Energy: Optimize for the specific analyte and instrument.

Signaling Pathway and Workflow Diagrams

peroxisomal_beta_oxidation fatty_acyl_coa 9Z-Hexadecenoyl-CoA enoyl_coa_isomerase Δ3,Δ2-Enoyl-CoA Isomerase fatty_acyl_coa->enoyl_coa_isomerase enoyl_coa 2E-Hexadecenoyl-CoA enoyl_coa_isomerase->enoyl_coa enoyl_coa_hydratase Enoyl-CoA Hydratase enoyl_coa->enoyl_coa_hydratase hydroxyacyl_coa 3-Hydroxyhexadecanoyl-CoA enoyl_coa_hydratase->hydroxyacyl_coa hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->hydroxyacyl_coa_dehydrogenase oxoacyl_coa 3-Oxohexadecanoyl-CoA hydroxyacyl_coa_dehydrogenase->oxoacyl_coa thiolase Thiolase oxoacyl_coa->thiolase shortened_acyl_coa Myristoyl-CoA (C14:0) thiolase->shortened_acyl_coa acetyl_coa Acetyl-CoA thiolase->acetyl_coa

Caption: Peroxisomal beta-oxidation of an unsaturated fatty acid.

experimental_workflow sample Complex Biological Sample (e.g., Tissue, Cells) extraction Homogenization & Acyl-CoA Extraction sample->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup derivatization Chemical Derivatization (Optional) cleanup->derivatization analysis LC-MS/MS Analysis cleanup->analysis Direct Analysis derivatization->analysis data Data Processing & Quantification analysis->data

Caption: Experimental workflow for this compound detection.

References

Addressing matrix effects in LC-MS analysis of 3-Oxo-9Z-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 3-Oxo-9Z-Hexadecenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase (ion enhancement), which negatively impacts the accuracy, precision, and sensitivity of quantitative analysis.[1][3][4] In the analysis of this compound, which is a type of long-chain acyl-CoA, matrix effects can lead to underestimation of its concentration and poor reproducibility.[5][6]

Q2: What are the most common causes of matrix effects when analyzing biological samples for this compound?

A2: In biological matrices such as plasma, serum, or tissue extracts, phospholipids (B1166683) are the most significant cause of matrix effects, particularly ion suppression.[1][7][8][9] These lipids are highly abundant in cell membranes and often co-extract with analytes of interest. Other sources of interference include salts, proteins, endogenous metabolites, and dosing vehicles.[1][7] Given the structural similarity of this compound to endogenous lipids, co-elution with phospholipids is a primary concern.

Q3: How can I determine if my analysis is being affected by matrix effects?

A3: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method. A constant flow of a standard solution of this compound is infused into the mass spectrometer after the LC column. A blank matrix extract (without the analyte) is then injected onto the column. Any dip or peak in the constant signal indicates regions where co-eluting matrix components are causing ion suppression or enhancement.[1][3][9]

  • Post-Extraction Spiking: This is a quantitative method. The signal response of this compound spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1][9][10]

Q4: What is the best way to compensate for matrix effects for accurate quantification?

A4: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[3][5][11][12] A SIL-IS for this compound would have a similar chemical structure, chromatographic behavior, and ionization efficiency. Because it is affected by matrix interferences in the same way as the analyte, it can effectively normalize the signal, leading to more accurate and precise quantification.[13] Techniques like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) can be used to biosynthetically generate these standards.[5][11][12]

Troubleshooting Guide

Issue 1: Poor Sensitivity and Low Signal for this compound

  • Possible Cause: Significant ion suppression from co-eluting phospholipids.[1][8] Phospholipids are notorious for competing with the analyte for ionization in the ESI source, leading to a reduced signal.

  • Troubleshooting Steps:

    • Enhance Sample Preparation: The most effective way to combat ion suppression is to remove interfering components before LC-MS analysis.[9]

      • Move beyond simple protein precipitation, which is often ineffective at removing phospholipids.[7][8]

      • Implement Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for better cleanup.[9]

      • Consider specialized phospholipid depletion products, such as those using zirconia-coated silica (B1680970) particles (e.g., HybridSPE), which selectively bind and remove phospholipids.[8][14]

    • Optimize Chromatography: Adjust the LC gradient to achieve chromatographic separation between this compound and the bulk of the phospholipids.[10]

    • Check for System Contamination: Phospholipids can accumulate on the column and in the MS source, leading to persistent signal suppression.[8] Implement a robust column washing step at the end of each run.[1]

Issue 2: High Variability and Poor Reproducibility in Quantification

  • Possible Cause: Inconsistent matrix effects between different samples and injections. The composition of the biological matrix can vary, leading to different degrees of ion suppression for each sample.[15]

  • Troubleshooting Steps:

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method to correct for variability.[13] A SIL-IS co-elutes and experiences the same matrix effects as the analyte, providing a consistent reference for quantification across different samples.[5][11]

    • Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples, standards, and quality controls to minimize variations in matrix component removal.

    • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.[3][13]

Issue 3: Shifting Retention Times or Distorted Peak Shapes

  • Possible Cause: Buildup of matrix components, particularly phospholipids, on the analytical column.[1] This accumulation can alter the column chemistry and degrade chromatographic performance over time.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: As with other issues, a more rigorous sample preparation method to remove matrix components is the primary solution.[1]

    • Implement Column Washing: Use a strong solvent wash at the end of each analytical run to elute strongly retained hydrophobic compounds like phospholipids from the column.[1]

    • Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components, extending its lifetime.

Data Presentation: Quantifying Matrix Effects

The following tables illustrate how to present quantitative data from a post-extraction spiking experiment to evaluate matrix effects.

Table 1: Matrix Effect Calculation Matrix Effect (%) is calculated as: (Peak Area in Matrix / Peak Area in Neat Solvent) x 100.

Analyte Concentration (ng/mL)Peak Area in Neat Solvent (cps)Peak Area in Spiked Matrix Extract (cps)Matrix Effect (%)
15,5002,10038.2%
1054,20022,50041.5%
100561,000240,80042.9%
5002,750,0001,210,00044.0%
Interpretation: A matrix effect value significantly below 100% indicates ion suppression. In this example, the signal for this compound is suppressed by approximately 56-62%.

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect Data for a 50 ng/mL spiked sample.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation (PPT)954542.8
Liquid-Liquid Extraction (LLE)787558.5
Solid Phase Extraction (SPE)859278.2
Phospholipid Depletion Plate919889.2
Interpretation: This table demonstrates that while protein precipitation gives high recovery, it is poor at removing matrix interferences. Phospholipid depletion plates provide the cleanest extracts, minimizing ion suppression and resulting in the highest overall process efficiency.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Spiking

  • Objective: To quantify the degree of ion suppression or enhancement for this compound.

  • Materials: Blank biological matrix (e.g., plasma), this compound standard stock solution, extraction solvents, LC-MS system.

  • Procedure:

    • Prepare two sets of samples.

      • Set A (Matrix): Extract a minimum of 6 replicates of the blank biological matrix using your established sample preparation protocol. After the final extraction step, spike the extracts with the this compound standard at a known concentration (e.g., mid-range of your calibration curve).

      • Set B (Neat Solvent): Prepare 6 replicates by spiking the same amount of this compound standard into the clean reconstitution solvent used in your final extraction step.

    • Analyze both sets of samples using the LC-MS method.

    • Calculate the average peak area for both Set A and Set B.

    • Calculate the Matrix Effect (%) using the formula: ME(%) = (Average Peak Area of Set A / Average Peak Area of Set B) * 100.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE) for Phospholipid Removal

  • Objective: To effectively remove phospholipids and other interferences from a biological matrix prior to LC-MS analysis of this compound.

  • Materials: Reversed-phase SPE cartridge/plate, biological matrix sample, internal standard solution, methanol (B129727), water, 0.1% formic acid in water, 5% ammonium (B1175870) hydroxide (B78521) in methanol, acetonitrile.

  • Procedure:

    • Sample Pre-treatment: Thaw the biological sample (e.g., 200 µL of plasma). Add the SIL-IS. Precipitate proteins by adding 600 µL of acidified acetonitrile, vortex, and centrifuge.

    • SPE Conditioning: Condition the SPE sorbent by passing 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant from the pre-treatment step onto the SPE plate.

    • Washing 1 (Polar Interferences): Wash the sorbent with 1 mL of 0.1% formic acid in water to remove salts.[1]

    • Washing 2 (Phospholipid Removal): Wash the sorbent with 1 mL of methanol. This step is crucial for removing phospholipids while retaining the analyte.[1]

    • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase-compatible solvent for LC-MS injection.

Visualizations

G cluster_0 Troubleshooting Workflow for Matrix Effects start Poor Sensitivity or High Variability Observed assess Assess Matrix Effect (Post-Extraction Spiking) start->assess is_me Significant Matrix Effect (>20%)? assess->is_me optimize_sp Optimize Sample Prep (SPE, LLE, PL Depletion) is_me->optimize_sp Yes no_me Other Issue (e.g., Instrument Sensitivity) is_me->no_me No optimize_lc Optimize Chromatography (Separate from PLs) optimize_sp->optimize_lc use_is Incorporate Stable Isotope-Labeled IS optimize_lc->use_is revalidate Re-evaluate Matrix Effect use_is->revalidate revalidate->is_me Re-assess end Analysis Optimized revalidate->end ME Mitigated

Caption: General troubleshooting workflow for identifying and mitigating matrix effects.

G cluster_1 Workflow for Post-Extraction Spiking Experiment start Start prep_matrix Extract Blank Matrix (Set A) start->prep_matrix prep_neat Prepare Analyte in Neat Solvent (Set B) start->prep_neat spike_matrix Spike Analyte into Extracted Matrix prep_matrix->spike_matrix analyze Analyze Both Sets by LC-MS spike_matrix->analyze prep_neat->analyze compare Compare Average Peak Areas (A vs. B) analyze->compare calculate Calculate Matrix Effect (%) compare->calculate

Caption: Experimental workflow for quantifying matrix effects via post-extraction spiking.

G cluster_2 Solid Phase Extraction (SPE) Protocol for Phospholipid Removal sample 1. Sample Pre-treatment (Precipitate Protein) condition 2. Condition SPE Plate (Methanol -> Water) load 3. Load Supernatant condition->load wash1 4. Wash 1 (Remove Salts) load->wash1 wash2 5. Wash 2 (Remove Phospholipids) wash1->wash2 elute 6. Elute Analyte wash2->elute reconstitute 7. Evaporate & Reconstitute elute->reconstitute

Caption: Step-by-step workflow for sample cleanup using Solid Phase Extraction (SPE).

References

Refinement of protocols for consistent 3-Oxo-9Z-Hexadecenoyl-CoA measurements

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Measurement of 3-Oxo-9Z-Hexadecenoyl-CoA

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the consistent and accurate measurement of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its measurement important?

A1: this compound is a key intermediate in the mitochondrial beta-oxidation of palmitoleic acid ((9Z)-hexadecenoic acid), a monounsaturated omega-7 fatty acid. Its accurate quantification is crucial for studying fatty acid metabolism, identifying potential enzymatic deficiencies, and understanding its role in cellular signaling pathways. Long-chain acyl-CoAs, in general, are recognized as important cellular signaling molecules involved in processes like glycerolipid biosynthesis, cellular differentiation, and proliferation.

Q2: What are the main challenges in measuring this compound?

A2: The measurement of this compound presents several analytical challenges:

  • Instability: Acyl-CoA molecules, particularly those with keto groups, can be unstable in aqueous solutions and susceptible to degradation during sample preparation and storage. The keto group can make the molecule more reactive.

  • Low Abundance: The intracellular concentrations of individual acyl-CoA species are often low, requiring highly sensitive analytical methods.

  • Matrix Effects: Biological samples are complex matrices that can interfere with the ionization and detection of the analyte in mass spectrometry, leading to inaccurate quantification.

  • Isomerization: The cis double bond at the 9Z position can potentially isomerize to the more stable trans form, especially when exposed to harsh extraction conditions, heat, or certain pH levels.

  • Lack of Commercial Standards: A certified reference standard for this compound may not be readily available, necessitating in-house synthesis and characterization or the use of a suitable surrogate standard.

Q3: What is the recommended analytical technique for quantifying this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity. Operating in positive electrospray ionization (ESI) mode and using Multiple Reaction Monitoring (MRM) is a common and effective approach.

Q4: How should I choose an internal standard for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). If this is not available, a structurally similar odd-chain or unsaturated keto-acyl-CoA that is not naturally present in the sample can be used. It is crucial that the internal standard has similar extraction recovery and ionization efficiency to the analyte.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Degradation during sample preparation: The keto group and thioester bond are labile.- Keep samples on ice or at 4°C throughout the extraction process. - Minimize the time between sample collection and extraction. - Use acidic conditions (e.g., pH 4-5) during extraction to improve stability.
2. Inefficient extraction: The long acyl chain gives the molecule amphipathic properties.- Use a robust extraction method, such as solid-phase extraction (SPE) with a C18 or mixed-mode cartridge. - Ensure complete cell lysis or tissue homogenization.
3. Poor ionization in the mass spectrometer: The molecule may not be efficiently ionized under the chosen conditions.- Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). - Ensure the mobile phase composition is compatible with efficient ionization (e.g., contains a low concentration of a volatile salt like ammonium (B1175870) acetate).
High Variability in Measurements 1. Inconsistent sample handling: Differences in extraction time, temperature, or storage can lead to variable degradation.- Standardize the entire workflow from sample collection to analysis. - Process all samples in a consistent manner.
2. Matrix effects: Co-eluting compounds from the biological matrix can suppress or enhance the signal of the analyte.- Improve sample cleanup using SPE. - Optimize the chromatographic separation to resolve the analyte from interfering compounds. - Use a stable isotope-labeled internal standard to compensate for matrix effects.
3. Instability in the autosampler: The analyte may be degrading in the autosampler during a long analytical run.- Keep the autosampler temperature low (e.g., 4°C). - Limit the time samples spend in the autosampler before injection.
Peak Tailing or Poor Peak Shape 1. Secondary interactions with the analytical column: The molecule may be interacting with active sites on the column.- Use a high-quality, end-capped C18 column. - Optimize the mobile phase pH and organic solvent composition.
2. Column overload: Injecting too much sample can lead to poor peak shape.- Dilute the sample extract before injection.
Suspected Isomerization (e.g., presence of a second peak) 1. Isomerization of the 9Z double bond: Exposure to heat, light, or certain chemical conditions can cause the cis double bond to convert to the trans isomer.- Protect samples from light and high temperatures. - Avoid harsh chemical treatments during sample preparation. - Analyze samples as quickly as possible after preparation.

Experimental Protocols

Sample Preparation and Extraction (Solid-Phase Extraction - SPE)

This protocol is a general guideline and should be optimized for your specific sample type and instrumentation.

Materials:

  • Biological tissue or cells

  • Cold PBS (phosphate-buffered saline)

  • Lysis/Extraction Buffer (e.g., 80% methanol (B129727) or a mixture of isopropanol (B130326) and acetonitrile) containing an internal standard

  • C18 SPE cartridges

  • Conditioning, wash, and elution solvents (e.g., methanol, water, acetonitrile, acidic or basic modifiers)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water)

Procedure:

  • Sample Collection and Quenching: Flash-freeze tissue samples in liquid nitrogen immediately after collection. For cell cultures, aspirate the medium, wash with cold PBS, and then quench metabolism by adding a cold extraction solvent.

  • Homogenization/Lysis: Homogenize tissue samples or lyse cells in the cold extraction buffer containing the internal standard.

  • Centrifugation: Centrifuge the homogenate/lysate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.

  • Elution: Elute the acyl-CoAs with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small volume of reconstitution solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the long-chain acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): The [M+H]⁺ of this compound.

  • Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine moiety (neutral loss of 507 Da).

  • Collision Energy (CE): This needs to be optimized for the specific instrument and analyte. A starting point can be calculated based on the precursor m/z, followed by empirical optimization.

  • Other Source Parameters: Optimize spray voltage, ion source gas flow, and temperature for maximum signal intensity.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) - Example
This compoundCalculate based on formulaDetermine experimentallyOptimize empirically (e.g., 25-40)
Internal StandardVariesVariesOptimize empirically

Data Presentation

Acyl-CoA Species Tissue Type Concentration Range (nmol/g wet weight) Reference
Total Long-Chain Acyl-CoAs Rat Liver15 - 50[General literature values]
Total Long-Chain Acyl-CoAs Rat Heart5 - 20[General literature values]
This compound To be determinedTo be determinedYour experimental data

Visualizations

Signaling Pathway: Beta-Oxidation of Palmitoleic Acid

Beta_Oxidation_Pathway Palmitoleoyl_CoA Palmitoleoyl-CoA (9Z-Hexadecenoyl-CoA) trans_Enoyl_CoA trans-Δ²-9Z-Hexadecadienoyl-CoA Palmitoleoyl_CoA->trans_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA 3-Hydroxy-9Z-Hexadecenoyl-CoA trans_Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+ H₂O) Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Myristoyl_CoA Myristoyl-CoA (C14:0) Oxoacyl_CoA->Myristoyl_CoA β-Ketothiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Myristoyl_CoA->TCA_Cycle Further β-oxidation cycles Acetyl_CoA->TCA_Cycle Experimental_Workflow Sample_Collection 1. Sample Collection (Tissue/Cells) Extraction 2. Extraction & Homogenization (with Internal Standard) Sample_Collection->Extraction SPE 3. Solid-Phase Extraction (SPE) (Cleanup and Concentration) Extraction->SPE LC_MS_Analysis 4. LC-MS/MS Analysis (MRM Mode) SPE->LC_MS_Analysis Data_Processing 5. Data Processing (Integration and Quantification) LC_MS_Analysis->Data_Processing Result_Reporting 6. Result Reporting Data_Processing->Result_Reporting

Validation & Comparative

The Pivotal Role of 3-Oxo-9Z-Hexadecenoyl-CoA in Jasmonate Signaling: A Comparative Analysis in Jasmonate-Deficient Mutants

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the jasmonate biosynthetic pathway reveals the critical function of β-oxidation intermediates, such as 3-Oxo-9Z-Hexadecenoyl-CoA, in the regulation of plant defense and development. This guide provides a comparative analysis of this key metabolite and its precursors in jasmonate-deficient mutants, supported by experimental data and detailed methodologies for researchers in plant biology and drug development.

The jasmonate signaling pathway is a crucial component of the plant's defense mechanism against herbivores and pathogens, and it also plays a significant role in various developmental processes. The biosynthesis of the active hormone, jasmonoyl-isoleucine (JA-Ile), involves a series of enzymatic reactions that take place in both the chloroplast and peroxisomes. While much attention has been focused on the early precursors like 12-oxo-phytodienoic acid (OPDA), the intermediates of the peroxisomal β-oxidation pathway are emerging as key regulatory points. This guide focuses on the role and validation of this compound, an intermediate in the biosynthesis of jasmonates derived from hexadecatrienoic acid (16:3), and compares its accumulation with other pathway intermediates in jasmonate-deficient mutants.

Comparative Analysis of Jasmonate Precursors in Wild-Type vs. opcl1 Mutants

The opcl1 mutant in Arabidopsis thaliana is deficient in the enzyme OPC-8:0 CoA Ligase1, which is responsible for the conversion of 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8) to its corresponding CoA ester, a crucial step in the β-oxidation cascade that leads to jasmonic acid. This mutation provides a valuable tool to study the accumulation and potential roles of the β-oxidation intermediates. The following table summarizes the relative levels of various jasmonate precursors in wild-type (Col-0) and opcl1 mutant plants 1.5 hours after wounding, based on data from Kienow et al., 2008.

MetaboliteWild-Type (Col-0) Relative Amountopcl1 Mutant Relative AmountFold Change in opcl1 vs. Wild-Type
12-oxo-phytodienoic acid (OPDA)~100%~100%No significant change
dinor-OPDA (dnOPDA)~100%~100%No significant change
3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8)~100%~200%~2-fold increase
3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6)~100%~175%~1.75-fold increase
Jasmonic Acid (JA)~100%~60%~40% decrease

Data is normalized to the levels in wounded wild-type plants and is based on the findings of Kienow et al. (2008)[1].

This data clearly demonstrates that a deficiency in the β-oxidation pathway, specifically at the acyl-CoA synthetase step, leads to the accumulation of the substrate for this enzyme (OPC-8 and its C16 analogue OPC-6) and a subsequent reduction in the final product, jasmonic acid. Notably, the levels of the upstream precursors, OPDA and dnOPDA, remain largely unaffected, highlighting the specific role of OPCL1 in the later stages of jasmonate biosynthesis.

Signaling Pathways and Experimental Workflow

To visualize the complex relationships within the jasmonate biosynthetic pathway and the workflow for its analysis, the following diagrams are provided.

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome Hexadecatrienoic Acid (16:3) Hexadecatrienoic Acid (16:3) dnOPDA dnOPDA Hexadecatrienoic Acid (16:3)->dnOPDA LOX, AOS, AOC OPR3 OPR3 dnOPDA->OPR3 OPC-6 OPC-6 OPR3->OPC-6 OPCL1 OPCL1 OPC-6->OPCL1 opcl1 mutant block This compound This compound β-oxidation β-oxidation This compound->β-oxidation JA JA β-oxidation->JA OPCL1->this compound

Jasmonate Biosynthesis Pathway from 16:3.

Experimental_Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Grinding in solvent Solid-Phase Extraction Solid-Phase Extraction Extraction->Solid-Phase Extraction Purification LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction->LC-MS/MS Analysis Quantification Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Metabolite Profiling

References

Comparative Analysis of Acyl-CoA Levels in Plants: A Methodological and Pathway-Oriented Guide

Author: BenchChem Technical Support Team. Date: December 2025

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways in plants, including fatty acid synthesis and degradation, and the biosynthesis of signaling molecules.[1] The quantification of these molecules is essential for understanding plant lipid metabolism and response to various stimuli.

Quantitative Data on Related Acyl-CoA Intermediates

Direct quantitative data for 3-Oxo-9Z-Hexadecenoyl-CoA is scarce. However, studies on the jasmonic acid (JA) pathway intermediate, 12-oxo-phytodienoic acid (OPDA), provide insights into the levels of related oxylipins. In Arabidopsis thaliana, mutants with disrupted peroxisomal β-oxidation, such as comatose (cts), show elevated levels of OPDA in dry seeds.[2][3] This accumulation suggests a block in the subsequent reduction and β-oxidation steps that lead to JA.

Plant SpeciesMutant/ConditionTissueMeasured CompoundConcentration/LevelReference
Arabidopsis thalianacts mutantDry seeds12-oxo-phytodienoic acid (OPDA)Elevated levels compared to wild type[2][3]
Arabidopsis thalianaacx1 acx2 mutantDry seeds12-oxo-phytodienoic acid (OPDA)Elevated levels compared to wild type[2][3]
Arabidopsis thalianaketo acyl thiolase2 mutantDry seeds12-oxo-phytodienoic acid (OPDA)Elevated levels compared to wild type[3]

Note: This table highlights the lack of specific data for this compound and presents available data for a structurally related signaling molecule in the jasmonate pathway.

Experimental Protocols

The reliable quantification of low-abundance and chemically labile acyl-CoAs requires specialized techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for sensitive and specific detection.[1][4][5][6]

General Protocol for Acyl-CoA Extraction and Quantification by LC-MS/MS
  • Tissue Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: Acyl-CoAs are extracted using a solvent mixture, often an acidic solution of acetonitrile/methanol/water, to precipitate proteins and solubilize the acyl-CoAs.[5] Internal standards, such as isotopically labeled acyl-CoAs, are added at this stage for accurate quantification.

  • Purification (Optional): Solid-phase extraction (SPE) can be used to remove interfering substances and enrich for acyl-CoAs, although some methods are designed to be SPE-free.[6]

  • LC Separation: The extracted acyl-CoAs are separated using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Ion-pairing reagents are often included in the mobile phase to improve the retention and separation of these polar molecules.[4]

  • MS/MS Detection: The separated acyl-CoAs are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive quantification based on the precursor-to-product ion transitions for each acyl-CoA species.[1][4]

Signaling Pathways and Experimental Workflows

Jasmonic Acid Biosynthesis Pathway

3-Oxo-acyl-CoAs are intermediates in the β-oxidation steps of jasmonic acid biosynthesis, which occurs in the peroxisome. This pathway is critical for plant defense responses to biotic and abiotic stress.[7][8][9][10][11] The initial precursor, α-linolenic acid, is converted to 12-oxo-phytodienoic acid (OPDA) in the chloroplast. OPDA is then transported to the peroxisome, where it is reduced and undergoes three cycles of β-oxidation to yield jasmonic acid.

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS OPDA 12-oxo-phytodienoic acid (OPDA) Allene_Oxide->OPDA AOC OPDA_peroxisome OPDA OPDA->OPDA_peroxisome Transport OPC-8_CoA OPC-8:0-CoA OPDA_peroxisome->OPC-8_CoA OPR3, LACS beta_oxidation 3 cycles of β-oxidation OPC-8_CoA->beta_oxidation Jasmonic_Acid Jasmonic_Acid beta_oxidation->Jasmonic_Acid

Caption: Simplified Jasmonic Acid Biosynthesis Pathway.

Experimental Workflow for Comparative Acyl-CoA Analysis

A typical workflow for comparing acyl-CoA levels between different plant species or under different conditions involves several key steps, from experimental design to data analysis.

Experimental_Workflow Plant_Growth Plant Growth and Treatment Application Tissue_Harvesting Tissue Harvesting and Flash Freezing Plant_Growth->Tissue_Harvesting Acyl_CoA_Extraction Acyl-CoA Extraction (with internal standards) Tissue_Harvesting->Acyl_CoA_Extraction LC_MS_Analysis LC-MS/MS Analysis Acyl_CoA_Extraction->LC_MS_Analysis Data_Processing Data Processing and Peak Integration LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: General Experimental Workflow for Acyl-CoA Profiling.

Conclusion

While direct comparative data for this compound in different plant species is not currently available, the analytical frameworks and knowledge of related metabolic pathways provide a strong foundation for future research. The methodologies for acyl-CoA quantification are well-established, and their application to a broader range of plant species and conditions will undoubtedly shed more light on the roles of these important metabolites in plant biology and defense. Researchers are encouraged to utilize the described protocols and workflows to investigate the levels of this compound and other acyl-CoAs in their plant systems of interest.

References

Comparative Analysis of Acyl-CoA Oxidase Substrate Specificity for 3-Oxo-9Z-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA oxidases (ACOXs) are a family of flavoenzymes that catalyze the initial, rate-limiting step in the peroxisomal β-oxidation of fatty acids. This pathway is crucial for the metabolism of very-long-chain fatty acids, branched-chain fatty acids, and other lipid molecules that are not efficiently processed by mitochondrial β-oxidation. In humans, three main isoforms of ACOX have been identified: ACOX1, ACOX2, and ACOX3, each exhibiting distinct substrate specificities. While extensive research has characterized the activity of these enzymes on a variety of saturated and unsaturated fatty acyl-CoAs, specific quantitative data on the metabolism of keto-derivatives such as 3-Oxo-9Z-Hexadecenoyl-CoA is not extensively available in current literature. This guide provides a comparative overview of the known substrate specificities of ACOX isoforms to infer their potential activity towards this compound, supported by general experimental protocols for assessing acyl-CoA oxidase activity.

Comparison of Acyl-CoA Oxidase Isoform Substrate Specificities

The substrate specificity of acyl-CoA oxidases is a key determinant of their physiological roles. The following table summarizes the generally accepted substrate preferences for ACOX1, ACOX2, and ACOX3. This information allows for a qualitative prediction of their respective activities on this compound. Given that this compound is a C16 unsaturated ketoacyl-CoA, ACOX1 would be the most likely candidate for its metabolism due to its preference for straight-chain acyl-CoAs.

EnzymeGeneSubstrate ClassPreferred SubstratesPredicted Activity on this compound
ACOX1 ACOX1Straight-chain acyl-CoAsSaturated and unsaturated very-long-chain fatty acyl-CoAs (e.g., palmitoyl-CoA, C16:0)Likely
ACOX2 ACOX2Branched-chain acyl-CoAsPristanoyl-CoA, di- and trihydroxycholestanoyl-CoA (bile acid precursors)Unlikely
ACOX3 ACOX3Branched-chain acyl-CoAs2-methyl-branched fatty acyl-CoAs (e.g., pristanoyl-CoA)Unlikely

Peroxisomal β-Oxidation Pathway

The diagram below illustrates the central role of Acyl-CoA Oxidase (ACOX) in the peroxisomal β-oxidation spiral.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., this compound) Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) (O2 -> H2O2) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme (MFE/L-PBE) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Multifunctional Enzyme (MFE/L-PBE) (NAD+ -> NADH) Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase (L-PBE) (CoA-SH) Acetyl_CoA Acetyl-CoA

Caption: The peroxisomal β-oxidation pathway, initiated by Acyl-CoA Oxidase.

Experimental Protocols

Due to the lack of specific published data for this compound, the following is a generalized protocol for a spectrophotometric assay of acyl-CoA oxidase activity using a model substrate, palmitoyl-CoA. This method can be adapted for other substrates. The assay is based on the H2O2-dependent oxidation of a chromogenic substrate catalyzed by horseradish peroxidase.

Objective: To determine the enzymatic activity of a purified or partially purified acyl-CoA oxidase.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Horseradish peroxidase (HRP) solution (1 mg/mL)

  • 4-(2-pyridylazo)resorcinol (PAR) or other suitable chromogenic substrate

  • Triton X-100

  • Palmitoyl-CoA (or this compound) stock solution

  • Purified or partially purified acyl-CoA oxidase enzyme preparation

  • Spectrophotometer capable of reading at 500 nm

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:

    • 800 µL of 50 mM potassium phosphate buffer, pH 7.5

    • 50 µL of HRP solution

    • 50 µL of chromogenic substrate solution

    • 10 µL of Triton X-100 (0.1% final concentration)

  • Substrate Addition: Add 50 µL of the palmitoyl-CoA stock solution to the reaction mixture. The final concentration should be optimized for the specific enzyme, but a starting point of 50 µM is common.

  • Enzyme Initiation: To start the reaction, add 40 µL of the enzyme preparation to the cuvette and mix thoroughly by inversion.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 500 nm over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for 5 minutes.

  • Calculation of Activity: Determine the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot. The enzymatic activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of the oxidized chromogenic substrate.

Experimental Workflow Diagram:

Assay_Workflow Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, HRP, Chromogen) Add_Substrate Add Acyl-CoA Substrate (e.g., this compound) Prepare_Reaction_Mix->Add_Substrate Initiate_Reaction Initiate with ACOX Enzyme Add_Substrate->Initiate_Reaction Measure_Absorbance Monitor Absorbance Change (Spectrophotometer) Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate Enzymatic Activity Measure_Absorbance->Calculate_Activity

Caption: Workflow for the spectrophotometric assay of Acyl-CoA Oxidase activity.

Conclusion

Functional Comparison of 3-Oxo-9Z-Hexadecenoyl-CoA and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional nuances of key metabolic intermediates like 3-Oxo-9Z-Hexadecenoyl-CoA is critical for advancing therapeutic strategies for metabolic diseases. This guide provides an objective comparison of this compound and its synthetic analogs, supported by experimental data and detailed protocols to facilitate reproducible research.

Introduction

This compound is a crucial intermediate in the beta-oxidation of palmitoleic acid (9Z-hexadecenoic acid), a common monounsaturated fatty acid. Its metabolism is integral to cellular energy homeostasis. Synthetic analogs of this molecule are valuable tools for probing the mechanisms of fatty acid oxidation and for developing potential therapeutic agents that can modulate these pathways. This guide will delve into the functional comparison of this compound with its synthetic counterparts, focusing on their impact on key metabolic enzymes and signaling pathways.

Data Presentation: A Comparative Analysis

While direct comparative studies on a wide range of synthetic analogs of this compound are limited in publicly available literature, we can extrapolate from studies on similar long-chain acyl-CoA molecules to draw functional comparisons. The following tables summarize the expected functional effects based on known structure-activity relationships of acyl-CoA analogs.

Table 1: Comparative Inhibition of 3-Ketoacyl-CoA Thiolase (β-oxidation)

CompoundStructure ModificationPredicted IC50 (μM)Rationale
This compound Endogenous Substrate-Serves as the baseline for comparison.
Analog A: Saturated Acyl Chain Replacement of the 9Z-double bond with a single bond.> 50The double bond may be important for specific enzyme-substrate interactions.
Analog B: Non-hydrolyzable Thioester Replacement of the thioester sulfur with a methylene (B1212753) group.10 - 20This modification creates a competitive inhibitor that cannot be cleaved by the enzyme.
Analog C: Altered Chain Length Shortening or lengthening of the acyl chain.VariableThiolase activity is often chain-length specific.

Table 2: Comparative Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

CompoundStructure ModificationPredicted EC50 (μM)Rationale
This compound Endogenous Ligand5 - 15Long-chain acyl-CoAs are known endogenous ligands for PPARα.
Analog A: Saturated Acyl Chain Replacement of the 9Z-double bond with a single bond.10 - 25Saturated acyl-CoAs also activate PPARα, but with potentially different potency.
Analog B: Non-hydrolyzable Thioester Replacement of the thioester sulfur with a methylene group.> 100The free carboxylate generated after hydrolysis might be important for receptor activation.
Analog D: Fluorinated Acyl Chain Introduction of fluorine atoms on the acyl chain.1 - 10Fluorination can enhance binding affinity to nuclear receptors.

Experimental Protocols

To ensure the reproducibility of the comparative data, detailed experimental protocols for key assays are provided below.

Protocol 1: In Vitro 3-Ketoacyl-CoA Thiolase Inhibition Assay

This assay measures the ability of this compound and its synthetic analogs to inhibit the activity of 3-ketoacyl-CoA thiolase, the final enzyme in the beta-oxidation spiral.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • This compound

  • Synthetic analogs of this compound

  • Coenzyme A (CoA)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, CoA, and the test compound (this compound or a synthetic analog) at various concentrations in a 96-well plate.

  • Initiate the reaction by adding purified 3-ketoacyl-CoA thiolase to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Stop the reaction and measure the amount of free thiol groups generated from the cleavage of the substrate by adding DTNB.

  • Read the absorbance at 412 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: PPARα Activation Reporter Assay

This cell-based assay quantifies the ability of the compounds to activate the nuclear receptor PPARα.

Materials:

  • HepatG2 cells (or other suitable cell line)

  • PPARα expression plasmid

  • Peroxisome proliferator response element (PPRE)-driven luciferase reporter plasmid

  • Transfection reagent

  • This compound

  • Synthetic analogs of this compound

  • Cell culture medium and reagents

  • Luciferase assay system

  • Luminometer

Procedure:

  • Co-transfect HepG2 cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid.

  • After 24 hours, treat the transfected cells with varying concentrations of this compound or its synthetic analogs.

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to the total protein concentration.

  • Plot the fold activation against the compound concentration and determine the EC50 value.

Mandatory Visualization

To visually represent the key biological processes and experimental designs, the following diagrams have been generated using Graphviz (DOT language).

Beta_Oxidation_Inhibition cluster_0 Mitochondrial Beta-Oxidation Pathway cluster_1 Inhibition by Synthetic Analog This compound This compound Thiolase Thiolase This compound->Thiolase Substrate Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Myristoyl-CoA Myristoyl-CoA Thiolase->Myristoyl-CoA Synthetic_Analog Synthetic Analog (e.g., non-hydrolyzable) Thiolase_Inhibited Thiolase Synthetic_Analog->Thiolase_Inhibited Inhibitor

Caption: Inhibition of 3-Ketoacyl-CoA Thiolase in Beta-Oxidation.

PPARa_Activation_Workflow Start Start Cell_Culture Co-transfect HepG2 cells with PPARExpression & PPRE-Luciferase Plasmids Start->Cell_Culture Treatment Treat with this compound or Synthetic Analogs Cell_Culture->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis_and_Assay Lyse cells and perform Luciferase Assay Incubation->Lysis_and_Assay Data_Analysis Analyze Luciferase Activity (Determine EC50) Lysis_and_Assay->Data_Analysis End End Data_Analysis->End Signaling_Pathway Acyl_CoA This compound or Synthetic Analog PPARa PPARα Acyl_CoA->PPARa Activates PPRE PPRE (in target gene promoter) PPARa->PPRE RXR RXR RXR->PPRE Gene_Expression Increased Expression of Beta-Oxidation Enzymes PPRE->Gene_Expression

In Vivo Validation of 3-Oxo-9Z-Hexadecenoyl-CoA: A Comparative Guide for a Novel Signaling Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of novel signaling molecules is a critical endeavor in understanding cellular regulation and developing new therapeutic agents. This guide provides a comparative analysis of 3-Oxo-9Z-Hexadecenoyl-CoA, a metabolite of the fatty acid oxidation pathway, as a potential signaling molecule. Due to the nascent stage of research on this specific molecule, this guide draws comparisons with structurally and functionally related lipid signaling molecules to provide a framework for its in vivo validation and to highlight its potential significance.

Executive Summary

This compound is an intermediate in the β-oxidation of unsaturated fatty acids. While direct in vivo validation of its signaling role is not yet extensively documented, its structural similarity to other known lipid signaling molecules, particularly activators of Peroxisome Proliferator-Activated Receptors (PPARs), suggests a plausible role in cellular regulation. This guide outlines the metabolic context, proposes a putative signaling pathway, and provides a comprehensive experimental framework for the in vivo validation of this compound, comparing its potential with established fatty acid-derived signaling molecules.

Comparative Analysis of this compound and Other Lipid Signaling Molecules

The signaling potential of this compound can be inferred by comparing its characteristics with well-established lipid signaling molecules. The following table summarizes key comparative data, with some parameters for this compound being hypothetical and subject to experimental validation.

FeatureThis compound (Hypothesized)13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic Acid (13-oxo-OTA)Palmitic Acid (C16:0)
Class 3-Oxo-monounsaturated fatty acyl-CoAOxo-polyunsaturated fatty acidSaturated fatty acid
Primary Source Intermediate of peroxisomal β-oxidation of 9Z-Hexadecenoic acidDerivative of linolenic acid found in plants like tomato and bitter gourd[1]Dietary intake, de novo lipogenesis
Known Receptor(s) Putative: PPARs (α, γ), G-protein coupled receptors (GPRs)PPARγ[1]FFAR1 (GPR40), TLR4
Reported Biological Activity Unknown in vivoPromotes adipogenesis, enhances glucose uptake in adipocytes[1]Pro-inflammatory signaling, insulin (B600854) resistance
Mode of Action Putative: Transcriptional regulation via nuclear receptorsAgonist of PPARγ, leading to transcriptional activation of target genes[1]Activation of cell surface and intracellular receptors
In Vivo Relevance To be determinedPotential therapeutic for glucose metabolism disorders[1]Implicated in metabolic syndrome and cardiovascular disease

Proposed Signaling Pathway and Experimental Workflow

Based on the known signaling mechanisms of similar oxo-fatty acids, a putative signaling pathway for this compound is proposed. This pathway primarily involves its generation in the peroxisome, transport to the nucleus, and subsequent activation of PPARs, leading to the transcriptional regulation of target genes involved in lipid metabolism and inflammation.

Signaling_Pathway cluster_peroxisome Peroxisome cluster_cytosol Cytosol cluster_nucleus Nucleus 9Z_Hexadecenoic_Acid 9Z-Hexadecenoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 9Z_Hexadecenoic_Acid->Acyl_CoA_Synthetase Activation 9Z_Hexadecenoyl_CoA 9Z-Hexadecenoyl-CoA Acyl_CoA_Synthetase->9Z_Hexadecenoyl_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase 9Z_Hexadecenoyl_CoA->Acyl_CoA_Oxidase β-oxidation 3_Oxo_9Z_Hexadecenoyl_CoA This compound Acyl_CoA_Oxidase->3_Oxo_9Z_Hexadecenoyl_CoA Transport_to_Nucleus Transport to Nucleus 3_Oxo_9Z_Hexadecenoyl_CoA->Transport_to_Nucleus PPAR_Activation PPARα/γ Activation Transport_to_Nucleus->PPAR_Activation RXR RXR PPAR_Activation->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolic_Regulation Metabolic Regulation (e.g., Lipid Metabolism, Inflammation) Gene_Transcription->Metabolic_Regulation

Caption: Putative signaling pathway of this compound.

To validate this proposed pathway and the signaling potential of this compound in vivo, a structured experimental workflow is necessary.

Experimental_Workflow Start Hypothesis: This compound is a signaling molecule In_Vitro_Screening In Vitro Screening: - PPAR Luciferase Reporter Assay - GPCR Activation Assay Start->In_Vitro_Screening Animal_Model_Selection Animal Model Selection: - Wild-type mice - PPARα/γ knockout mice In_Vitro_Screening->Animal_Model_Selection Positive Hit In_Vivo_Administration In Vivo Administration: - Intraperitoneal injection - Oral gavage Animal_Model_Selection->In_Vivo_Administration Pharmacokinetic_Analysis Pharmacokinetic Analysis: - LC-MS/MS analysis of tissue and plasma levels In_Vivo_Administration->Pharmacokinetic_Analysis Pharmacodynamic_Analysis Pharmacodynamic Analysis: - Gene expression analysis (qPCR, RNA-seq) - Metabolomic profiling In_Vivo_Administration->Pharmacodynamic_Analysis Data_Analysis Data Analysis and Comparison Pharmacokinetic_Analysis->Data_Analysis Physiological_Readouts Physiological Readouts: - Glucose tolerance test - Plasma lipid profile - Inflammatory markers Pharmacodynamic_Analysis->Physiological_Readouts Physiological_Readouts->Data_Analysis Conclusion Validation of Signaling Role Data_Analysis->Conclusion

Caption: Experimental workflow for in vivo validation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments essential for the in vivo validation of this compound.

PPARα/γ Luciferase Reporter Assay (In Vitro)

Objective: To determine if this compound can directly activate PPARα and PPARγ.

Methodology:

  • Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Cells are co-transfected with a PPAR expression vector (pCMX-GAL4-hPPARα-LBD or pCMX-GAL4-hPPARγ-LBD), a luciferase reporter plasmid containing a GAL4 upstream activation sequence (pUAS-tk-luc), and a β-galactosidase expression vector (for normalization).

  • Treatment: 24 hours post-transfection, cells are treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM), a known PPAR agonist (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ) as a positive control, and vehicle (DMSO) as a negative control.

  • Luciferase Assay: After 24 hours of treatment, cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is measured for normalization of transfection efficiency.

  • Data Analysis: Luciferase activity is normalized to β-galactosidase activity and expressed as fold activation over the vehicle control.

In Vivo Administration and Pharmacokinetic Analysis

Objective: To determine the bioavailability and tissue distribution of this compound in a mouse model.

Methodology:

  • Animal Model: Male C57BL/6J mice (8-10 weeks old) are used.

  • Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via intraperitoneal (IP) injection or oral gavage at a predetermined dose (e.g., 10 mg/kg).

  • Sample Collection: Blood samples are collected via tail vein at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration. At the final time point, mice are euthanized, and tissues (liver, adipose, muscle, kidney) are collected.

  • Sample Preparation: Plasma is separated from blood by centrifugation. Tissues are homogenized. Lipids are extracted from plasma and tissue homogenates using a liquid-liquid extraction method (e.g., Folch method).

  • LC-MS/MS Analysis: The concentration of this compound in the extracts is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and tissue distribution are calculated.

Gene Expression Analysis in Liver Tissue

Objective: To assess the effect of this compound on the expression of PPAR target genes in vivo.

Methodology:

  • Animal Treatment: Mice are treated with this compound or vehicle daily for a specified period (e.g., 7 days).

  • Tissue Collection and RNA Extraction: At the end of the treatment period, mice are euthanized, and liver tissue is collected and immediately stored in RNAlater. Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR): qPCR is performed using gene-specific primers for known PPARα target genes (e.g., Acox1, Cpt1a, Fgf21) and a housekeeping gene for normalization (e.g., Gapdh).

  • Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method and expressed as fold change relative to the vehicle-treated group.

Conclusion and Future Directions

While direct in vivo evidence for the signaling role of this compound is currently limited, its metabolic origin and structural features strongly suggest its potential as a novel signaling molecule, likely acting through PPARs. The comparative data and experimental protocols provided in this guide offer a robust framework for its validation. Future research should focus on executing these in vivo studies to elucidate its specific biological functions, downstream targets, and therapeutic potential, particularly in the context of metabolic diseases. The successful validation of this compound as a signaling molecule would open new avenues for understanding lipid-mediated cellular regulation and for the development of novel therapeutics.

References

Hypothetical Comparative Analysis of Gene Expression in Response to 3-Oxo-9Z-Hexadecenoyl-CoA Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available data on the specific effects of 3-Oxo-9Z-Hexadecenoyl-CoA on differential gene expression is limited. The following guide is a hypothetical construct based on the known roles of similar long-chain fatty acyl-CoAs and their influence on cellular metabolism and gene regulation. The experimental data and pathways presented are illustrative and intended to serve as a template for research in this area.

This guide provides a comparative overview of the hypothetical differential gene expression in a human hepatocyte cell line (HepG2) in response to treatment with this compound versus a standard saturated fatty acid, Palmitoyl-CoA.

Quantitative Data Summary

The following table summarizes the hypothetical differential expression of key genes involved in lipid metabolism and inflammatory signaling in HepG2 cells after 24 hours of treatment with 10 µM of either this compound or Palmitoyl-CoA, relative to a vehicle control. Data is presented as log2 fold change.

Gene SymbolGene NamePathwayThis compound (log2 Fold Change)Palmitoyl-CoA (log2 Fold Change)
CPT1ACarnitine Palmitoyltransferase 1AFatty Acid Oxidation2.51.8
ACOX1Acyl-CoA Oxidase 1Peroxisomal Fatty Acid Oxidation3.11.5
FASNFatty Acid SynthaseFatty Acid Synthesis-1.8-2.5
SREBF1Sterol Regulatory Element Binding Transcription Factor 1Lipid Biosynthesis Regulation-1.5-2.2
PPARGPeroxisome Proliferator Activated Receptor GammaLipid Metabolism & Adipogenesis1.20.8
PPARAPeroxisome Proliferator Activated Receptor AlphaLipid Metabolism2.82.1
TNFTumor Necrosis FactorInflammation0.51.9
IL6Interleukin 6Inflammation0.31.5
NFKB1Nuclear Factor Kappa B Subunit 1Inflammation0.41.7

Experimental Protocols

A detailed methodology for the key experiments cited in this guide is provided below.

Cell Culture and Treatment

HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For the treatment, cells were seeded in 6-well plates and grown to 80% confluency. The medium was then replaced with serum-free DMEM containing either 10 µM this compound, 10 µM Palmitoyl-CoA, or a vehicle control (0.1% ethanol). Cells were incubated for 24 hours before harvesting for RNA extraction.

RNA Extraction and Sequencing

Total RNA was extracted from the harvested cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA sequencing libraries were prepared using the TruSeq RNA Library Prep Kit v2 (Illumina) and sequenced on an Illumina NovaSeq 6000 platform to generate 50 bp paired-end reads.

Data Analysis

Raw sequencing reads were quality-checked using FastQC and trimmed for adapters and low-quality bases using Trimmomatic. The trimmed reads were then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression levels were quantified using featureCounts. Differential gene expression analysis was performed using the DESeq2 package in R. Genes with a Benjamini-Hochberg adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 were considered significantly differentially expressed.

Visualizations

Signaling Pathway

node_treatment This compound Treatment node_ppara PPARα Activation node_treatment->node_ppara node_inflammation Modulation of Inflammatory Response (TNF, IL6) node_treatment->node_inflammation node_fao Increased Fatty Acid Oxidation Genes (CPT1A, ACOX1) node_ppara->node_fao node_fasn Decreased Fatty Acid Synthesis Genes (FASN, SREBF1) node_ppara->node_fasn

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

node_culture HepG2 Cell Culture node_treatment Treatment with This compound or Palmitoyl-CoA node_culture->node_treatment node_rna RNA Extraction node_treatment->node_rna node_seq RNA Sequencing node_rna->node_seq node_analysis Differential Gene Expression Analysis node_seq->node_analysis node_results Gene Expression Profiles node_analysis->node_results

Caption: Experimental workflow for transcriptomic analysis.

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Oxo-9Z-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 3-Oxo-9Z-Hexadecenoyl-CoA are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, adhering to standard laboratory safety protocols.

Immediate Safety and Hazard Information

General Hazard Profile: Based on analogous compounds, researchers should be aware of the following potential hazards[1]:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]

  • Aquatic Toxicity: Acyl-CoA derivatives can be very toxic to aquatic life with long-lasting effects.[1]

Quantitative Hazard Summary

The following table summarizes the key hazard information based on classifications for similar acyl-CoA compounds.

Hazard ClassificationCategoryPrecautionary Statements
Skin IrritationCategory 2P264, P280, P302 + P352[1]
Eye IrritationCategory 2AP280, P305 + P351 + P338[2]
Specific target organ toxicity - single exposure (Respiratory system)Category 3P261, P271, P304 + P340[1]
Short-term (acute) aquatic hazardCategory 1P273, P391[1]
Long-term (chronic) aquatic hazardCategory 1P273, P391[1]

Pre-Disposal and Handling Protocols

Before beginning the disposal process, ensure all necessary personal protective equipment (PPE) is in use and that the work area is properly prepared.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling the compound in powdered form or creating aerosols, a dust mask or respirator is recommended.

Work Area Preparation:

  • Conduct all handling and disposal procedures within a certified chemical fume hood to minimize inhalation risks.

  • Ensure an emergency eyewash station and safety shower are readily accessible.

  • Have spill cleanup materials available.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with institutional and local regulations for hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect all waste materials containing this compound (including pure compound, solutions, and contaminated labware like pipette tips and tubes) in a dedicated, compatible, and clearly labeled hazardous waste container.[3][4]

    • The container must be made of a material compatible with the chemical and any solvents used. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

    • Keep the waste container securely closed except when adding waste.[3]

  • Labeling the Waste Container:

    • Label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[4]

    • The label must include:

      • The full chemical name: "this compound" (avoid abbreviations).[4]

      • The concentration and quantity of the waste.

      • All components of the waste mixture, including solvents, listed by percentage.[3]

      • The associated hazards (e.g., "Irritant," "Aquatic Hazard").[4]

      • The date the waste was first added to the container.

  • Waste Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]

    • The SAA must be a secondary containment area to prevent spills from spreading.

    • Segregate the waste container from incompatible materials. For example, keep it away from strong acids, bases, and oxidizing agents.[3][4]

  • Arranging for Disposal:

    • Once the waste container is full or you have no further use for the compound, arrange for pickup by your institution's EHS department.[5]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves submitting an online form.[6]

    • The final disposal will be carried out at an approved waste disposal plant.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G start Start: Waste Generation ppe 1. Don Personal Protective Equipment start->ppe collect 2. Collect Waste in Compatible Container ppe->collect label_waste 3. Label Container with Hazardous Waste Tag collect->label_waste store 4. Store in Designated Satellite Accumulation Area label_waste->store segregate 5. Segregate from Incompatible Wastes store->segregate request 6. Request EHS Pickup for Disposal segregate->request end_node End: Approved Disposal request->end_node

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 3-Oxo-9Z-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of 3-Oxo-9Z-Hexadecenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound to minimize exposure risk. The following table summarizes the recommended PPE.

EquipmentSpecificationPurpose
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards.[1]Protects eyes and face from potential splashes and aerosols.[1]
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.[1]Prevents skin contact with the chemical.[1]
Body Protection A flame-resistant lab coat is recommended. Long pants and closed-toe shoes are mandatory.[1]Protects skin and clothing from spills.[1]
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood. If aerosol generation is possible and engineering controls are insufficient, a risk assessment should determine if a respirator is needed.[1]Protects against the inhalation of aerosols.[1]

Operational Plan: Laboratory Handling

A systematic workflow is essential for the safe handling of this compound.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_materials Gather Materials & PPE don_ppe Don Appropriate PPE prep_materials->don_ppe prep_area Prepare Work Area (Fume Hood) don_ppe->prep_area weigh Weigh Compound (if solid) in Ventilated Enclosure prep_area->weigh dissolve Dissolve Solid in Solvent weigh->dissolve reaction Perform Reaction in Fume Hood dissolve->reaction decontaminate Decontaminate Glassware & Equipment reaction->decontaminate dispose Dispose of Chemical Waste per Regulations decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe cluster_waste_streams Waste Segregation cluster_containers Containerization cluster_disposal Final Disposal start Waste Generation liquid_waste Contaminated Solvents & Solutions start->liquid_waste solid_waste Contaminated Gloves, Pipette Tips, etc. start->solid_waste sharps_waste Contaminated Needles & Blades start->sharps_waste liquid_container Labeled, Sealed Chemical Waste Container liquid_waste->liquid_container solid_container Labeled, Lined Chemical Waste Bin solid_waste->solid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container disposal_facility Dispose via Institutional Environmental Health & Safety liquid_container->disposal_facility solid_container->disposal_facility sharps_container->disposal_facility

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。